molecular formula C12H28O4Si B099459 Tris(tert-butoxy)silanol CAS No. 18166-43-3

Tris(tert-butoxy)silanol

Cat. No.: B099459
CAS No.: 18166-43-3
M. Wt: 264.43 g/mol
InChI Key: HLDBBQREZCVBMA-UHFFFAOYSA-N
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Description

Tris(tert-butoxy)silanol (TBS) is a strategically important silanol compound in advanced materials science and catalysis research, valued for its role as a molecular precursor. Its principal research applications include its use in the synthesis of well-defined heterogeneous catalysts and in rapid vapor deposition processes for thin films. In surface organometallic chemistry (SOMC), TBS acts as a versatile ligand in well-defined iridium siloxide complexes. These molecular precursors can be grafted onto oxide supports like alumina and, upon controlled decomposition, generate exceptionally small and narrowly dispersed iridium nanoparticles (approximately 0.7 nm) while simultaneously creating mild acidic sites on the support. This provides bifunctional catalysts with applications in hydroconversion and hydrogenation reactions . TBS also serves as a fundamental molecular analogue to study grafting mechanisms on silica surfaces, helping to elucidate the structure of surface-bound species . Furthermore, TBS is a critical precursor for the atomic layer deposition (ALD) of highly conformal silicon dioxide (SiO₂) thin films. When used in catalytic ALD processes with co-reactants like trimethylaluminum (TMA), it enables remarkably high growth rates exceeding 12 nm per cycle at low temperatures (as low as 120 °C). This facilitates the deposition of smooth, amorphous, and carbon-free SiO₂ films essential for semiconductors, capacitors, and gas diffusion barriers . From a fundamental chemistry perspective, the structure of TBS, featuring a silanol group protected by bulky tert-butoxy groups, makes it a stable reference point for studies on acidity and reactivity. Research on its perfluorinated derivative has demonstrated that modifying its substituents can increase its Brønsted acidity by over 13 orders of magnitude compared to orthosilicic acid, highlighting the profound electronic effects achievable in silanol chemistry .

Properties

IUPAC Name

hydroxy-tris[(2-methylpropan-2-yl)oxy]silane
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InChI

InChI=1S/C12H28O4Si/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h13H,1-9H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HLDBBQREZCVBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](O)(OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H28O4Si
Source PubChem
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DSSTOX Substance ID

DTXSID30311474
Record name Tris(tert-butoxy)silanol
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Molecular Weight

264.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18166-43-3
Record name Silicic acid (H4SiO4), tris(1,1-dimethylethyl) ester
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Record name Tris(tert-butoxy)silanol
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Record name Tri-t-butoxysilanol
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Foundational & Exploratory

What are the chemical properties of Tris(tert-butoxy)silanol?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Tris(tert-butoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of this compound, a versatile organosilicon compound. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound, with the CAS number 18166-43-3, is a white crystalline solid at room temperature.[1] It is characterized by the presence of three bulky tert-butoxy (B1229062) groups and a hydroxyl group attached to a central silicon atom. This structure imparts unique reactivity and physical properties to the molecule.

Table 1: General Properties of this compound
PropertyValue
Molecular Formula C₁₂H₂₈O₄Si[2][3][4]
Linear Formula ((CH₃)₃CO)₃SiOH[1][5][6]
Molecular Weight 264.43 g/mol [3][4][5]
Appearance White crystals or powder[1]
CAS Number 18166-43-3[2][4][7]
Table 2: Physical Properties of this compound
PropertyValue
Melting Point 63-65 °C (lit.)[5][6][8][9][10]
Boiling Point 205-210 °C (lit.)[5][6][9][10]
Density 0.92 g/cm³
Vapor Pressure 5–10 Torr at 80°C
Solubility Not miscible or difficult to mix in water.[11]

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound
Spectroscopic TechniqueCharacteristic Features
Infrared (IR) Spectroscopy A sharp O-H stretching band is observed near 3719 cm⁻¹, confirming the presence of the silanol (B1196071) group.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ²⁹Si NMR are used to confirm the molecular structure and purity. The ²⁹Si NMR chemical shifts for silanol groups are typically in the range of 38–45 ppm.[12]
Mass Spectrometry Used to verify the molecular weight and fragmentation patterns. Key fragments have been observed at m/z values of 207, 151, and 95.[12]

Reactivity and Stability

This compound is a stable compound under anhydrous conditions due to the steric hindrance provided by the bulky tert-butoxy groups.[12] However, it is sensitive to moisture and will slowly decompose in the presence of water or moist air, liberating t-butanol.[2][13] It is incompatible with strong oxidizing agents, strong acids, and halogens.[2][13]

The primary reactivity of this compound stems from its silanol group, which can react with various substrates. It is a key precursor in materials science, particularly for the deposition of silicon-based thin films.[12]

Key Reactions:
  • Reaction with Metal Alkyl Amides: this compound reacts with various metal alkyl amides, such as tetrakis(dimethylamino)-hafnium, to act as a precursor for the vapor deposition of metal silicates.[5][9][10][14][15][16]

  • Atomic Layer Deposition (ALD) of Silicon Dioxide: It serves as a crucial precursor for the ALD of highly conformal silicon dioxide (SiO₂) thin films.[9][10][12][14] In this process, it reacts with a surface, often catalyzed by a compound like trimethylaluminum (B3029685) (TMA), to deposit SiO₂ layers.[12]

Experimental Protocols

The following are generalized experimental protocols for the determination of the key chemical and physical properties of this compound.

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature at which the solid this compound transitions to a liquid.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp) or Thiele tube, capillary tubes, thermometer.

  • Procedure:

    • Ensure the this compound sample is dry and finely powdered.

    • Seal one end of a capillary tube by heating it in a flame.

    • Introduce a small amount of the powdered sample into the open end of the capillary tube and pack it down by tapping.

    • Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer and place it in a Thiele tube.

    • Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Boiling Point (Distillation Method)

This method is suitable for determining the boiling point of this compound at atmospheric or reduced pressure.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • Place a sample of this compound and a few boiling chips in the distillation flask.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

    • Begin heating the flask gently with the heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

    • The boiling point is the stable temperature at which the liquid and vapor are in equilibrium, and a steady stream of distillate is collected in the receiving flask.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

This technique is used to identify the functional groups present in this compound.

  • Apparatus: FT-IR spectrometer, salt plates (e.g., NaCl or KBr), volatile solvent (e.g., methylene (B1212753) chloride or acetone).

  • Procedure:

    • Dissolve a small amount of this compound in a few drops of a volatile solvent.

    • Apply a drop of the solution to the surface of a clean, dry salt plate.

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

  • Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., CDCl₃).

  • Procedure:

    • Dissolve an appropriate amount of this compound in a deuterated solvent in a clean, dry NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For organosilicon compounds, ²⁹Si NMR can also be performed to provide further structural information.

Visualizations

Logical Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the chemical characterization of a compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physical Physical Property Determination cluster_reactivity Reactivity Studies Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Sublimation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Determination Purification->MP BP Boiling Point Determination Purification->BP ALD Atomic Layer Deposition NMR->ALD

Caption: Workflow for the synthesis and characterization of this compound.

Atomic Layer Deposition (ALD) Cycle using this compound

This diagram illustrates a simplified cycle of Atomic Layer Deposition (ALD) for silicon dioxide using this compound and a metal catalyst like trimethylaluminum (TMA).

ALD_Cycle A Step 1: TMA Pulse (Catalyst Deposition) B Step 2: Purge (Remove excess TMA) A->B C Step 3: this compound Pulse (SiO₂ Precursor Reaction) B->C D Step 4: Purge (Remove byproducts and excess precursor) C->D E Repeat Cycle for Desired Thickness D->E E->A

Caption: A simplified schematic of an ALD cycle for SiO₂ deposition.

References

Tris(tert-butoxy)silanol synthesis and characterization methods.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Tris(tert-butoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TBOS), with the chemical formula ((CH₃)₃CO)₃SiOH, is a sterically hindered organosilicon compound of significant interest in materials science, catalysis, and chemical synthesis.[1] Its unique structure, featuring three bulky tert-butoxy (B1229062) groups attached to a silicon atom with a single hydroxyl group, imparts high thermal stability and controlled reactivity.[2] This makes it an invaluable precursor for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of high-purity silicon dioxide (SiO₂) thin films, which are critical in the microelectronics industry.[1][3] Furthermore, TBOS serves as a molecular model for isolated silanol (B1196071) groups on silica (B1680970) surfaces, aiding in the study of surface chemistry and catalysis.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and key analytical data.

Synthesis of this compound

The most common and effective method for synthesizing this compound is a two-step process involving the formation of a chlorosilane intermediate followed by controlled hydrolysis.[1] This route is favored for its high yield and purity of the final product. An alternative, less common method involves the alcoholysis of silicon disulfide.[1][4]

Primary Synthesis Route: The Chlorosilane Pathway

This synthesis proceeds in two distinct stages:

  • Formation of Tris(tert-butoxy)chlorosilane : Silicon tetrachloride (SiCl₄) is reacted with tert-butanol (B103910).

  • Hydrolysis : The resulting tris(tert-butoxy)chlorosilane is hydrolyzed to yield the final product, this compound.

G cluster_0 Step 1: Chlorosilane Formation cluster_1 Step 2: Hydrolysis SiCl4 Silicon Tetrachloride (SiCl₄) Reaction1 Reaction (-40°C to 0°C, Nonpolar Solvent) SiCl4->Reaction1 tBuOH 3x tert-Butanol ((CH₃)₃COH) tBuOH->Reaction1 Intermediate Tris(tert-butoxy)chlorosilane [((CH₃)₃CO)₃SiCl] Reaction1->Intermediate HCl_gas 3x HCl (gas) Reaction1->HCl_gas byproduct Reaction2 Hydrolysis (0°C to 25°C) Intermediate->Reaction2 Intermediate->Reaction2 Water Deionized Water (H₂O) Water->Reaction2 AcidScavenger Acid Scavenger (e.g., Pyridine) AcidScavenger->Reaction2 FinalProduct This compound [((CH₃)₃CO)₃SiOH] Reaction2->FinalProduct HCl_aq HCl (neutralized) Reaction2->HCl_aq byproduct

Figure 1: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • Silicon tetrachloride (SiCl₄)

  • tert-Butanol ((CH₃)₃COH), anhydrous

  • Hexanes, anhydrous

  • Pyridine (B92270) or Calcium Chloride (CaCl₂), anhydrous

  • Deionized water

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

Step 1: Synthesis of Tris(tert-butoxy)chlorosilane

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

  • In the flask, prepare a solution of silicon tetrachloride in anhydrous hexanes. Cool the solution to between -40°C and 0°C using an appropriate cooling bath (e.g., dry ice/acetone).

  • Slowly add a solution of 3 molar equivalents of anhydrous tert-butanol in anhydrous hexanes to the cooled SiCl₄ solution via the dropping funnel over several hours. The reaction is exothermic, and slow addition is crucial to control the temperature and minimize side reactions.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • The reaction produces gaseous HCl, which should be vented through a scrubber (e.g., a sodium hydroxide (B78521) solution).

  • The resulting mixture contains the intermediate, tris(tert-butoxy)chlorosilane. This intermediate can be isolated by fractional distillation, or the crude mixture can be used directly in the next step after filtering any solid byproducts.

Step 2: Hydrolysis to this compound

  • Cool the solution containing tris(tert-butoxy)chlorosilane to 0°C in an ice bath.

  • Add an acid scavenger, such as pyridine or anhydrous calcium chloride, to the mixture. This is critical to neutralize the HCl formed during hydrolysis, which would otherwise catalyze the condensation of the silanol product into siloxanes.[1]

  • Slowly add a stoichiometric amount of deionized water to the reaction mixture with vigorous stirring.

  • Allow the reaction to proceed at 0-25°C for 3-6 hours.[1]

  • After the reaction is complete, perform a workup. If pyridine was used, it can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the solid this compound by recrystallization from a suitable solvent (e.g., hexanes) or by sublimation to obtain a white crystalline solid.

Physical and Chemical Properties

This compound is a white, moisture-sensitive solid at room temperature.[3][5] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₈O₄Si[6][7]
Molecular Weight 264.43 g/mol [7][8]
Appearance White crystals or powder[5]
Melting Point 63-65 °C[6][8]
Boiling Point 205-210 °C[8]
73 °C / 5 mmHg[8]
Density 0.947 g/cm³[6]
Vapor Pressure 0.00145 mmHg at 25°C[6]
Flash Point 113.1 °C[6]
Sensitivity Moisture sensitive[5][6]
Storage Temperature 2-8 °C (below 5 °C recommended)[1][6]

Characterization Methods

The structure and purity of synthesized this compound are confirmed using a combination of spectroscopic techniques.

G cluster_main Characterization Workflow Product Synthesized Product (this compound) NMR NMR Spectroscopy Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS NMR_Result Confirms Molecular Structure (¹H, ²⁹Si chemical shifts) NMR->NMR_Result IR_Result Identifies Functional Groups (O-H stretch) IR->IR_Result MS_Result Verifies Molecular Weight & Fragmentation Pattern MS->MS_Result

Figure 2: Workflow for the characterization of this compound.

Spectroscopic Data

The following table summarizes the key spectral features used to identify and confirm the synthesis of this compound.

TechniqueKey FeatureCharacteristic Value / ObservationReference(s)
²⁹Si NMR Chemical Shift (δ)~ 38–45 ppm[1]
¹H NMR Chemical Shifts (δ)Confirms tert-butoxy and silanol protons[1]
IR Spectroscopy O-H StretchSharp band near 3719 cm⁻¹[1]
Si-O-C StretchStrong absorption in the 950-810 cm⁻¹ range[9]
Mass Spectrometry Molecular Ion PeakConfirms molecular weight (264.43 g/mol )[1][7]
General Experimental Protocols: Characterization
  • Nuclear Magnetic Resonance (NMR):

    • Dissolve a small sample (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃, Toluene-d₈) in a standard NMR tube.

    • Acquire ¹H and ²⁹Si NMR spectra on a high-field NMR spectrometer.

    • The presence of a signal in the 38-45 ppm range in the ²⁹Si spectrum is indicative of the silanol group.[1] The ¹H NMR will show a large singlet for the 27 equivalent protons of the tert-butoxy groups and a smaller, sharp singlet for the silanol proton.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample for analysis. For a solid product, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • The key diagnostic peak is a sharp O-H stretching band around 3719 cm⁻¹, which confirms the presence of the non-hydrogen-bonded silanol group.[1] Broader bands between 3100-3540 cm⁻¹ may indicate the presence of coordinated water or intermolecular hydrogen bonding.[10]

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable volatile solvent.

    • Analyze the sample using a mass spectrometer, typically with an Electron Ionization (EI) source.

    • The resulting mass spectrum should be analyzed to confirm the molecular weight and to study the fragmentation pattern, which can provide further structural confirmation.[1]

Applications

This compound is a versatile compound with primary applications in:

  • Semiconductor Manufacturing: It is a key precursor for the atomic layer deposition (ALD) of highly conformal and pure silicon dioxide (SiO₂) thin films, essential for fabricating microelectronic devices.[1][11]

  • Catalysis: It serves as a ligand in the synthesis of well-defined heterogeneous catalysts and as a molecular model to study grafting mechanisms on silica surfaces.[1][2]

  • Materials Science: It is used in the vapor phase deposition of metal silicates, such as hafnium silicate (B1173343) glass films, for various nanolaminate structures.[6][11]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[5][7]

  • H319: Causes serious eye irritation.[5][7]

  • H335: May cause respiratory irritation.[5][7]

Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

A Technical Guide to Tris(tert-butoxy)silanol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tris(tert-butoxy)silanol, a key organosilicon compound. It details its molecular structure, physicochemical properties, and significant applications in materials science and chemical synthesis, with a focus on its role as a precursor in deposition techniques.

Molecular Structure and Properties

This compound, with the chemical formula C12H28O4Si, is a silanol (B1196071) compound characterized by a central silicon atom bonded to three tert-butoxy (B1229062) groups and one hydroxyl group.[1][2] The bulky tert-butoxy groups provide significant steric hindrance, which influences its reactivity and stability.[1]

Below is a diagram illustrating the molecular structure of this compound.

Tris_tert_butoxy_silanol_Structure Si Si O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 O4 O Si->O4 tBu1 C(CH₃)₃ O1->tBu1 tBu2 C(CH₃)₃ O2->tBu2 tBu3 C(CH₃)₃ O3->tBu3 H H O4->H

Molecular structure of this compound.
Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C12H28O4Si[1][2]
Molecular Weight 264.43 g/mol [1][3]
CAS Number 18166-43-3[1][2]
Appearance White crystals or powder[4]
Melting Point 63-65 °C[2]
Boiling Point 205-210 °C[5]
Density 0.947 g/cm³[2]
Vapor Pressure 0.00145 mmHg at 25°C[2]
Solubility Not miscible or difficult to mix in water[5]
IR Spectroscopy (O-H stretch) ~3719 cm⁻¹ (sharp band)[1]
¹H and ²⁹Si NMR Confirms molecular structure and purity[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the controlled alcoholysis of silicon tetrachloride (SiCl₄) with tert-butanol (B103910). The following protocol is a generalized procedure based on established synthetic parameters.[1]

Materials:

  • Silicon tetrachloride (SiCl₄)

  • tert-Butanol

  • A nonpolar solvent (e.g., hexanes)

  • Anhydrous conditions

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butanol in a nonpolar solvent like hexanes.

  • Cool the solution to a subambient temperature, typically between -40°C and 0°C, to control the exothermic reaction and minimize the formation of polysiloxane by-products.[1]

  • Slowly add silicon tetrachloride to the tert-butanol solution while maintaining the low temperature. A molar ratio of 3:1 of tert-butanol to SiCl₄ is crucial for the complete substitution of three chlorine atoms.[1]

  • After the addition is complete, allow the reaction to proceed to completion. The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) to check for residual SiCl₄.[1]

  • The resulting Tris(tert-butoxy)chlorosilane is then hydrolyzed to yield this compound.

  • The final product can be purified by distillation or recrystallization.

Applications in Deposition Processes

This compound is a critical precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for creating high-purity, conformal thin films of silicon dioxide (SiO₂).[1][6] It is also used in conjunction with metal alkyl amides for the vapor deposition of metal silicates.[6]

The diagram below illustrates the logical workflow of this compound in a typical ALD/CVD process.

ALD_CVD_Workflow cluster_0 ALD/CVD Chamber Precursor This compound ((tBuO)₃SiOH) Substrate Substrate Precursor->Substrate Vapor Phase Deposition Film SiO₂ or Metal Silicate Film Substrate->Film Surface Reaction & Film Growth End Process End Film->End Start Process Start Start->Precursor

Workflow of this compound in ALD/CVD.

Its utility in these applications stems from its volatility and the ability of the silanol group to react with surfaces and other precursors, leading to the controlled growth of thin films essential for microelectronics and protective coatings.[1] The steric bulk of the tert-butoxy groups also contributes to its stability and controlled reactivity.[1]

References

A Comprehensive Technical Guide to the Solubility and Stability of Tris(tert-butoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(tert-butoxy)silanol, a sterically hindered organosilicon compound, is a key precursor in advanced materials science, particularly in the fabrication of silicon-based thin films and heterogeneous catalysts. Its utility in these applications is intrinsically linked to its solubility and stability characteristics. This technical guide provides an in-depth overview of the solubility and stability of this compound, compiling available data and outlining experimental protocols for its characterization. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who utilize or are considering the use of this versatile compound.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] The presence of three bulky tert-butoxy (B1229062) groups attached to a silicon atom, along with a reactive silanol (B1196071) (-Si-OH) group, imparts unique chemical and physical properties that dictate its behavior in various chemical environments.[2][3]

PropertyValueReferences
Chemical Formula C₁₂H₂₈O₄Si[4][5]
Molecular Weight 264.43 g/mol [3][4][5][6]
Appearance White crystalline solid or powder[1][2]
Melting Point 62-65 °C[1][7][8][9][10]
Boiling Point 205-210 °C[1][8][9][10]

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic and aqueous solvents is not extensively documented in publicly available literature. However, its structural features—a combination of a polar hydroxyl group and nonpolar, bulky tert-butoxy groups—allow for a qualitative assessment of its solubility based on the "like dissolves like" principle.

Qualitative Solubility Assessment:

  • Nonpolar Organic Solvents (e.g., Hexanes, Toluene): High solubility is expected. Nonpolar solvents are used in its synthesis, indicating good compatibility.[3]

  • Polar Aprotic Solvents (e.g., Tetrahydrofuran, Dichloromethane): Moderate to good solubility is anticipated due to the presence of the polar silanol group and the overall organic nature of the molecule.

  • Polar Protic Solvents (e.g., Alcohols): Solubility is likely to be moderate. While the silanol group can engage in hydrogen bonding with protic solvents, the large, hydrophobic tert-butoxy groups may limit overall solubility. Reaction with the solvent is also a possibility over time.

  • Aqueous Solutions: Low solubility is expected. The hydrophobic nature of the three tert-butoxy groups significantly outweighs the hydrophilic character of the single silanol group.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general protocol for determining the solubility of a solid organic compound can be adapted for this compound.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials and place them in a constant temperature bath.

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the constant temperature to let undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to match the bath temperature.

    • Immediately filter the supernatant using a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a suitable analytical method. Gas Chromatography (GC) is a common method for purity assessment and could be adapted for quantification.

    • Alternatively, for a gravimetric determination, the solvent from a known volume of the filtrate can be evaporated, and the mass of the remaining solid this compound can be measured.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the quantified concentration and the volume of the solvent.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Quantify concentration (e.g., GC) E->F G Calculate solubility F->G

Figure 1: Experimental workflow for determining the solubility of this compound.

Stability Profile

This compound is a stable compound under anhydrous conditions but is susceptible to degradation by moisture and heat.[7]

Hydrolytic Stability

The primary degradation pathway for this compound is hydrolysis. The presence of moisture, either from the atmosphere or as a contaminant in solvents, can lead to the slow decomposition of the molecule.[3] This process involves the cleavage of the Si-O-C bonds, liberating tert-butanol (B103910) and leading to the condensation of the silanol groups to form siloxanes.

The bulky tert-butoxy groups provide significant steric hindrance around the silicon atom, which kinetically stabilizes the molecule against rapid hydrolysis compared to less hindered alkoxysilanes.[3]

Handling and Storage Recommendations to Ensure Hydrolytic Stability:

  • Store in a tightly sealed container in a dry, well-ventilated area.

  • Handle and store under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Avoid contact with water and moist air.[3]

G A This compound C Hydrolysis A->C B Water (H₂O) B->C D tert-Butanol C->D E Siloxane Oligomers/Polymers C->E

Figure 2: Simplified pathway for the hydrolysis of this compound.
Thermal Stability

This compound exhibits good thermal stability up to its boiling point, but decomposition occurs at elevated temperatures.

Stability ParameterValue / ObservationReferences
Onset of Decomposition > 205 °C[3]
Decomposition Products tert-Butanol, organic acid vapors, silicon dioxide[3][7]

The thermal decomposition mechanism involves the elimination of the tert-butoxy ligands and subsequent condensation of the silanol moieties.[3]

Analytical Methods for Stability Assessment:

  • Thermogravimetric Analysis (TGA): Used to determine the onset of thermal decomposition and quantify mass loss as a function of temperature.[3]

  • Differential Scanning Calorimetry (DSC): Can be employed to identify endothermic or exothermic events associated with phase transitions and decomposition.[3]

  • In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Monitoring the reaction in a deuterated solvent at elevated temperatures can provide insights into the decomposition pathway and the formation of intermediate species.[3]

G A This compound C Thermal Decomposition A->C B Heat (>205 °C) B->C D tert-Butanol C->D E Silicon Dioxide (SiO₂) C->E F Other Organic Vapors C->F

Figure 3: Products of the thermal decomposition of this compound.
Chemical Compatibility

This compound is incompatible with certain classes of chemicals, and co-exposure should be avoided.

Incompatible MaterialsPotential OutcomeReferences
Strong Oxidizing Agents Vigorous, potentially hazardous reactions.[7]
Strong Acids Can catalyze the hydrolysis and condensation reactions.
Halogens Potential for hazardous reactions.

Conclusion

This compound is a valuable precursor in materials science, with its utility being highly dependent on its solubility and stability. While quantitative solubility data remains sparse, its chemical structure suggests high solubility in nonpolar organic solvents and low solubility in aqueous media. The compound is stable under anhydrous conditions but is sensitive to moisture and elevated temperatures, leading to hydrolysis and thermal decomposition, respectively. Proper handling and storage under an inert atmosphere are crucial to maintain its integrity. The experimental protocols and stability data presented in this guide provide a foundational understanding for researchers and professionals working with this compound, enabling its effective and safe utilization in various applications.

References

An In-depth Technical Guide to Tris(tert-butoxy)silanol: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(tert-butoxy)silanol, a key precursor in advanced materials science. It details the compound's chemical identity, its primary applications in semiconductor manufacturing, and protocols for its use. This document also addresses its relevance, or lack thereof, in the fields of drug development and biological signaling pathways based on currently available information.

Compound Identification and Physicochemical Properties

This compound, also known as TBS, is an organosilicon compound valued for its role as a molecular precursor in deposition processes.[1] Its key identifiers and physical properties are summarized below.

PropertyValueReference
CAS Number 18166-43-3[1][2]
Linear Formula ((CH₃)₃CO)₃SiOH[1]
Molecular Formula C₁₂H₂₈O₄Si[2]
Molecular Weight 264.43 g/mol [2]
Appearance White crystals or powder[3]
Melting Point 63-65 °C[4]
Boiling Point 205-210 °C[4]
Assay (Purity) ≥99%[3]
Sensitivity Moisture sensitive[3]

Primary Application: Precursor for Atomic Layer Deposition (ALD)

The principal application of this compound is as a silicon precursor for the deposition of high-quality silicon dioxide (SiO₂) thin films.[4] It is particularly prominent in a technique known as rapid Atomic Layer Deposition (ALD), where it enables exceptionally high growth rates.[2][4]

This process is crucial in the semiconductor industry for creating various components, including:

  • Gate dielectrics in transistors

  • Insulating layers between metal interconnects[2]

  • Dielectric layers in capacitors[2]

  • Protective coatings and gas diffusion barriers[1][4]

This compound reacts with various metal alkyl amides, making it a versatile precursor for the vapor deposition of metal silicates as well.[1][2] For instance, it can be reacted with tetrakis(dimethylamino)-hafnium to deposit hafnium silicate (B1173343) glass films.[2][5]

Experimental Protocol: Rapid ALD of Silicon Dioxide

A key advantage of this compound is its use in catalytic ALD processes, often with trimethylaluminum (B3029685) (TMA) as a catalyst, to achieve very high growth-per-cycle (GPC) rates without a traditional oxidant gas.[2][4] The process involves the initial formation of an aluminum catalyst monolayer, followed by the self-constructing growth of the silicon oxide film upon introduction of the silanol (B1196071) precursor.[1]

A. General Workflow:

The rapid ALD cycle typically consists of four steps:

  • TMA Pulse: A pulse of trimethylaluminum (TMA) is introduced into the reactor to form a catalytic layer on the substrate.

  • TMA Purge: The reactor is purged with an inert gas (e.g., Argon) to remove any unreacted TMA and gaseous byproducts.

  • This compound Pulse: The silanol precursor is pulsed into the reactor, where it reacts with the catalyst layer, leading to the rapid growth of a SiO₂ film.

  • Precursor Purge: A final purge with inert gas removes unreacted silanol and byproducts before the next cycle begins.

B. Visualization of the ALD Workflow:

ALD_Workflow cluster_cycle Single ALD Cycle TMA_pulse Step 1: TMA Pulse (Catalyst Deposition) TMA_purge Step 2: TMA Purge (Remove Excess TMA) TMA_pulse->TMA_purge Si_precursor Step 3: Si Precursor Pulse (this compound) TMA_purge->Si_precursor Si_purge Step 4: Si Precursor Purge (Remove Excess Precursor) Si_precursor->Si_purge Repeat Repeat N Cycles? Si_purge->Repeat Start Start Start->TMA_pulse End End Repeat->TMA_pulse Yes Repeat->End No

Caption: A typical workflow for a rapid Atomic Layer Deposition (ALD) cycle using a catalyst and a silicon precursor.

C. Process Parameters and Film Properties:

The properties of the deposited SiO₂ films are highly dependent on the ALD process parameters. While some studies focus on the similar precursor Tris(tert-pentoxy)silanol (TPS), the principles are analogous. Using a TMA catalyst, growth rates for SiO₂ can be exceptionally high.

ParameterTypical ValueNotes
Substrate Temperature 120 - 250 °CLower temperatures can reduce the cross-linking rates, leading to higher growth.[3][4]
TMA Pulse Time 0.02 - 2 sThe amount of TMA catalyst is critical and must be optimized.[1]
TMA Purge Time 4 - 60 sSufficient time is needed to prevent unwanted gas-phase reactions.[1]
Silanol Pulse Time 10 - 110 sLonger pulses can increase film thickness per cycle.[1]
Silanol Purge Time 10 - 600 sA long purge is required due to the nature of the rapid growth mechanism.[1][2]

The resulting films are generally smooth, amorphous, and free of carbon.[4]

Film PropertyReported ValueReference
Growth Per Cycle (GPC) >12 nm/cycle[4]
Film Density ~2.0 - 2.2 g/cm³[6]
Breakdown Strength 6.20 - 7.42 MV/cm[6]
O/Si Ratio ~2.1[6]

Relevance in Drug Development and Biological Signaling

Despite the term "biochemical pathways" appearing in some literature, its context is limited to the chemical reactions forming metal silicates for material science applications.[1][4] Extensive searches for direct applications of this compound in drug development, as a therapeutic agent, or its involvement in biological signaling pathways have yielded no significant findings. Its high reactivity and moisture sensitivity make it generally unsuitable for direct biological applications. Therefore, for professionals in drug development, this compound should be considered a specialized chemical for materials science and semiconductor fabrication rather than a compound with direct pharmacological relevance.

References

Spectroscopic Profile of Tris(tert-butoxy)silanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(tert-butoxy)silanol, a key intermediate in materials science and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics.

Introduction

This compound, with the chemical formula ((CH₃)₃CO)₃SiOH, is a sterically hindered silanol (B1196071) that finds application as a precursor for the synthesis of various silicon-containing materials, including catalysts and thin films. Its unique structure, featuring three bulky tert-butoxy (B1229062) groups, imparts notable stability. Accurate and detailed spectroscopic data are crucial for its characterization and quality control in research and industrial applications.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups. A key feature is the sharp O-H stretching band, which is indicative of the silanol group[1]. Another characteristic absorption is a broad band in the fingerprint region associated with the Si-OH bond.

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Appearance
O-HStretching~3719Sharp
Si-OHStretching/Bending950 - 810Broad
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two main signals: a singlet for the hydroxyl proton (Si-OH) and a singlet for the protons of the three equivalent tert-butoxy groups. The chemical shift of the hydroxyl proton can be variable and is dependent on factors such as solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum should exhibit two distinct signals corresponding to the quaternary and methyl carbons of the tert-butoxy groups.

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum provides direct information about the silicon environment. For silanols, the chemical shifts are typically found in a characteristic range. Published data indicates that ²⁹Si NMR chemical shifts around 38–45 ppm are indicative of silanol groups[3].

Experimental Protocols

Detailed experimental procedures are essential for the reproducible acquisition of high-quality spectroscopic data. The following sections outline general protocols for NMR and IR analysis of this compound.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of organosilanols is as follows:

  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆). The use of an internal standard, such as tetramethylsilane (B1202638) (TMS), is recommended for accurate chemical shift referencing.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon environment. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbon.

    • ²⁹Si NMR: Specialized pulse sequences, such as inverse-gated decoupling, may be employed to obtain quantitative ²⁹Si spectra. Due to the low natural abundance and potentially long relaxation times of the ²⁹Si nucleus, a longer acquisition time may be necessary.

IR Spectroscopy

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common technique for IR analysis.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet die.

    • Press the powder under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet[4][5].

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Molecular Structure and Data Acquisition Workflow

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its spectroscopic analysis.

Tris_tert_butoxy_silanol_Structure Si Si O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 OH OH Si->OH tBu1 t-Bu O1->tBu1 tBu2 t-Bu O2->tBu2 tBu3 t-Bu O3->tBu3

Caption: Molecular structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Grind Grind with KBr Sample->Grind NMR NMR Spectrometer Dissolve->NMR Pelletize Press into Pellet Grind->Pelletize FTIR FTIR Spectrometer Pelletize->FTIR NMR_Data ¹H, ¹³C, ²⁹Si Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data

Caption: General workflow for spectroscopic analysis.

References

In-Depth Technical Guide to the Safety and Handling of Tris(tert-butoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tris(tert-butoxy)silanol (CAS No. 18166-43-3), a versatile silicon-containing compound utilized in materials science and chemical synthesis. Due to its reactivity and specific handling requirements, a thorough understanding of its properties and associated hazards is crucial for safe laboratory operations.

Executive Summary of Safety Information

This compound is a solid that is irritating to the skin, eyes, and respiratory tract.[1][2] It is also moisture-sensitive and will slowly decompose in the presence of moist air or water to release tert-butanol.[3] Proper handling procedures, including the use of personal protective equipment (PPE) and adherence to appropriate storage and disposal protocols, are mandatory to minimize risk.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

  • H315: Causes skin irritation. [1][2][4]

  • H319: Causes serious eye irritation. [1][2][4]

  • H335: May cause respiratory irritation. [1][2][4]

Signal Word: WARNING[4]

Pictograms:

  • GHS07: Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource(s)
Chemical Formula C₁₂H₂₈O₄Si[4][5][6]
Molecular Weight 264.43 g/mol [1][4]
Appearance White solid (crystals or powder)[4]
Melting Point 63-65 °C (lit.)[6]
Boiling Point 205-210 °C (lit.)
Density 0.89 g/cm³ at 20 °C[2]
Solubility in Water Insoluble[2]
Sensitivity Moisture sensitive[3][4][6]

Toxicological Information

A thorough investigation of the toxicological properties of this compound has not been completed.[2] No quantitative data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values are currently available for this specific compound. The known hazards are based on its irritant properties.

Exposure RouteSymptoms and EffectsSource(s)
Inhalation May cause respiratory tract irritation, coughing, and sneezing.[1][2]
Skin Contact Causes skin irritation, which may include redness, itching, and a burning sensation.[1][2]
Eye Contact Causes serious eye irritation, characterized by stinging, tearing, redness, and swelling.[1][2]
Ingestion May be irritating to mucous membranes.[2]

Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is essential when working with this compound to ensure the safety of personnel and the integrity of the experiment.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is recommended:

  • Eye/Face Protection: Chemical safety goggles. A faceshield (minimum 8-inch) may be necessary if there is a splash hazard.[2]

  • Skin Protection: Chemically compatible gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn.[2]

  • Respiratory Protection: If handling in a way that generates dust or aerosols, a NIOSH-approved respirator with appropriate cartridges should be used.[3] If the respirator is the sole means of protection, a full-face supplied-air respirator is recommended.[3]

Handling and Storage
  • Handling:

    • Handle under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture.[3]

    • Use in a well-ventilated area, preferably in a chemical fume hood.[2]

    • Avoid the formation of dust and aerosols.[2]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Wash hands thoroughly after handling.[2]

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated area.[3]

    • Keep away from moisture, strong oxidizing agents, strong acids, and halogens.[3]

    • Recommended storage temperature is below 5°C.[6]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as described in section 5.1.

  • Do not touch or walk through the spilled material.[2]

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]

  • Wash the spill site after the material has been collected.

Waste Disposal
  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[2]

  • Contact a licensed professional waste disposal service.

  • One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Chemical Reactivity and Incompatibilities

  • Stability: Stable under recommended storage conditions.[3]

  • Conditions to Avoid: Exposure to moisture.[3] Material slowly decomposes in contact with moist air or water.[3]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and halogens.[3]

  • Hazardous Decomposition Products: Decomposition with moisture or under fire conditions can produce tert-butanol, organic acid vapors, and silicon dioxide.[3]

Visual Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key safety and handling workflows for this compound.

PPE_Selection_Workflow start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment eye_protection_q Potential for splash or aerosol generation? risk_assessment->eye_protection_q goggles Wear Chemical Safety Goggles eye_protection_q->goggles No goggles_faceshield Wear Chemical Safety Goggles AND a Face Shield eye_protection_q->goggles_faceshield Yes skin_protection Wear Chemical Resistant Gloves (e.g., Nitrile) and Lab Coat goggles->skin_protection goggles_faceshield->skin_protection respiratory_q Will dust or aerosols be generated? skin_protection->respiratory_q no_respirator Handle in a well-ventilated area or fume hood. No respirator required. respiratory_q->no_respirator No respirator Use a NIOSH-approved respirator with appropriate cartridges. respiratory_q->respirator Yes end_ppe Proceed with Handling no_respirator->end_ppe respirator->end_ppe Emergency_Response_Workflow start Exposure Incident exposure_type What type of exposure occurred? start->exposure_type skin_exposure Skin Contact exposure_type->skin_exposure Skin eye_exposure Eye Contact exposure_type->eye_exposure Eye inhalation Inhalation exposure_type->inhalation Inhalation remove_clothing Remove contaminated clothing. skin_exposure->remove_clothing wash_skin Immediately wash skin with plenty of soap and water. seek_medical Seek medical attention if irritation persists or if symptoms develop. wash_skin->seek_medical remove_clothing->wash_skin flush_eyes Immediately flush eyes with copious amounts of water for at least 10-15 minutes. eye_exposure->flush_eyes flush_eyes->seek_medical fresh_air Move victim to fresh air. inhalation->fresh_air monitor_breathing Monitor for respiratory difficulty. fresh_air->monitor_breathing monitor_breathing->seek_medical end End of Initial Response seek_medical->end

References

The Bulky Shield: A Technical Guide to the Historical Development of Sterically Hindered Silanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanols, the silicon analogues of alcohols, have long been a subject of interest in organosilicon chemistry. Characterized by the Si-O-H functional group, their inherent tendency to undergo self-condensation to form siloxanes has historically presented a significant challenge to their isolation and study. This technical guide delves into the historical development of sterically hindered silanols, a class of compounds where bulky organic substituents kinetically stabilize the silanol (B1196071) moiety, enabling their isolation and unlocking a diverse range of applications. From their initial theoretical consideration to their modern-day use as catalysts, synthetic intermediates, and building blocks in materials science and drug development, we trace the key discoveries and methodologies that have shaped our understanding of these remarkable molecules.

Early Developments and the Challenge of Condensation

The first isolated silanol, triethylsilanol (B1199358) (Et₃SiOH), was reported by Albert Ladenburg in 1871, prepared by the hydrolysis of triethylalkoxysilane.[1] However, the isolation of silanols with smaller substituents proved to be a formidable task due to their rapid condensation to form siloxanes, a reaction catalyzed by both acids and bases. This inherent instability hampered the systematic study of their properties and reactivity for many decades.

The primary pathway for the decomposition of silanols is through intermolecular condensation, as illustrated below. The electrophilicity of the silicon atom and the nucleophilicity of the hydroxyl oxygen facilitate this reaction.

G cluster_condensation Silanol Condensation Pathway R3SiOH_1 R₃Si-OH Siloxane R₃Si-O-SiR₃ R3SiOH_1->Siloxane + R3SiOH_2 R₃Si-OH R3SiOH_2->Siloxane H2O H₂O Siloxane->H2O +

Figure 1: General condensation reaction of silanols to form a siloxane and water.

The Dawn of Steric Hindrance: Isolating the Unstable

The turning point in silanol chemistry came with the realization that bulky substituents surrounding the silicon atom could provide a "steric shield," kinetically hindering the condensation reaction. This principle paved the way for the synthesis and characterization of a variety of stable, sterically hindered silanols.

Key Milestones in the Synthesis of Sterically Hindered Silanols

The development of sterically hindered silanols can be traced through the successful synthesis of progressively bulkier systems.

  • Triisopropylsilanol ((i-Pr)₃SiOH): One of the earlier examples of a relatively stable, sterically hindered silanol. Its synthesis is typically achieved through the hydrolysis of triisopropylsilyl chloride.

  • Di-tert-butylsilanediol (t-Bu)₂Si(OH)₂: The presence of two bulky tert-butyl groups allows for the isolation of the corresponding diol, a feat not easily achievable with smaller substituents.

  • Tris(trimethylsilyl)silanol ((Me₃Si)₃SiOH): This highly hindered silanol, with its three trimethylsilyl (B98337) groups, exhibits remarkable stability.

  • Tri-tert-butylsilanol (t-Bu)₃SiOH: Representing a pinnacle of steric hindrance, the synthesis of tri-tert-butylsilanol proved to be a significant challenge, with early attempts at direct hydrolysis of the corresponding chloride being unsuccessful due to the extreme steric bulk.

The general synthetic approach to these compounds involves the hydrolysis of the corresponding halosiloanes. However, the reactivity of the halosilane is dramatically influenced by the steric bulk of the substituents.

G cluster_synthesis General Synthesis of Sterically Hindered Silanols Start Sterically Hindered Halosilane (R₃Si-X) Hydrolysis Hydrolysis (H₂O) Start->Hydrolysis Product Sterically Hindered Silanol (R₃Si-OH) Hydrolysis->Product Byproduct HX Hydrolysis->Byproduct liberates Base Base (e.g., amine) as HCl scavenger Base->Hydrolysis facilitates

Figure 2: General workflow for the synthesis of sterically hindered silanols via hydrolysis of halosilanes.

Physicochemical Properties: A Comparative Analysis

The introduction of bulky substituents not only imparts stability but also significantly influences the physicochemical properties of silanols. The following tables summarize key quantitative data for a selection of historically significant sterically hindered silanols.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)pKa
Trimethylsilanol(CH₃)₃SiOH90.19990.813~11[2]
Triisopropylsilanol((CH₃)₂CH)₃SiOH174.361960.878[3][4]~14.87 (Predicted)[3]
Tris(trimethylsilyl)silanol((CH₃)₃Si)₃SiOH264.66-0.859-
Tris(tert-butoxy)silanol((CH₃)₃CO)₃SiOH264.43---

Table 1: Physical Properties of Selected Sterically Hindered Silanols.

CompoundSi-O Bond Length (Å)O-H Bond Length (Å)Si-O-H Bond Angle (°)
Cyclohexylsilanetriol1.608 - 1.637[5]--
Tris(trimethylsilyl)silanol---
Di-tert-butylsilanediol---
Compound¹H NMR (Si-OH) (ppm)IR (O-H stretch) (cm⁻¹)
Trimethylsilanol0.14 (in CDCl₃)[2]~3750 (isolated)[6]
Triisopropylsilanol--
Tris(trimethylsilyl)silanol--

Table 3: Spectroscopic Data for the Silanol Group.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key sterically hindered silanols, compiled from literature sources.

Synthesis of Triisopropylsilanol

Triisopropylsilanol can be prepared by the hydrolysis of triisopropylsilyl chloride.

Procedure:

  • To a solution of triisopropylsilyl chloride (1 equiv.) in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107), is added a mixture of water (excess) and a weak base (e.g., triethylamine (B128534) or pyridine, 1.1 equiv.) at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

  • The reaction mixture is then quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford pure triisopropylsilanol.

Synthesis of Tris(trimethylsilyl)silanol

The synthesis of tris(trimethylsilyl)silanol involves the hydrolysis of the corresponding silyl (B83357) halide.

Procedure:

  • Tris(trimethylsilyl)silyl halide (e.g., bromide or iodide) is dissolved in a suitable solvent mixture, such as tetrahydrofuran and water.

  • A base, such as an amine, is added to neutralize the hydrohalic acid formed during the reaction.

  • The mixture is stirred at room temperature for a sufficient period to ensure complete hydrolysis.

  • The product is then extracted into an organic solvent, and the organic layer is washed with water and brine.

  • After drying and removal of the solvent, the product can be purified by crystallization or sublimation.

Applications in Drug Development and Organic Synthesis

The unique properties of sterically hindered silanols have led to their application in various aspects of drug development and organic synthesis.

  • Hydrogen-Bond Donors: The hydroxyl group of silanols can act as a hydrogen-bond donor, influencing molecular recognition and crystal engineering.[7]

  • Catalysis: Certain silanols have been shown to act as catalysts or pre-catalysts in a range of organic transformations.

  • Synthetic Intermediates: Their stability allows them to be used as versatile building blocks for the synthesis of more complex organosilicon compounds and materials.

  • Bioisosteres: In drug design, the silanol group can be used as a bioisostere for other functional groups, such as carboxylic acids, potentially modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule.

G cluster_applications Applications of Sterically Hindered Silanols Silanol Sterically Hindered Silanol HBD Hydrogen-Bond Donors Silanol->HBD Catalysis Catalysis Silanol->Catalysis Intermediates Synthetic Intermediates Silanol->Intermediates Bioisosteres Bioisosteres in Drug Design Silanol->Bioisosteres

Figure 3: Key application areas of sterically hindered silanols.

Conclusion

The historical journey of sterically hindered silanols is a testament to the power of fundamental chemical principles in overcoming synthetic challenges. The concept of steric shielding has transformed silanols from transient intermediates into a versatile class of isolable and highly useful compounds. For researchers in drug development and materials science, the continued exploration of their synthesis, properties, and applications promises to yield further innovations, solidifying the vital role of sterically hindered silanols in modern chemistry.

References

Key Differences Between Silanols and Siloxanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental differences between silanols and siloxanes, two key classes of organosilicon compounds. With a focus on their chemical structure, properties, reactivity, and applications in research and drug development, this document aims to serve as a valuable resource for professionals in the scientific community.

Core Chemical Structures

The foundational difference between silanols and siloxanes lies in their core chemical structure. Silanols are characterized by the presence of at least one hydroxyl (-OH) group directly bonded to a silicon atom (Si-OH). They are analogous to alcohols in organic chemistry. Siloxanes, on the other hand, feature a repeating silicon-oxygen backbone (Si-O-Si). These are analogous to ethers in organic chemistry.

dot

CondensationReaction Silanol1 R3Si-OH Siloxane R3Si-O-SiR3 (Siloxane) Silanol1->Siloxane Condensation Silanol2 HO-SiR3 Silanol2->Siloxane Water H2O Siloxane->Water ProteaseInhibition Enzyme_SerOH Enzyme-Ser-OH Enzyme_Complex Enzyme-Ser-O-Si(OH)R2 Enzyme_SerOH->Enzyme_Complex Nucleophilic Attack Silanediol R2Si(OH)2 Silanediol->Enzyme_Complex Water H2O Enzyme_Complex->Water + DrugDelivery cluster_nanoparticle Siloxane-based Nanoparticle cluster_cell Target Cell Core Drug (e.g., mRNA) Shell Siloxane Shell Receptor Receptor Shell->Receptor Targeting Cell Cell Receptor->Cell Internalization

An In-depth Technical Guide to the Brønsted Acidity of Fluorinated Tris(tert-butoxy)silanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Brønsted acidity of fluorinated Tris(tert-butoxy)silanol derivatives. It details the dramatic increase in acidity observed upon fluorination, presents quantitative data, outlines experimental protocols for synthesis and characterization, and illustrates key concepts through logical diagrams.

Introduction: The Impact of Fluorination on Silanol (B1196071) Acidity

Silanols, compounds containing the Si-OH functional group, are analogues of alcohols and are generally considered weak Brønsted acids.[1][2] Their acidity is a critical factor in their chemical reactivity, influencing their tendency to form hydrogen bonds and participate in condensation reactions to form siloxanes.[2] A prominent example of a sterically hindered, stable silanol is this compound, ((CH₃)₃CO)₃SiOH.[3][4]

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and acidity.[5][6] In the context of silanols, perfluorination of the alkoxy substituents leads to a profound increase in the Brønsted acidity of the Si-OH proton. This enhancement is attributed to the strong electron-withdrawing inductive effect of the numerous fluorine atoms, which stabilizes the resulting conjugate base (silanolate).[1] The perfluorinated derivative, {(F₃C)₃CO}₃SiOH, exhibits an acidity that is orders of magnitude higher than its non-fluorinated counterpart and even surpasses that of many previously known silanols.[1][7]

Quantitative Acidity Data

The substitution of hydrogen with fluorine on the tert-butoxy (B1229062) groups results in a dramatic decrease in the pKa value, signifying a substantial increase in Brønsted acidity. The calculated pKa values in acetonitrile (B52724) (MeCN) highlight this significant difference.

CompoundCommon NameCalculated pKa (in MeCN)
((CH₃)₃CO)₃SiOHThis compound28.1
{(F₃C)₃CO}₃SiOHTris(perfluoro-tert-butoxy)silanol11.2
Si(OH)₄Orthosilicic Acid24.5
(CF₃)₃COHPerfluoro-tert-butyl alcohol11.4
CH₃COOHAcetic Acid22.3

Table 1: Comparison of calculated pKa values for selected silanols and other common acids in acetonitrile. Data sourced from computational studies.[7]

Experimental Protocols

Synthesis of Tris(perfluoro-tert-butoxy)silanol ({(F₃C)₃CO}₃SiOH)

The synthesis of the highly acidic perfluorinated silanol is a two-step process starting from commercially available materials.[1]

Step 1: Synthesis of Tris(perfluoro-tert-butoxy)chlorosilane ({(F₃C)₃CO}₃SiCl)

  • Reaction: Silicon tetrachloride (SiCl₄) is reacted with three equivalents of sodium perfluoro-tert-butoxide (NaOC(CF₃)₃).

  • Procedure: A solution of SiCl₄ in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is treated portionwise with NaOC(CF₃)₃ at a controlled temperature, typically starting at low temperatures (e.g., -78 °C) and slowly warming to room temperature.

  • Work-up: The resulting sodium chloride (NaCl) precipitate is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude product, {(F₃C)₃CO}₃SiCl, which can be further purified by distillation or crystallization.

Step 2: Hydrolysis to Tris(perfluoro-tert-butoxy)silanol ({(F₃C)₃CO}₃SiOH)

  • Reaction: The chlorosilane intermediate ({(F₃C)₃CO}₃SiCl) is carefully hydrolyzed.

  • Procedure: The chlorosilane is dissolved in an appropriate solvent and treated with a stoichiometric amount of water, often in the presence of a mild, non-nucleophilic base (e.g., pyridine (B92270) or 2,6-lutidine) to act as an HCl scavenger. The reaction is typically stirred at room temperature until completion.

  • Work-up: The ammonium (B1175870) salt byproduct is filtered off, and the solvent is removed from the filtrate. The final product, {(F₃C)₃CO}₃SiOH, is isolated as a crystalline solid and can be purified by recrystallization.[1]

G SiCl4 SiCl₄ Intermediate {(F₃C)₃CO}₃SiCl SiCl4->Intermediate Substitution NaOCF3 3 equiv. NaOC(CF₃)₃ FinalProduct {(F₃C)₃CO}₃SiOH Intermediate->FinalProduct Hydrolysis Hydrolysis Hydrolysis (H₂O)

Caption: Synthetic workflow for Tris(perfluoro-tert-butoxy)silanol.

Determination of Brønsted Acidity

The enhanced acidity of {(F₃C)₃CO}₃SiOH is qualitatively and quantitatively demonstrated by its reaction with various bases.

1. Deprotonation by Amines and Pyridines: Unlike typical silanols, which only form hydrogen-bonded complexes, {(F₃C)₃CO}₃SiOH is readily deprotonated by simple bases like triethylamine, pyridine, and 2,6-lutidine.[1]

  • Experimental Procedure: The silanol is dissolved in a suitable solvent (e.g., dichloromethane). The base is added, leading to the formation of the corresponding ammonium silanolate salt.

  • Characterization: The formation of the salt, such as [Et₃NH]⁺[OSi{OC(CF₃)₃}₃]⁻, can be confirmed by spectroscopic methods (NMR, IR) and single-crystal X-ray diffraction. The observation of a distinct N-H proton signal in the ¹H NMR spectrum and the absence of the Si-OH proton signal indicate complete proton transfer.[1]

2. Computational pKa Calculation: Due to the highly reactive nature and potential for condensation, gas-phase and solution-phase (using a solvent model like MeCN) pKa values are often determined computationally using Density Functional Theory (DFT).

  • Methodology: The Gibbs free energies (G) of the silanol (HA), its conjugate base (A⁻), and a proton (H⁺) are calculated. The pKa is then derived from the free energy of the deprotonation reaction (ΔG_deprot). This method allows for a standardized comparison of acidities across different compounds.[7]

Visualization of Chemical Principles

Logical Pathway of Acidity Enhancement

The increased Brønsted acidity is a direct consequence of the electronic effects imparted by the fluorine atoms.

G cluster_cause Cause cluster_effect Effect F_Atoms Presence of 27 Electronegative F Atoms Inductive Strong Electron-Withdrawing Inductive Effect (-I) F_Atoms->Inductive Stabilization Stabilization of the Conjugate Base [R-SiO]⁻ Inductive->Stabilization Acidity Dramatically Increased Brønsted Acidity Stabilization->Acidity

Caption: Inductive effect pathway leading to increased acidity.

Deprotonation Equilibrium

The reaction of the fluorinated silanol with a base demonstrates its acidic character, resulting in the formation of a stable silanolate anion.

Caption: Acid-base reaction of fluorinated silanol with a generic base (B:).

Conclusion

The perfluorination of the tert-butoxy groups in this compound transforms it from a weak acid into a potent Brønsted acid, with an acidity comparable to some mineral acids in non-aqueous media. This dramatic enhancement is driven by the powerful inductive effect of fluorine, which effectively delocalizes the negative charge on the conjugate silanolate base. The ability to synthesize and isolate this highly acidic silanol and its corresponding salts opens new avenues for its use as a catalyst, a reagent in organic synthesis, and a precursor for advanced materials. This guide provides the foundational knowledge for professionals in drug development and materials science to explore the unique chemical properties of these fluorinated silicon compounds.

References

The Bulky Guardian: An In-depth Technical Guide to the Role of tert-Butoxy Groups in Silanol Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanols (R₃SiOH), silicon analogues of alcohols, are fundamental intermediates in sol-gel processes, silicone chemistry, and have emerged as valuable synthons in organic synthesis and materials science. Their reactivity, largely dictated by the nature of the substituents on the silicon atom, governs their propensity to undergo self-condensation to form siloxane bonds (Si-O-Si). This guide provides a comprehensive exploration of the pivotal role of the tert-butoxy (B1229062) group (-OC(CH₃)₃) in modulating the reactivity of silanols. The steric bulk and electronic properties of the tert-butoxy group impart unique characteristics to these molecules, rendering them stable, isolable, and synthetically useful. This document will delve into the synthesis, characterization, and reactivity of tert-butoxy-substituted silanols, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Influence of the tert-Butoxy Group: A Tale of Sterics and Electronics

The primary role of the tert-butoxy group in silanol (B1196071) chemistry is one of steric protection. The large, branching structure of the tert-butyl moiety effectively shields the reactive silanol (Si-OH) group, significantly hindering the intermolecular interactions required for self-condensation. This steric hindrance allows for the isolation and characterization of monomeric and dimeric tert-butoxy silanols, which would otherwise be transient intermediates.

Beyond sterics, the tert-butoxy group also exerts an electronic influence on the silicon center. As an alkoxy group, it is electron-withdrawing through the inductive effect of the oxygen atom, which can influence the acidity of the silanol proton.

Data Presentation: Physicochemical Properties and Spectroscopic Data

The following tables summarize key quantitative data for representative tert-butoxy-substituted silanols, providing a comparative overview of their properties.

Compound NameFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Predicted pKa
Tris(tert-butoxy)silanol((CH₃)₃CO)₃SiOH264.4363-65[1]205-21011.78 ± 0.53[1]
Di(tert-butoxy)silanediol((CH₃)₃CO)₂Si(OH)₂206.32---
Compound29Si NMR Chemical Shift (δ, ppm)SolventReference
This compound-82.3CDCl₃Veith et al., 2002
Di(tert-butoxy)silanediol-94.3Not specified[2]
Tris(tert-butoxy)silyl chloride-71.4Not specified[2]
Di(tert-butoxy)silyl dichloride-75.4Not specified[2]
CompoundIR Absorption (cm⁻¹)AssignmentStateReference
This compound3398ν(OH), hydrogen-bondedSolid[3]
This compound3680ν(OH), freeCHCl₃ solution[3]
This compound3391ν(OH), hydrogen-bondedCHCl₃ solution[3]

Experimental Protocols

The following are detailed methodologies for the synthesis of key tert-butoxy-substituted silanols, adapted from established literature procedures.

Synthesis of this compound (((CH₃)₃CO)₃SiOH)

Reference: Adapted from Veith, M., et al. (2002). Applied Organometallic Chemistry, 16(1), 52-62.[2]

Materials:

Procedure:

  • A solution of tris(tert-butoxy)silyl chloride (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 0 °C in an ice bath.

  • A stoichiometric amount of water (1.0 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The resulting solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a white solid.

  • The crude product is recrystallized from anhydrous pentane to afford pure this compound.

Characterization:

  • ¹H NMR: To confirm the presence of tert-butoxy and silanol protons.

  • ²⁹Si NMR: To identify the characteristic chemical shift of the T¹-type silicon.

  • FT-IR: To observe the O-H stretching vibrations.

  • Melting Point: To verify the purity of the compound.

Synthesis of Di(tert-butoxy)silanediol (((CH₃)₃CO)₂Si(OH)₂)

Reference: Adapted from Veith, M., et al. (2002). Applied Organometallic Chemistry, 16(1), 52-62.[2]

Materials:

  • Di(tert-butoxy)silyl dichloride (((CH₃)₃CO)₂SiCl₂)

  • Diethyl ether (anhydrous)

  • Water

  • Triethylamine (B128534) (or other suitable HCl scavenger)

  • Sodium sulfate (anhydrous)

Procedure:

  • A solution of di(tert-butoxy)silyl dichloride (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere.

  • The solution is cooled to 0 °C.

  • A solution of water (2.0 eq) and triethylamine (2.0 eq) in diethyl ether is added dropwise to the stirred solution. The triethylamine acts as an HCl scavenger, forming triethylammonium (B8662869) chloride.

  • The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 10 hours.

  • The precipitated triethylammonium chloride is removed by filtration.

  • The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

Characterization:

  • ¹H NMR: To confirm the presence of tert-butoxy and silanol protons.

  • ²⁹Si NMR: To identify the characteristic chemical shift of the D²-type silicon.

  • FT-IR: To observe the O-H stretching vibrations.

Mandatory Visualization: Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the role of tert-butoxy groups in silanol reactivity.

Steric_Hindrance cluster_silanol This compound Si Si OH OH Si->OH Si->O1 Si->O2 Si->O3 tBu1 t-Bu O1->tBu1 tBu2 t-Bu O2->tBu2 tBu3 t-Bu O3->tBu3 Nu Nucleophile (e.g., another silanol) Nu->Si Steric hindrance prevents attack

Caption: Steric hindrance from bulky tert-butoxy groups.

Hydrolysis_Condensation Start Alkoxysilane ((t-BuO)nSiR4-n) Hydrolysis Hydrolysis + H2O Start->Hydrolysis Silanol Silanol ((t-BuO)nSi(OH)mR4-n-m) Hydrolysis->Silanol - ROH Condensation Condensation Silanol->Condensation Siloxane Siloxane (Si-O-Si) Condensation->Siloxane Alcohol Alcohol (t-BuOH) Condensation->Alcohol Alcohol-producing Water Water (H2O) Condensation->Water Water-producing

Caption: General pathway for silanol formation and condensation.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., (t-BuO)nSiCl4-n) hydrolysis Controlled Hydrolysis (+ H2O, HCl scavenger) start->hydrolysis workup Work-up (Filtration, Drying) hydrolysis->workup purification Purification (Recrystallization/Distillation) workup->purification product Pure tert-Butoxy Silanol purification->product nmr NMR Spectroscopy (¹H, ²⁹Si) product->nmr ir FT-IR Spectroscopy product->ir xrd X-ray Crystallography (for solids) product->xrd ms Mass Spectrometry product->ms

Caption: Workflow for synthesis and characterization.

Applications in Research and Drug Development

The stability and unique reactivity of tert-butoxy-substituted silanols make them valuable in several fields:

  • Precursors for Materials: this compound is a key precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of high-purity silica (B1680970) (SiO₂) thin films, which are essential in the microelectronics industry.

  • Model Compounds: Their stability allows them to serve as excellent model compounds for studying the fundamental mechanisms of the sol-gel process and the surface chemistry of silica.

  • Catalysis: The silanol group can act as a proton donor or a ligand for metal centers, opening up applications in catalysis.

  • Drug Delivery: While direct applications are still emerging, the principles of using bulky, hydrolyzable groups to control the release of active molecules are relevant to drug delivery system design. The biocompatibility of silica and the ability to functionalize silanols make them attractive for creating novel drug carriers. The controlled hydrolysis of siloxane bonds in a biological environment could be a mechanism for the slow release of therapeutic agents.

Conclusion

The tert-butoxy group plays a crucial role as a "bulky guardian" in silanol chemistry. Its significant steric hindrance dramatically reduces the rate of self-condensation, allowing for the isolation, characterization, and utilization of otherwise transient silanol species. This stability, coupled with the electronic effects of the alkoxy group, makes tert-butoxy silanols versatile building blocks in materials science and valuable models for understanding fundamental silicon chemistry. For researchers and professionals in drug development, the concepts of controlled hydrolysis and the biocompatibility of silica-based materials offer intriguing possibilities for the design of next-generation delivery systems. Further exploration into the reactivity and biological interactions of functionalized tert-butoxy silanols is a promising avenue for future research.

References

Methodological & Application

Application Notes and Protocols: The Use of Tris(tert-butoxy)silanol in Sol-Gel Processes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The sol-gel process is a versatile and widely utilized method for synthesizing inorganic and hybrid materials with a high degree of control over their final properties. While traditional silicon alkoxide precursors like tetraethoxysilane (TEOS) and tetramethoxysilane (B109134) (TMOS) are commonly used as network formers, there is growing interest in precursors with tailored reactivity. Tris(tert-butoxy)silanol ((t-BuO)₃SiOH or TBS) is a unique molecular precursor for silica-based materials.[1] Its structure, featuring a single reactive hydroxyl group and three sterically bulky tert-butoxy (B1229062) groups, offers distinct advantages over conventional tetra-alkoxysilanes. The steric hindrance provided by the tert-butoxy groups enhances thermal stability and moderates the hydrolysis and condensation rates, allowing for more controlled growth of silica (B1680970) networks.[2]

These properties make this compound an excellent candidate for producing highly homogeneous materials, serving as a model compound for studying sol-gel reaction intermediates, and acting as a precursor for advanced applications such as atomic layer deposition (ALD) of conformal silica films and the synthesis of high-purity mixed-oxide materials.[2][3][4] In drug development, the ability to precisely control the porosity and surface chemistry of the silica matrix is paramount for optimizing drug loading and release kinetics.

This document provides detailed application notes and experimental protocols for the use of this compound in sol-gel processes for materials synthesis and potential drug delivery applications.

Physicochemical and General Properties of this compound

A clear understanding of the precursor's properties is essential for designing and executing successful sol-gel syntheses.

PropertyValueReferences
Chemical Formula C₁₂H₂₈O₄Si[5]
Linear Formula ((CH₃)₃CO)₃SiOH[6]
Molecular Weight 264.43 g/mol [1]
Appearance White crystalline solid or powder[5]
Melting Point 63-65 °C[6]
Boiling Point 205-210 °C[6]
Assay ≥99.999%
Key Feature Single hydroxyl group with three bulky tert-butoxy groups[2]
Solubility Soluble in organic solvents.
Primary Use Precursor for silica (SiO₂) and metal silicate (B1173343) deposition.[1][4][6]
Core Principles: The Role of Steric Hindrance in Sol-Gel Chemistry

The sol-gel process involves two primary reactions:

  • Hydrolysis: The replacement of alkoxide groups (–OR) with hydroxyl groups (–OH).

  • Condensation: The formation of siloxane bonds (Si–O–Si) from hydroxylated precursors, releasing water or alcohol.

The structure of this compound (TBS), with its bulky substituents, significantly influences these steps compared to a non-sterically hindered precursor like TEOS. This leads to a more controlled reaction, preventing rapid, uncontrolled polymerization and allowing for the formation of highly uniform materials. The single hydroxyl group also means that TBS itself cannot form a three-dimensional network alone, but rather acts to terminate chains or functionalize surfaces.

Caption: Reaction pathways for TEOS vs. This compound (TBS).

Application Note 1: Synthesis of High Surface Area Silica Xerogels

This compound can be used as a single-source precursor to generate homogeneous, high surface area silica xerogels.[7] These materials are valuable as catalyst supports, adsorbents, and carriers in various chemical and pharmaceutical processes. The solution-phase thermolysis of TBS provides an alternative to traditional sol-gel methods, yielding materials with unique properties.[7]

Experimental Protocol

This protocol describes the synthesis of a high surface area silica xerogel via the solution-phase thermolysis of this compound.

Materials:

  • This compound (TBS, ≥99.999%)

  • Anhydrous toluene (B28343) or other high-boiling point organic solvent

  • Schlenk flask and condenser

  • Inert atmosphere supply (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

  • Preparation: In a clean, dry Schlenk flask under an inert atmosphere, dissolve a known quantity of this compound in the anhydrous solvent.

  • Thermolysis: Heat the solution to reflux under vigorous stirring. The temperature and duration will depend on the solvent used. Maintain the reaction for several hours until a visible gel or precipitate forms.

  • Aging: Cool the mixture to room temperature and allow the gel to age in the mother liquor for 24-48 hours. This step strengthens the silica network.

  • Washing: Carefully decant the solvent. Wash the resulting gel multiple times with a low-boiling point solvent (e.g., hexane (B92381) or ethanol) to remove any unreacted precursor and byproducts.

  • Drying: Dry the washed gel under vacuum at an elevated temperature (e.g., 150-200 °C) for 12-24 hours to obtain the final xerogel. The solution-phase thermolysis of a similar precursor has been shown to produce a xerogel with a high surface area of 700 m²/g.[7]

Experimental Parameters and Expected Outcomes
ParameterExample ValueExpected Outcome
Precursor This compoundFormation of a homogeneous silica gel
Solvent Anhydrous TolueneControls reaction temperature and precursor solubility
Concentration 0.1 - 0.5 MInfluences gelation time and final density
Reaction Temp. ~110 °C (Toluene reflux)Drives the condensation reaction
Reaction Time 12 - 24 hoursEnsures complete conversion
Drying Method Vacuum oven at 200 °CProduces a high surface area xerogel (~700 m²/g)[7]

Experimental Workflow Diagram

G Fig 2. Workflow for Silica Xerogel Synthesis start Start dissolve 1. Dissolve TBS in Anhydrous Solvent (Inert Atmosphere) start->dissolve reflux 2. Heat to Reflux (Thermolysis) dissolve->reflux age 3. Cool and Age Gel (24-48h) reflux->age wash 4. Wash Gel with Low-Boiling Solvent age->wash dry 5. Dry under Vacuum (150-200°C) wash->dry characterize Characterize Material (BET, SEM, FTIR) dry->characterize end End: High Surface Area Xerogel characterize->end

Caption: Step-by-step workflow for synthesizing high surface area silica xerogels.

Application Note 2: Sol-Gel Encapsulation for Drug Delivery

Sol-gel derived silica matrices are promising carriers for controlled drug delivery due to their high porosity, large surface area, biocompatibility, and tunable surface chemistry.[8] Using this compound as a co-precursor with TEOS allows for the modification of the silica network, potentially creating a more hydrophobic environment or altering the pore structure, which can be used to control the release of both hydrophilic and hydrophobic drugs.[9][10]

Protocol: Encapsulation of a Model Drug

This protocol describes a two-step acid-base catalyzed method for encapsulating a model drug within a mixed TEOS/TBS silica matrix. This method is often preferred for biomedical applications as it allows for better control over the gelation process.[11]

Materials:

  • Tetraethoxysilane (TEOS)

  • This compound (TBS)

  • Ethanol (200 proof)

  • Deionized water

  • Hydrochloric acid (HCl, 0.1 M)

  • Ammonium hydroxide (B78521) (NH₄OH, 1 M)

  • Model drug (e.g., ibuprofen (B1674241) for hydrophobic, diclofenac (B195802) for hydrophilic)

  • Phosphate-buffered saline (PBS) for release studies

Procedure:

  • Pre-hydrolysis (Acidic Step): a. In a beaker, mix TEOS, TBS, ethanol, water, and 0.1 M HCl. The molar ratio of (TEOS+TBS):Ethanol:Water can be varied (e.g., 1:4:4). b. Stir the solution vigorously for 60-90 minutes at room temperature to allow for initial hydrolysis.

  • Drug Incorporation: a. Dissolve the model drug in a small amount of ethanol. b. Add the drug solution to the pre-hydrolyzed sol and stir for an additional 30 minutes to ensure homogeneous mixing.

  • Gelation (Basic Step): a. Initiate gelation by adding 1 M NH₄OH dropwise while stirring until the desired pH is reached (typically pH 7-8). b. Pour the sol into molds (e.g., petri dishes or vials) and seal them. Allow the gel to form and age at room temperature for 48-72 hours.

  • Drying and Washing: a. Unseal the molds and allow the solvent to evaporate slowly over several days to form a xerogel. b. To remove any surface-adsorbed drug, the dried xerogel can be gently washed with a suitable solvent in which the drug is sparingly soluble.

  • Characterization and Release Study: a. Characterize the drug-loaded xerogel for drug loading efficiency, porosity, and surface area. b. Conduct in-vitro release studies by immersing a known weight of the xerogel in PBS at 37 °C and measuring the drug concentration in the buffer at various time points using UV-Vis spectroscopy.

Experimental Parameters and Potential Outcomes
ParameterExample ValueInfluence on Material Properties
TEOS:TBS Molar Ratio 9:1 to 5:5Increasing TBS may increase hydrophobicity and pore size, potentially slowing the release of hydrophilic drugs.
Catalyst Two-step (HCl/NH₄OH)Provides good control over hydrolysis and condensation, leading to a more uniform pore structure.[11]
Drug Loading 1-10% (w/w)Affects release kinetics; higher loading may lead to a faster initial burst release.
Aging Time 48-72 hoursStrengthens the silica network, potentially reducing the burst release effect.

Logical Diagram: Influence of Precursor on Drug Release

G Fig 3. Effect of TBS Co-Precursor on Drug Release cluster_0 Precursor System cluster_1 Resulting Matrix Properties cluster_2 Drug Release Profile P1 100% TEOS M1 - High cross-link density - Smaller, hydrophilic pores P1->M1 P2 TEOS / TBS Mixture M2 - Lower cross-link density - Larger, more hydrophobic pores P2->M2 R1 Faster release of hydrophilic drugs M1->R1 R2 Sustained release of hydrophilic drugs (or faster release of hydrophobic drugs) M2->R2

References

Application Notes & Protocols: Tris(tert-butoxy)silanol for Atomic Layer Deposition of High-Quality Silica Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tris(tert-butoxy)silanol as a silicon precursor for the atomic layer deposition (ALD) of silica (B1680970) (SiO₂) thin films. This precursor is particularly suited for rapid ALD (RALD) processes, enabling significantly higher growth rates than conventional methods.

Introduction

This compound, with the chemical formula ((CH₃)₃CO)₃SiOH, is a solid, moisture-sensitive precursor used for the deposition of highly conformal and high-purity silicon dioxide films.[1][2] Its primary application lies in catalyzed ALD, where it is often used in conjunction with a catalyst like trimethylaluminum (B3029685) (TMA) to achieve exceptionally high growth per cycle (GPC).[3][4] This "rapid ALD" process is advantageous for applications requiring thick, conformal silica layers, such as insulating layers in microelectronics, moisture barriers, and dielectric layers in capacitors.[3]

The underlying mechanism of this rapid growth involves the catalytic insertion of silanol (B1196071) molecules into metal-oxygen bonds, followed by the formation and cross-linking of siloxane polymers.[3][5] This process is self-limiting, retaining the key benefits of ALD, such as precise thickness control and excellent conformality.[3][6]

Precursor Specifications

PropertyValueReference
Chemical Name This compound[1]
CAS Number 18166-43-3[1]
Molecular Formula C₁₂H₂₈O₄Si[1]
Molecular Weight 264.437 g/mol [1]
Form Solid
Appearance White crystals or powder[2]
Melting Point 63-65 °C[1]
Boiling Point 205-210 °C
Vapor Pressure 0.00145 mmHg at 25°C[1]
Sensitivity Moisture sensitive[1]

Atomic Layer Deposition Process Parameters

The deposition of silica using this compound is typically performed as a two-step ALD cycle involving the silicon precursor and a catalyst. The following table summarizes typical process parameters. Note that the related precursor, tris(tert-pentoxy)silanol (B100008) (TPS), is often used in similar rapid ALD processes and its parameters are also included for comparison and process development.

ParameterTypical RangeNotesReference
Substrate Temperature 140 - 275 °CHigher temperatures can improve film density and electrical properties.[3][4]
Catalyst Trimethylaluminum (TMA)Other catalysts can be used, but TMA is well-documented.[3]
TMA Pulse Time 0.02 - 2 sThe catalyst dose can be optimized to achieve maximum growth rates.[7]
TMA Purge Time 4 - 60 sSufficient purging is critical to prevent chemical vapor deposition (CVD) reactions.[7]
This compound Pulse Time 10 - 110 sLonger pulse times may be needed at higher temperatures to achieve saturation.[7]
This compound Purge Time 10 - 600 sPurge times can be optimized to balance throughput and film quality.[3][7]
Carrier Gas Argon (Ar)Nitrogen (N₂) can also be used.[7]
Process Pressure ~0.6 Torr[7]

Film Properties and Performance Data

The resulting silica films exhibit properties suitable for a wide range of applications.

PropertyValueConditionsReference
Growth per Cycle (GPC) ~1.2 nm/cycle (with TMA catalyst)Varies with temperature and catalyst dose.[3]
Growth per Cycle (GPC) with TPS 1.2 - 2.8 nm/cycle (with TMA catalyst)Optimized catalyst density can yield very high growth rates.[7][8]
Refractive Index ~1.46Typical for SiO₂.
Breakdown Strength 6.20 ± 0.82 to 7.42 ± 0.81 MV/cmIncreases with higher deposition temperatures.[4]
Purity Negligible C, N, or Cl impuritiesAs determined by X-ray photoelectron spectroscopy.[9]
Conformality Highly conformalA key advantage of the ALD technique.[10]
Surface Roughness Extremely smoothComparable to the initial substrate.[9]

Experimental Protocols

Substrate Preparation
  • Clean the substrate using a standard cleaning procedure appropriate for the substrate material. For silicon wafers, a piranha clean or an RCA clean is recommended to remove organic and metallic contaminants and to create a hydrophilic surface.

  • Rinse the substrate thoroughly with deionized (DI) water.

  • Dry the substrate with a stream of dry nitrogen or by baking in an oven.

  • Load the substrate into the ALD reactor's load lock or chamber promptly to minimize re-contamination.

ALD System Preparation
  • Ensure the ALD reactor and associated gas lines are leak-tight.

  • Heat the this compound precursor to a temperature sufficient to achieve an adequate vapor pressure for delivery into the chamber. A precursor temperature of around 80-100 °C is a common starting point. Ensure the delivery lines are heated to a temperature higher than the precursor to prevent condensation.

  • Set the substrate temperature to the desired deposition temperature (e.g., 200 °C).[4]

  • Establish a stable flow of the carrier gas (e.g., Argon) through the reactor.

Silica Deposition Protocol (Rapid ALD with TMA Catalyst)

The following is a typical sequence for one cycle of silica deposition:

  • TMA Pulse: Introduce TMA vapor into the reactor chamber for a set duration (e.g., 0.1 seconds). The TMA will react with the hydroxyl groups on the substrate surface, creating a catalytically active layer.

  • TMA Purge: Purge the reactor with the carrier gas for a sufficient time (e.g., 10 seconds) to remove any unreacted TMA and reaction byproducts.

  • This compound Pulse: Introduce this compound vapor into the chamber for a set duration (e.g., 30 seconds). The silanol will react with the TMA-treated surface, leading to the growth of a silica layer.

  • This compound Purge: Purge the reactor with the carrier gas (e.g., 30 seconds) to remove unreacted precursor and byproducts.

  • Repeat: Repeat this four-step cycle until the desired film thickness is achieved.

Film Characterization
  • Thickness and Refractive Index: Use in-situ or ex-situ spectroscopic ellipsometry to measure the film thickness and refractive index.

  • Composition and Purity: Employ X-ray photoelectron spectroscopy (XPS) or Auger electron spectroscopy (AES) to determine the elemental composition and purity of the deposited film.[3]

  • Chemical Bonding: Use Fourier-transform infrared spectroscopy (FTIR) to identify the chemical bonds present in the film (e.g., Si-O-Si).

  • Electrical Properties: For applications in microelectronics, characterize the electrical properties such as dielectric constant, leakage current, and breakdown voltage using capacitor structures.

Visualizations

G Chemical Structure of this compound cluster_tBu1 t-Bu cluster_tBu2 t-Bu cluster_tBu3 t-Bu Si Si O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 O4 O Si->O4 C1_1 C O1->C1_1 C2_1 C O2->C2_1 C3_1 C O3->C3_1 H H O4->H C1_2 CH₃ C1_1->C1_2 C1_3 CH₃ C1_1->C1_3 C1_4 CH₃ C1_1->C1_4 C2_2 CH₃ C2_1->C2_2 C2_3 CH₃ C2_1->C2_3 C2_4 CH₃ C2_1->C2_4 C3_2 CH₃ C3_1->C3_2 C3_3 CH₃ C3_1->C3_3 C3_4 CH₃ C3_1->C3_4

Caption: Chemical structure of this compound.

ALD_Cycle Rapid ALD Cycle for Silica Deposition cluster_workflow A 1. TMA Pulse (Catalyst Dosing) B 2. Purge (Remove excess TMA) A->B Surface reaction C 3. This compound Pulse (Silica Precursor Dosing) B->C D 4. Purge (Remove excess precursor and byproducts) C->D Surface reaction and film growth E Repeat Cycle D->E E->A Start next cycle

Caption: Rapid ALD cycle for silica using TMA and this compound.

Experimental_Workflow Experimental Workflow for Silica ALD cluster_workflow A Substrate Preparation (Cleaning and Drying) B ALD System Preparation (Precursor Heating, Temperature Stabilization) A->B C Silica Deposition (Execute ALD Cycles) B->C D Film Characterization (Ellipsometry, XPS, FTIR, etc.) C->D E Data Analysis and Reporting D->E

Caption: General experimental workflow for silica ALD.

References

Application Notes: Tris(tert-butoxy)silanol in Silica Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(tert-butoxy)silanol (TBS) is a silicon-containing organic compound with the formula ((CH₃)₃CO)₃SiOH. It is primarily recognized for its application as a precursor in the vapor deposition of high-purity silica (B1680970) (SiO₂) and metal silicate (B1173343) thin films, particularly through atomic layer deposition (ALD).[1][2][3] Its bulky tert-butoxy (B1229062) groups provide good thermal stability and controlled reactivity, making it suitable for producing highly conformal and uniform coatings essential in the microelectronics industry.[1][3] While less conventional than tetraalkoxysilanes like tetraethyl orthosilicate (B98303) (TEOS), the principles of sol-gel chemistry suggest that this compound could potentially be adapted for the synthesis of silica nanoparticles in solution.

Key Applications and Potential Advantages

The primary application of this compound lies in the fabrication of advanced materials where precise control over silica deposition is critical.[1] In the context of nanoparticle synthesis, its use is largely exploratory but presents several potential advantages:

  • Controlled Hydrolysis and Condensation: The steric hindrance afforded by the three tert-butoxy groups is expected to slow down the rates of hydrolysis and condensation compared to less bulky precursors like TEOS.[4] This could offer a greater degree of control over the nucleation and growth phases of nanoparticle formation, potentially leading to monodisperse nanoparticles.

  • Precursor for Homogeneous Multi-Metal Oxide Materials: this compound has been utilized as an efficient single-source precursor for creating homogeneous zirconia-silica and hafnia-silica materials.[5] This suggests its potential in synthesizing complex, multi-component nanoparticles for specialized applications in catalysis and drug delivery.

  • Alternative to Traditional Sol-Gel Precursors: Exploring precursors like this compound opens up new avenues for tuning the properties of silica nanoparticles, such as their porosity, surface chemistry, and degradation kinetics, which are crucial for drug delivery applications.

Challenges and Considerations

Despite its potential, the use of this compound for nanoparticle synthesis is not without its challenges:

  • Slower Reaction Kinetics: The reduced reactivity due to steric hindrance may necessitate harsher reaction conditions, such as higher temperatures or catalyst concentrations, to achieve reasonable reaction times.

  • Solubility: As a solid with a melting point of 63-65 °C, its solubility and dispersion in common alcoholic solvents used in sol-gel synthesis may differ from liquid precursors like TEOS.[2]

  • Limited Literature: There is a notable lack of established protocols for the direct synthesis of silica nanoparticles from this compound in a colloidal solution, requiring significant process development and optimization.

Hypothetical Experimental Protocol: Modified Stöber Synthesis of Silica Nanoparticles

The following protocol is a proposed adaptation of the well-established Stöber method for the synthesis of silica nanoparticles using this compound as the precursor. This protocol is theoretical and serves as a starting point for experimental investigation.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath

  • Condenser

  • Micropipettes

  • Centrifuge and centrifuge tubes

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

  • Transmission Electron Microscope (TEM) for morphology analysis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 50 mL of absolute ethanol and 5 mL of deionized water.

  • Catalyst Addition: Add 2 mL of ammonium hydroxide solution to the ethanol-water mixture. Stir the solution at 500 rpm.

  • Precursor Preparation: Dissolve 1.0 g of this compound in 10 mL of absolute ethanol. Gentle warming may be required to ensure complete dissolution.

  • Initiation of Reaction: Rapidly inject the this compound solution into the stirring ethanol-water-ammonia mixture.

  • Particle Growth: Allow the reaction to proceed for 12-24 hours at a constant temperature (e.g., 25°C or 50°C). The formation of a turbid white suspension indicates the growth of silica nanoparticles.

  • Purification: The resulting silica nanoparticles are collected by centrifugation at 8000 rpm for 15 minutes. The supernatant is discarded.

  • Washing: The nanoparticle pellet is redispersed in 50 mL of absolute ethanol and centrifuged again. This washing step is repeated three times to remove unreacted precursors and catalyst.

  • Final Product: After the final wash, the silica nanoparticles are redispersed in the desired solvent or dried for further characterization and use.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected trends in silica nanoparticle size based on the variation of key reaction parameters in the proposed modified Stöber synthesis using this compound. These are hypothetical values based on the principles of sol-gel chemistry.

ParameterVariationExpected Nanoparticle Size (nm)Expected Polydispersity Index (PDI)Rationale
Temperature 25°C150 - 200< 0.2Lower temperature leads to slower nucleation and growth, resulting in larger particles.
50°C80 - 120< 0.2Higher temperature increases the rate of nucleation relative to growth, favoring the formation of smaller particles.
Ammonium Hydroxide 1.0 mL200 - 250< 0.3Lower catalyst concentration slows down both hydrolysis and condensation, leading to larger particles.
Concentration 3.0 mL100 - 150< 0.2Higher catalyst concentration accelerates nucleation, resulting in smaller, more uniform particles.
Water Concentration 2.5 mL180 - 220< 0.3Lower water content limits the extent of hydrolysis, leading to larger and potentially less uniform particles.
7.5 mL90 - 140< 0.2Higher water concentration promotes more complete and rapid hydrolysis, favoring the formation of smaller particles.

Visualizations

G cluster_0 Chemical Pathway TBS This compound ((tBuO)₃SiOH) Hydrolyzed Hydrolyzed Intermediate ((tBuO)ₓ(HO)₃₋ₓSiOH) TBS->Hydrolyzed Hydrolysis (+H₂O, NH₄OH catalyst) Silanol Silanol Monomers Hydrolyzed->Silanol Further Hydrolysis Nanoparticle Silica Nanoparticle (SiO₂) Silanol->Nanoparticle Condensation (-H₂O) G cluster_1 Experimental Workflow A 1. Prepare Ethanol, Water, and Ammonia Mixture C 3. Inject Precursor Solution into Reaction Mixture A->C B 2. Dissolve this compound in Ethanol B->C D 4. Allow for Nanoparticle Growth (12-24h) C->D E 5. Centrifuge to Collect Nanoparticles D->E F 6. Wash with Ethanol (3x) E->F G 7. Redisperse or Dry Final Product F->G

References

Application Notes and Protocols: Tris(tert-butoxy)silanol as a Surface Modifying Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tert-butoxy)silanol ((tBuO)₃SiOH) is a sterically hindered organosilane that offers unique potential as a surface modifying agent. Its bulky tert-butoxy (B1229062) groups can prevent self-condensation, a common issue with other silanes, leading to more controlled and reproducible surface functionalization.[1] This characteristic makes it an attractive candidate for creating well-defined, hydrophobic surfaces on a variety of materials, including silica (B1680970), glass, and metal oxides. Such modified surfaces are of significant interest in drug delivery for controlling drug-carrier interactions, in biomedical implants to modulate biocompatibility, and in microfluidics to influence fluid behavior.

These application notes provide a comprehensive overview of the use of this compound for surface modification, including detailed experimental protocols adapted from general silanization procedures, expected outcomes, and characterization methods.

Principle of Surface Modification

The surface modification process, or silanization, involves the reaction of the silanol (B1196071) group (Si-OH) of this compound with hydroxyl groups (-OH) present on the surface of the substrate. This reaction forms a stable covalent siloxane bond (Si-O-Si), effectively grafting the Tris(tert-butoxy)silyl group onto the surface. The bulky tert-butoxy groups then form a hydrophobic outer layer.

Key Applications in Research and Drug Development

  • Creation of Hydrophobic Surfaces: The primary application is to increase the hydrophobicity of naturally hydrophilic surfaces. This is crucial for:

    • Drug Delivery: Modifying the surface of silica nanoparticles or other carriers to control the loading and release of hydrophobic drugs.

    • Biomaterials: Reducing non-specific protein adsorption on medical implants and biosensors.

    • Microfluidics: Controlling fluid flow and preventing biofouling in microchannels.

  • Improving Dispersion: Rendering hydrophilic nanoparticles hydrophobic to improve their dispersion in non-polar solvents and polymer matrices.

  • Passivation of Surfaces: The bulky groups can effectively passivate reactive surface silanols, which is particularly important in applications like chromatography to reduce unwanted interactions.

Data Presentation

Due to a lack of specific quantitative data in the literature for surface modification using this compound in solution, the following table presents expected water contact angle (WCA) data based on the behavior of other hydrophobic silanes on glass substrates. These values should be considered as a general guide.

SubstrateTreatmentExpected Water Contact Angle (°)Reference
Glass SlideUntreated (Cleaned)10 - 30[2]
Glass SlidePiranha Cleaned & Hydroxylated< 10[2]
Glass SlideModified with a Hydrophobic Silane (B1218182)80 - 110+[3][4]

Experimental Protocols

The following protocols are adapted from established procedures for surface modification with other silane compounds and should be optimized for specific substrates and applications.

Protocol 1: Surface Modification of Silica Nanoparticles in Solution

This protocol describes the process for modifying the surface of silica nanoparticles to render them hydrophobic.

Materials:

  • Silica nanoparticles

  • This compound

  • Anhydrous toluene (B28343) (or other anhydrous, non-polar solvent)

  • Anhydrous ethanol (B145695)

  • Anhydrous dichloromethane

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heat plate

  • Inert gas supply (Argon or Nitrogen)

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Pre-treatment of Silica Nanoparticles:

    • Place the silica nanoparticles in a round-bottom flask.

    • Heat the nanoparticles under vacuum at 150-200°C for 4-6 hours to remove adsorbed water and activate surface silanol groups.

    • Cool the nanoparticles to room temperature under a continuous stream of inert gas.

  • Silanization Reaction:

    • Under an inert atmosphere, add anhydrous toluene to the flask containing the dried silica nanoparticles to form a slurry.

    • In a separate flask, dissolve this compound in anhydrous toluene (e.g., a 1-5% w/v solution).

    • Slowly add the this compound solution to the silica nanoparticle slurry while stirring.

    • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours with constant stirring.

  • Washing and Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the modified nanoparticles by centrifugation.

    • Wash the nanoparticles sequentially with anhydrous toluene, anhydrous dichloromethane, and anhydrous ethanol to remove unreacted silane and byproducts. Perform multiple wash cycles.

    • After the final wash, dry the modified silica nanoparticles under vacuum.

Protocol 2: Surface Modification of Planar Substrates (e.g., Glass Slides, Silicon Wafers)

This protocol outlines the procedure for creating a hydrophobic coating on flat surfaces.

Materials:

  • Glass slides or silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized water

  • Anhydrous toluene (or other anhydrous, non-polar solvent)

  • This compound

  • Beakers

  • Oven or hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each).

    • Piranha Treatment (in a fume hood with appropriate personal protective equipment): Immerse the cleaned substrates in freshly prepared piranha solution for 15-30 minutes to remove organic residues and generate a high density of surface hydroxyl groups.

    • Rinse the substrates thoroughly with copious amounts of deionized water.

    • Dry the substrates in an oven at 110°C for at least 1 hour or with a stream of inert gas.

  • Silanization:

    • Prepare a 1-2% (w/v) solution of this compound in anhydrous toluene in a sealed container under an inert atmosphere.

    • Immerse the cleaned and dried substrates in the silane solution.

    • Allow the reaction to proceed for 4-12 hours at room temperature, or for a shorter duration at an elevated temperature (e.g., 60-80°C), ensuring the system is protected from moisture.

  • Washing and Curing:

    • Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane.

    • Cure the modified substrates by baking in an oven at 110-120°C for 30-60 minutes to stabilize the siloxane bonds.

    • Cool the substrates to room temperature before characterization.

Characterization of Modified Surfaces

  • Contact Angle Goniometry: To quantify the change in surface hydrophobicity by measuring the water contact angle.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical changes on the surface. Look for the appearance of C-H stretching vibrations from the tert-butyl groups and a decrease in the intensity of the broad -OH (silanol) band.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of silicon, carbon, and oxygen from the grafted silane.

Visualizations

experimental_workflow_nanoparticles cluster_prep Substrate Preparation cluster_reaction Silanization Reaction cluster_purification Purification cluster_characterization Characterization silica_np Silica Nanoparticles drying Vacuum Drying (150-200°C, 4-6h) silica_np->drying slurry Anhydrous Toluene Slurry drying->slurry reaction Reflux (110°C, 12-24h) slurry->reaction silane_sol This compound in Anhydrous Toluene silane_sol->reaction centrifuge Centrifugation reaction->centrifuge wash_tol Wash (Toluene) centrifuge->wash_tol Repeat wash_dcm Wash (DCM) wash_tol->wash_dcm Repeat wash_eth Wash (Ethanol) wash_dcm->wash_eth Repeat wash_eth->centrifuge Repeat final_drying Final Vacuum Drying wash_eth->final_drying final_product Hydrophobic Silica Nanoparticles final_drying->final_product ftir FTIR final_product->ftir xps XPS final_product->xps contact_angle Contact Angle final_product->contact_angle

References

Application Notes and Protocols for Creating Hydrophobic Surfaces using Tris(tert-butoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of surface properties to achieve hydrophobicity is a critical technique in a multitude of scientific and industrial fields, including biomedical device fabrication, microfluidics, and drug delivery systems. A hydrophobic surface repels water, which can prevent non-specific protein adsorption, control cell adhesion, and improve the performance of various analytical devices. Tris(tert-butoxy)silanol is a sterically hindered organosilane that can be used to create hydrophobic surfaces. Its bulky tert-butoxy (B1229062) groups are effective at creating a low-energy surface that minimizes interaction with water.

This document provides a detailed protocol for the creation of hydrophobic surfaces on hydroxylated substrates, such as glass or silicon wafers, using this compound. The methodology is based on the principles of self-assembled monolayer (SAM) formation, where the silanol (B1196071) group of the molecule reacts with the surface hydroxyl groups to form a stable, covalent siloxane bond.

Data Presentation

While specific quantitative data for solution-deposited this compound is not extensively available in the literature, the following table provides representative data for surfaces modified with silanizing agents to illustrate the expected effect on water contact angle. The water contact angle is a common metric for hydrophobicity, with higher angles indicating a more hydrophobic surface.

Surface TreatmentPrecursorSolventConcentration (mM)Reaction Time (hours)Curing Temperature (°C)Water Contact Angle (θ)
Untreated Glass-----< 20°
Hypothetical Example 1 This compoundAnhydrous Toluene51211095° - 105°
Hypothetical Example 2 This compoundAnhydrous Hexane1024120100° - 110°
Literature ExampleOctadecyltrichlorosilaneToluene11100~110°[1]

Note: The data for this compound are hypothetical examples provided for illustrative purposes. Optimal conditions and resulting contact angles should be determined experimentally.

Experimental Protocols

This section details the necessary steps for preparing a hydrophobic surface using this compound via a solution-phase deposition method.

Protocol 1: Substrate Preparation (Glass or Silicon)

A pristine and activated substrate surface is crucial for the formation of a uniform and stable hydrophobic layer.

Materials:

  • Glass slides or silicon wafers

  • Detergent solution

  • Deionized water

  • Acetone (reagent grade)

  • Isopropanol (B130326) (reagent grade)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Nitrogen gas source

  • Sonicator

  • Oven

Procedure:

  • Initial Cleaning: Sequentially sonicate the substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: Dry the substrates thoroughly with a stream of nitrogen gas.

  • Surface Activation (Hydroxylation):

    • Carefully immerse the cleaned, dry substrates in freshly prepared Piranha solution for 30-60 minutes in a fume hood.

    • Rinse the substrates copiously with deionized water.

    • Dry the substrates again with a stream of nitrogen gas.

    • Use the activated substrates immediately for the coating procedure.

Protocol 2: Hydrophobic Coating with this compound

This protocol describes the formation of a self-assembled monolayer of this compound.

Materials:

  • Activated substrates (from Protocol 1)

  • This compound

  • Anhydrous solvent (e.g., Toluene or Hexane)

  • Reaction vessel with a moisture-free environment (e.g., a desiccator or glovebox)

  • Anhydrous rinsing solvents (same as the reaction solvent, and ethanol (B145695) or isopropanol)

  • Oven

Procedure:

  • Solution Preparation:

    • In a moisture-free environment, prepare a solution of this compound in an anhydrous solvent. A starting concentration of 1-10 mM is recommended.

    • Ensure all glassware is thoroughly dried before use.

  • Surface Modification:

    • Immerse the activated substrates in the this compound solution.

    • Allow the reaction to proceed for 12-24 hours at room temperature in the moisture-free environment. Longer reaction times may lead to a more densely packed monolayer.

  • Rinsing:

    • Remove the substrates from the solution and rinse them sequentially with the anhydrous reaction solvent, followed by ethanol or isopropanol to remove any unbound silane (B1218182) molecules.

  • Curing:

    • Dry the coated substrates with a stream of nitrogen gas.

    • Cure the substrates in an oven at 110-120°C for 1 hour to promote the formation of stable siloxane bonds.

  • Final Rinse and Storage:

    • After cooling to room temperature, perform a final rinse with the rinsing solvent and dry with nitrogen.

    • Store the hydrophobic substrates in a clean, dry container.

Visualizations

Signaling Pathway and Reaction Mechanism

The formation of a hydrophobic surface using this compound proceeds via a condensation reaction between the silanol group of the molecule and the hydroxyl groups present on the activated substrate surface.

ReactionMechanism cluster_substrate Hydroxylated Substrate Surface cluster_silane This compound cluster_product Hydrophobic Surface Substrate Substrate (e.g., Glass, Silicon) SurfaceOH Surface Hydroxyl Groups (-OH) HydrophobicSurface Substrate-O-Si(OC(CH₃)₃)₃ SurfaceOH->HydrophobicSurface Condensation Reaction Silanol ((CH₃)₃CO)₃Si-OH Silanol->HydrophobicSurface Water H₂O (byproduct) HydrophobicSurface->Water Elimination

Caption: Reaction of this compound with a hydroxylated surface.

Experimental Workflow

The following diagram illustrates the key steps involved in the protocol for creating a hydrophobic surface.

ExperimentalWorkflow start Start substrate_prep Substrate Preparation start->substrate_prep cleaning Sonication in Detergent, DI Water, Acetone, Isopropanol substrate_prep->cleaning drying1 Nitrogen Drying cleaning->drying1 activation Piranha Treatment (Surface Hydroxylation) drying1->activation drying2 Nitrogen Drying activation->drying2 coating Hydrophobic Coating drying2->coating solution_prep Prepare this compound Solution (Anhydrous) coating->solution_prep immersion Immerse Substrate (12-24h, RT) solution_prep->immersion rinsing1 Rinse with Anhydrous Solvent immersion->rinsing1 rinsing2 Rinse with Ethanol/Isopropanol rinsing1->rinsing2 curing Oven Curing (110-120°C, 1h) rinsing2->curing final_rinse Final Rinse and Dry curing->final_rinse end Hydrophobic Surface Ready final_rinse->end

Caption: Workflow for creating a hydrophobic surface.

References

Application of Tris(tert-butoxy)silanol in the Synthesis of Heterogeneous Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(tert-butoxy)silanol (TBS) is a versatile molecular precursor valued in materials science and catalysis for its ability to facilitate the synthesis of well-defined, high-performance heterogeneous catalysts. Its bulky tert-butoxy (B1229062) groups provide steric hindrance and influence the electronic properties of the silicon atom, making it an excellent ligand for creating isolated and stable catalytic sites on various supports. This document provides detailed application notes and experimental protocols for the use of TBS in the synthesis of platinum and iridium-based heterogeneous catalysts.

Application Note 1: Synthesis of Site-Isolated Pt/SBA-15 Catalysts for Hydrogenation Reactions

The use of this compound as a ligand allows for the preparation of molecular platinum precursors that can be grafted onto high-surface-area supports like mesoporous SBA-15 silica (B1680970). This method, rooted in the principles of Surface Organometallic Chemistry (SOMC), leads to the formation of uniform and site-isolated platinum centers. These catalysts have shown activity in hydrogenation reactions, with performance being highly dependent on the activation procedure.

The general workflow involves the synthesis of a platinum-siloxy complex, followed by its grafting onto the support material via reaction with surface silanol (B1196071) groups. A final activation step, typically involving calcination or reduction, is necessary to remove the organic ligands and expose the active platinum sites.

Experimental Workflow: Synthesis of Pt/SBA-15 Catalyst

cluster_0 Precursor Synthesis cluster_1 Catalyst Preparation cluster_2 Catalyst Activation cluster_3 Final Catalyst precursor_synthesis Synthesis of Pt(II) or Pt(IV) tris(tert-butoxy)siloxy complex (e.g., (cod)Pt[OSi(OtBu)3]2) grafting Grafting onto SBA-15 Support (in Pentane (B18724), RT, 16h) precursor_synthesis->grafting Under N2 atmosphere washing_drying Washing and Drying grafting->washing_drying activation Ligand Removal (Mild reducing conditions, ~353 K) washing_drying->activation final_catalyst Active Pt/SBA-15 Catalyst activation->final_catalyst

Caption: Workflow for the synthesis of a site-isolated Pt/SBA-15 catalyst.

Quantitative Data: Catalyst Characterization and Performance
CatalystPrecursorPt Loading (wt%)ApplicationPerformance Note
Pt(II)/SBA-15(cod)Pt[OSi(OtBu)3]2~2Hydrogenation of cyclohexene (B86901) and styreneLow activity before ligand removal.[1][2]
Activated Pt(II)/SBA-15(cod)Pt[OSi(OtBu)3]2~2Hydrogenation of ethyleneActive at sub-ambient temperatures after ligand removal under mild reducing conditions (~353 K).[1][2]
Pt(IV)/SBA-15Me3Pt(tmeda)[OSi(OtBu)3]Not specifiedHydrogenationRequired higher temperatures for ligand removal, resulting in lower hydrogenation activity at 353 K compared to the Pt(II) derived catalyst.[1][2]
Experimental Protocol: Synthesis of Site-Isolated Pt/SBA-15

Materials:

  • Tris(tert-butoxy)siloxy platinum(II) or platinum(IV) complex (e.g., (cod)Pt[OSi(OtBu)3]2)

  • Mesoporous SBA-15 silica, calcined

  • Pentane, anhydrous

  • Standard Schlenk line and glassware

  • Nitrogen gas, high purity

Procedure:

  • Precursor Synthesis:

    • The synthesis of the tris(tert-butoxy)siloxy Pt(II) and Pt(IV) complexes is conducted under a nitrogen atmosphere using standard Schlenk techniques.[1][2] These precursors, such as (cod)Pt[OSi(OtBu)3]2 and Me3Pt(tmeda)[OSi(OtBu)3], are prepared in high yields.[3]

  • Grafting of Platinum Complex onto SBA-15:

    • Under a nitrogen atmosphere, suspend the desired amount of calcined SBA-15 in anhydrous pentane in a Schlenk flask.

    • In a separate Schlenk flask, dissolve the platinum siloxy precursor in anhydrous pentane.

    • Add the pentane solution of the platinum precursor to the SBA-15 suspension at room temperature.

    • Stir the resulting mixture for 16 hours at room temperature to ensure complete grafting.[1][2]

  • Washing and Drying:

    • After the reaction period, allow the solid to settle and carefully decant the supernatant.

    • Wash the solid material multiple times with fresh anhydrous pentane to remove any unreacted precursor.

    • Dry the resulting solid under vacuum to obtain the grafted Pt/SBA-15 material.

  • Catalyst Activation (Ligand Removal):

    • For the grafted Pt(II) complex, remove the ligands under mild reducing conditions (e.g., flowing H2) at approximately 353 K to activate the catalyst for hydrogenation reactions.[1][2]

    • Note: The grafted Pt(IV) complex may require higher temperatures for ligand removal.[1][2]

  • Characterization:

    • The synthesized precursors and the final catalyst can be characterized by single-crystal X-ray analysis, multinuclear NMR (1H, 13C, 29Si, and 195Pt), and X-ray absorption spectroscopy to confirm the structure and coordination environment of the platinum centers.[1][2][3]

    • The platinum loading can be determined by absorption methods.[1][2]

Application Note 2: Iridium-Based Heterogeneous Catalysts for Hydroconversion

This compound is also a valuable ligand for the synthesis of well-defined iridium-based heterogeneous catalysts. The SOMC approach allows for the grafting of iridium siloxide complexes onto supports like silica, leading to highly dispersed iridium nanoparticles. These catalysts are of interest for applications in hydroconversion and hydrogenation. While detailed protocols for the synthesis of iridium catalysts specifically from this compound precursors are not as readily available in the literature as for platinum, the general principles of SOMC apply. The performance of such catalysts is expected to be superior to those prepared by conventional impregnation methods due to the controlled nature of the active site formation.

Logical Relationship: SOMC Approach for Ir/SiO₂ Catalyst Synthesis

cluster_0 Precursor cluster_1 Support cluster_2 Synthesis Step cluster_3 Intermediate cluster_4 Activation cluster_5 Final Catalyst precursor Iridium this compound Complex synthesis Grafting Reaction (Surface Organometallic Chemistry) precursor->synthesis support Silica (SiO₂) Support with Surface -OH Groups support->synthesis intermediate Grafted Iridium Siloxide on Silica synthesis->intermediate activation Thermal Treatment (e.g., under H₂) intermediate->activation catalyst Highly Dispersed Ir Nanoparticles on Silica (Ir/SiO₂) activation->catalyst

Caption: General SOMC approach for preparing an Ir/SiO₂ catalyst.

Quantitative Data: Performance of an Analogous Ir-Al/SiO₂ Catalyst

While specific performance data for an iridium catalyst derived from a this compound precursor is not available, the following data for a well-defined Ir-Al/SiO₂ catalyst, also prepared via a SOMC approach, illustrates the potential of such systems in C-H activation.

CatalystReactionTemperature (°C)Turnover Frequency (TOF) (h-1)Note
Ir-Al/SiO₂Methane H/D Exchange250339Demonstrates enhanced catalytic performance due to the presence of aluminum as a promoter.
Ir/SiO₂ (monometallic)Methane H/D Exchange250117Serves as a baseline for the performance of a well-defined iridium catalyst on silica.
General Protocol Outline: Synthesis of Ir/SiO₂ via SOMC

Materials:

  • An appropriate iridium this compound molecular precursor

  • Silica support, dehydroxylated at a specific temperature

  • Anhydrous, non-polar solvent (e.g., pentane or toluene)

  • Schlenk line and inert atmosphere glovebox

Procedure:

  • Support Preparation:

    • The silica support is typically dehydroxylated by heating under vacuum at a high temperature to control the concentration of surface silanol groups.

  • Grafting:

    • In an inert atmosphere, the iridium this compound precursor is dissolved in an anhydrous solvent.

    • This solution is then brought into contact with the dehydroxylated silica support. The reaction between the precursor and the surface hydroxyl groups leads to the covalent attachment of the iridium complex.

  • Washing:

    • The solid is thoroughly washed with the anhydrous solvent to remove any non-grafted precursor.

  • Activation:

    • The grafted material is then subjected to a thermal treatment under a controlled atmosphere (e.g., hydrogen) to decompose the organic ligands and form highly dispersed iridium nanoparticles on the silica surface.

This general procedure, when optimized for a specific iridium this compound precursor, is expected to yield a highly active and selective heterogeneous catalyst for various applications, including hydroconversion and hydrogenation.

References

Application Notes and Protocols for Grafting Tris(tert-butoxy)silanol onto Silica and Other Oxide Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of silica (B1680970) and other metal oxides is a cornerstone of advanced materials science, with profound implications for catalysis, chromatography, and drug delivery systems. Tris(tert-butoxy)silanol (TBS) has emerged as a crucial molecular precursor for the precise functionalization of these oxide surfaces. Its bulky tert-butoxy (B1229062) groups offer unique steric hindrance that can be leveraged to create well-defined, isolated active sites. This attribute is particularly valuable in the development of highly selective heterogeneous catalysts and in tailoring the surface properties of materials for specific drug interactions.

These application notes provide a comprehensive overview of the methodologies for grafting this compound onto silica and other oxide supports such as alumina (B75360) (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂). Detailed experimental protocols, characterization techniques, and quantitative data are presented to guide researchers in the successful surface modification of these materials.

Key Applications

The grafting of this compound onto oxide supports is instrumental in a variety of applications:

  • Heterogeneous Catalysis: The controlled grafting of TBS allows for the synthesis of single-site catalysts. For instance, iridium siloxide complexes derived from TBS can be grafted onto alumina to generate highly dispersed iridium nanoparticles, which are effective bifunctional catalysts in hydroconversion and hydrogenation reactions.[1]

  • Thin Film Deposition: TBS is a key precursor in Atomic Layer Deposition (ALD) for creating highly conformal silicon dioxide (SiO₂) thin films, essential for semiconductors and other electronic components.[1]

  • Surface Science Studies: As a stable silanol (B1196071), TBS serves as a model compound to investigate the mechanisms of grafting on silica surfaces and to understand the structure of surface-bound species.[1]

  • Drug Delivery and Development: While direct applications in drug development are still emerging, the ability to precisely control surface chemistry using TBS opens possibilities for creating tailored drug carrier systems with specific release profiles and biocompatibility. The modification of oxide nanoparticles with silanes is a known strategy to improve their dispersion and interaction with polymeric matrices, a key aspect in the formulation of nanocomposites for biomedical applications.

Experimental Protocols

The following protocols provide a general framework for the solution-phase grafting of this compound onto oxide supports. It is recommended to optimize the reaction conditions for each specific oxide material and desired surface coverage.

Protocol 1: Grafting of this compound onto Silica

This protocol details the procedure for the surface modification of silica nanoparticles or silica gel.

Materials:

  • This compound (TBS)

  • Amorphous fumed silica (or silica gel), pre-dried under vacuum at >150°C for 4 hours to remove physisorbed water.

  • Anhydrous toluene (B28343) (or other anhydrous, non-protic solvent like hexane (B92381) or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for air-sensitive chemistry (e.g., Schlenk line)

Procedure:

  • Preparation of the Oxide Support: In a Schlenk flask, thoroughly dry the silica support under high vacuum at a temperature between 150°C and 200°C for at least 4 hours to dehydroxylate the surface to the desired level. The density of surface silanol groups can be a critical parameter influencing the grafting density.

  • Reaction Setup: Under an inert atmosphere, suspend the dried silica in anhydrous toluene. The typical concentration is 1 gram of silica per 20-50 mL of solvent.

  • Addition of TBS: In a separate flask, dissolve the desired amount of this compound in anhydrous toluene. The amount of TBS will depend on the desired surface coverage. For monolayer coverage, a slight excess of TBS relative to the calculated number of surface silanol groups is typically used.

  • Grafting Reaction: Slowly add the TBS solution to the silica suspension under vigorous stirring. Heat the reaction mixture to reflux (for toluene, this is approximately 110°C) and maintain for 12-24 hours. The reaction progress can be monitored by techniques such as in-situ NMR if available.[1]

  • Washing: After the reaction is complete, cool the mixture to room temperature. Isolate the functionalized silica by centrifugation or filtration. Wash the material extensively with fresh anhydrous toluene to remove any unreacted TBS and byproducts. This is a critical step to ensure that only covalently bound species remain.

  • Drying: Dry the modified silica under high vacuum at a temperature of 80-100°C for several hours to remove any residual solvent.

Protocol 2: General Protocol for Grafting TBS onto Other Metal Oxides (e.g., Al₂O₃, TiO₂, ZrO₂)

This protocol can be adapted for other metal oxides. The key is to ensure the oxide surface is properly pre-treated to expose hydroxyl groups.

Materials:

  • This compound (TBS)

  • Metal oxide powder (e.g., Al₂O₃, TiO₂, ZrO₂), calcined at high temperature (e.g., 400-600°C) to remove organic contaminants and control the surface hydroxylation.

  • Anhydrous toluene or other suitable anhydrous solvent.

  • Inert gas (Nitrogen or Argon)

  • Standard air-sensitive chemistry glassware.

Procedure:

  • Oxide Pre-treatment: Calcine the metal oxide support at a temperature appropriate for the material (e.g., 500°C for alumina) to ensure a clean and reactive surface. Subsequently, handle the oxide under anhydrous conditions to prevent rehydration.

  • Reaction Setup: Suspend the pre-treated oxide in anhydrous toluene in a Schlenk flask under an inert atmosphere.

  • TBS Addition: Prepare a solution of TBS in anhydrous toluene.

  • Grafting Reaction: Add the TBS solution to the oxide suspension and heat to reflux for 12-24 hours with stirring.

  • Washing and Drying: Follow the same washing and drying procedures as described in Protocol 1 to obtain the final functionalized material.

Characterization and Data Presentation

Thorough characterization is essential to confirm the successful grafting of TBS and to quantify the extent of surface modification.

Qualitative Characterization
  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool to identify the functional groups on the silica surface. The disappearance or reduction in the intensity of the isolated silanol (Si-OH) peak (around 3745 cm⁻¹) and the appearance of new peaks corresponding to the Si-O-Si linkage and the C-H bonds of the tert-butoxy groups confirm successful grafting.

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ²⁹Si solid-state NMR can provide detailed structural information about the grafted species and their bonding to the surface.

Quantitative Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to determine the amount of organic material grafted onto the oxide surface. By heating the modified material under a controlled atmosphere, the weight loss corresponding to the decomposition of the tert-butoxy groups can be measured. This weight loss can then be used to calculate the grafting density.

  • Elemental Analysis: Can provide the percentage of carbon and hydrogen in the modified material, which can be used to calculate the amount of grafted TBS.

Table 1: Hypothetical Quantitative Data for TBS Grafting on Silica

ParameterUntreated SilicaTBS-Grafted Silica
Surface Area (BET)400 m²/g320 m²/g
Silanol Group Density~4.5 OH/nm²Reduced
Grafting Density (from TGA)N/A1.2 molecules/nm²
Carbon Content (Elemental Analysis)< 0.1%5.8%
Weight Loss (TGA, 150-600°C)~2% (water)~15% (organic + water)

Visualizations

Grafting Workflow

GraftingWorkflow cluster_prep Support Preparation cluster_reaction Grafting Reaction cluster_purification Purification & Analysis Oxide Oxide Support (Silica, Alumina, etc.) Drying Drying/Calcination (Remove H₂O) Oxide->Drying Suspension Suspend in Anhydrous Solvent Drying->Suspension TBS_Addition Add TBS Solution Suspension->TBS_Addition Reflux Reflux under Inert Atmosphere TBS_Addition->Reflux Washing Washing (Remove excess TBS) Reflux->Washing Final_Drying Final Drying Washing->Final_Drying Characterization Characterization (FTIR, TGA, NMR) Final_Drying->Characterization SurfaceReaction cluster_surface Oxide Surface cluster_reagents Reagents SurfaceOH Surface Hydroxyl (-OH) Intermediate Adsorbed Complex SurfaceOH->Intermediate TBS This compound ((tBuO)₃SiOH) TBS->Intermediate Adsorption Grafted Grafted Surface (-O-Si(OtBu)₃) Intermediate->Grafted Condensation Byproduct H₂O Intermediate->Byproduct

References

Tris(tert-butoxy)silanol: A Versatile Ligand in Organometallic Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Tris(tert-butoxy)silanol ((tBuO)3SiOH), a sterically hindered silanol (B1196071), has emerged as a crucial ligand in organometallic chemistry. Its bulky tert-butoxy (B1229062) groups confer unique stability and reactivity to the resulting metal complexes, making them valuable precursors for materials science and highly efficient catalysts for a range of organic transformations. This document provides an overview of the applications of this compound as a ligand, with a focus on the synthesis of its organometallic complexes and their catalytic applications. Detailed experimental protocols for the synthesis of the ligand and its key metal complexes are provided, along with a summary of their performance in various catalytic reactions.

Key Applications

The utility of this compound as a ligand stems from its ability to stabilize low-valent and coordinatively unsaturated metal centers, which are often highly reactive and difficult to isolate.[1] The sterically demanding nature of the ligand can prevent dimerization or oligomerization of reactive metal species.[2] Furthermore, the siloxy group can act as a proton-responsive ligand, and the Si-O bond can be cleaved under certain conditions to generate highly dispersed metal nanoparticles on a silica (B1680970) support.[3]

Key application areas include:

  • Catalysis: this compound-ligated metal complexes have shown significant promise in various catalytic reactions, including:

    • Hydrogenation: Platinum complexes are active in the hydrogenation of alkenes.[4]

    • Small Molecule Activation: Molybdenum complexes have demonstrated the ability to activate dinitrogen, a critical step in ammonia (B1221849) synthesis.[2]

  • Materials Science: These complexes serve as single-source precursors for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of metal silicate (B1173343) thin films and nanoparticles with controlled stoichiometry.[3][5]

Synthesis of this compound and its Metal Complexes

The synthesis of this compound is typically achieved through the controlled hydrolysis of a tris(tert-butoxy)chlorosilane precursor.[5] The subsequent reaction of the silanol with various metal precursors yields the desired organometallic complexes.

Protocols

Protocol 1: Synthesis of this compound ((tBuO)3SiOH)

This protocol describes a two-step synthesis of this compound starting from silicon tetrachloride.[5]

Step 1: Formation of Tris(tert-butoxy)chlorosilane

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve silicon tetrachloride (SiCl4) in a nonpolar solvent such as hexanes.

  • Cooling: Cool the solution to a subambient temperature (typically between -40°C and 0°C) using a suitable cooling bath.[5]

  • Addition of tert-Butanol (B103910): Slowly add a solution of tert-butanol (3 molar equivalents) in the same solvent to the cooled SiCl4 solution via the dropping funnel with vigorous stirring. The exothermic reaction should be carefully controlled.

  • Reaction Time: Allow the reaction to stir at low temperature for several hours to ensure complete substitution.

  • Work-up: The resulting tris(tert-butoxy)chlorosilane can be isolated by filtration to remove any precipitated salts, followed by removal of the solvent under reduced pressure.

Step 2: Hydrolysis to this compound

  • Hydrolysis: Dissolve the crude tris(tert-butoxy)chlorosilane in a suitable solvent.

  • Addition of Water: Slowly add deionized water to the solution while stirring. To prevent condensation of the silanol, an acid scavenger such as pyridine (B92270) or an inorganic base can be added to neutralize the HCl formed during hydrolysis.[5]

  • Reaction Time: The hydrolysis is typically complete within 3-6 hours at a temperature between 0°C and 25°C.[5]

  • Purification: The product, this compound, can be purified by crystallization or sublimation.

Protocol 2: Synthesis of a Titanium(III)-Tris(tert-butoxy)silanol Complex

This protocol details the synthesis of the Ti(III) complex, Ti[OSi(OtBu)3]3(THF)2.[6]

  • Reagent Preparation: Prepare a solution of lithium tris(tert-butoxy)silanolate (LiOSi(OtBu)3) by reacting this compound with a strong base like n-butyllithium in an inert solvent such as THF.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve titanium(III) chloride tetrahydrofuran (B95107) complex (TiCl3(THF)3) in THF.

  • Reaction: Slowly add a THF solution of three equivalents of LiOSi(OtBu)3 to the TiCl3(THF)3 solution. A color change from blue to violet, then black, and finally dark green should be observed.[6]

  • Isolation: The product, a light blue solid, is isolated by filtration from the reaction mixture.

  • Purification: The complex can be purified by crystallization from a suitable solvent. The reported yield for this reaction is 79%.[6]

Protocol 3: Synthesis of a Molybdenum(III)-Tris(tert-butoxy)silanol Complex

This protocol describes the synthesis of a highly reactive Mo(III) complex stabilized by tris(tert-butoxy)silanolate ligands.[7]

  • Reaction Setup: In a glovebox, combine a solution of a suitable Mo(III) precursor, such as a tris(amido)molybdenum(III) complex, with a solution of this compound in diethyl ether at -80°C.

  • Reaction: Stir the reaction mixture at low temperature. A color change to dark brown indicates the formation of the complex.

  • Isolation: The product is isolated by removing the solvent and any volatile byproducts under high vacuum at low temperature.

  • Purification: The complex can be purified by crystallization from pentane. The reported isolated yield is 36%, with the lower yield attributed to the high solubility of the product and challenges in separating it from byproducts.[7]

Protocol 4: Synthesis of a Copper(I)-Tris(tert-butoxy)silanol Complex for CVD

This protocol outlines the synthesis of the tetrameric copper(I) complex, [CuOSi(OtBu)3]4, a single-source precursor for Cu/SiO2 materials.[3]

  • Precursor Synthesis: Synthesize the cuprous tert-butoxide tetramer, [CuOtBu]4.

  • Silanolysis: React [CuOtBu]4 with this compound in a suitable solvent.

  • Isolation and Purification: The product, [CuOSi(OtBu)3]4, can be isolated and purified by crystallization.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of this compound metal complexes and their applications.

Table 1: Synthesis of this compound Metal Complexes

Metal PrecursorLigand/ReagentProductSolventTemperature (°C)Yield (%)Reference
SiCl43 eq. t-BuOH, then H2O/Pyridine(tBuO)3SiOHHexanes-40 to 25-[5]
TiCl3(THF)33 eq. LiOSi(OtBu)3Ti[OSi(OtBu)3]3(THF)2THFRoom Temp.79[6]
Mo(III) amide3 eq. (tBuO)3SiOHMo[OSi(OtBu)3]3Diethyl ether-8036[7]
[CuOtBu]4(tBuO)3SiOH[CuOSi(OtBu)3]4---[3]

Table 2: Applications of this compound Metal Complexes

ComplexApplicationSubstrateProductKey Performance MetricReference
Pt(II) and Pt(IV) siloxy complexesHydrogenationCyclohexene, StyreneCyclohexane, EthylbenzeneActive at 323 K[4]
Mo[OSi(OtBu)3]3Dinitrogen ActivationN2Mo≡NRapid reaction at room temperature[7]
[CuOSi(OtBu)3]4CVD Precursor-Cu/SiO2 nanocompositeCu/Si ratio of 1:0.85 in thin films[3]

Visualizations

Diagrams

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis SiCl4 SiCl4 Chlorosilane (tBuO)3SiCl SiCl4->Chlorosilane + 3 t-BuOH -40 to 0 °C tBuOH t-BuOH Silanol (tBuO)3SiOH Chlorosilane->Silanol + H2O + Pyridine Silanolate LiOSi(OtBu)3 Silanol->Silanolate + n-BuLi Metal_Precursor Metal Precursor (e.g., TiCl3(THF)3) Complex Metal-Silanol Complex (e.g., Ti[OSi(OtBu)3]3(THF)2) Metal_Precursor->Complex Silanolate->Complex Catalytic_Application cluster_hydrogenation Hydrogenation Catalysis cluster_n2_activation Dinitrogen Activation Pt_Complex Pt-Tris(tert-butoxy)silanol Complex Substrate_H2 Alkene + H2 Product_H2 Alkane Substrate_H2->Product_H2 Catalytic Cycle Mo_Complex Mo-Tris(tert-butoxy)silanol Complex N2 N2 Mo_Nitride Mo≡N Complex N2->Mo_Nitride Activation Materials_Synthesis Precursor [CuOSi(OtBu)3]4 (Single-Source Precursor) CVD Chemical Vapor Deposition (CVD) Precursor->CVD Thermolysis Nanocomposite Cu/SiO2 Nanocomposite Thin Film CVD->Nanocomposite

References

Application Notes and Protocols for Vapor Deposition Using Tris(tert-butoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the vapor deposition of silica (B1680970) (SiO₂) and metal silicate (B1173343) thin films using Tris(tert-butoxy)silanol as a silicon precursor. The following sections offer comprehensive experimental setups, key parameters, and expected outcomes for two primary deposition techniques: Rapid Atomic Layer Deposition (RALD) for pure silica films and Low-Pressure Chemical Vapor Deposition (LPCVD) for metal silicate films.

Introduction to this compound for Vapor Deposition

This compound (((CH₃)₃CO)₃SiOH), hereafter referred to as TBOS, is a solid organosilicon compound that serves as a versatile precursor for the deposition of high-quality silicon-containing thin films. Its molecular structure, featuring a reactive silanol (B1196071) group (-SiOH) and bulky tert-butoxy (B1229062) ligands, provides a unique combination of thermal stability and reactivity, making it suitable for both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes. TBOS is particularly valued for its ability to deposit highly conformal silica and metal silicate layers at relatively low temperatures.

Key Properties of this compound:

PropertyValue
CAS Number 18166-43-3[1]
Molecular Formula C₁₂H₂₈O₄Si[2][3]
Molecular Weight 264.43 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 63-65 °C[1][3]
Boiling Point 205-210 °C[1]
Vapor Pressure 0.00145 mmHg at 25 °C[3]

Rapid Atomic Layer Deposition (RALD) of Silicon Dioxide (SiO₂)

This protocol describes the deposition of amorphous SiO₂ thin films using TBOS in a catalyst-assisted ALD process. The use of a catalyst, such as trimethylaluminum (B3029685) (TMA), dramatically increases the growth per cycle (GPC) compared to traditional ALD methods.[4][5] This "rapid ALD" process is capable of depositing highly conformal SiO₂ layers at rates exceeding 10 nm/cycle.[4]

Experimental Protocol

This protocol is based on the catalytic ALD reaction between TBOS and TMA.

Materials and Equipment:

  • This compound (≥99.99% purity)

  • Trimethylaluminum (TMA) ALD precursor

  • High-purity nitrogen (N₂) or argon (Ar) carrier/purge gas

  • ALD reactor equipped with heated precursor lines and substrate holder

  • Substrates (e.g., silicon wafers)

  • In-situ monitoring tools (e.g., ellipsometer) are recommended but not essential.

Procedure:

  • Substrate Preparation: Clean substrates using a standard procedure (e.g., RCA clean for silicon wafers) to remove organic and particulate contamination. Load the substrates into the ALD reactor.

  • Precursor Handling: Gently heat the TBOS container to 70-80 °C to ensure adequate vapor pressure. Maintain the precursor delivery lines at a temperature higher than the precursor itself (e.g., 90-100 °C) to prevent condensation.

  • Deposition Cycle: The RALD process consists of a supercycle, which includes an initial TMA pulse to create a catalytic surface, followed by a TBOS pulse for SiO₂ deposition.

    • TMA Pulse: Introduce a pulse of TMA into the reactor. This reacts with the substrate surface, creating Al-O bonds that will catalyze the subsequent TBOS reaction.

    • Purge: Purge the reactor with inert gas to remove unreacted TMA and any byproducts.

    • TBOS Pulse: Introduce a pulse of TBOS into the reactor. The TBOS will react with the TMA-treated surface, leading to the rapid growth of a SiO₂ layer.

    • Purge: Purge the reactor with inert gas to remove unreacted TBOS and byproducts.

  • Repeat: The number of deposition cycles will determine the final film thickness.

Data Presentation: RALD of SiO₂

The following table summarizes key quantitative data for the RALD of SiO₂ films using TBOS and TMA.

ParameterValueReference
Precursors This compound (TBOS), Trimethylaluminum (TMA)[4][6]
Substrate Temperature 150 - 275 °C (optimal growth rate at 200 °C)[6]
TBOS Pulse Time 60 seconds (for a pulsed CVD approach)[7][8]
TMA Pulse Time Varies with reactor geometry (e.g., 50 pulses in one study)[7][8]
Growth per Cycle (GPC) ~2.3 nm/cycle at 200 °C, up to ~12 nm/cycle reported[4][6]
Resulting Film Density 2.0 - 2.2 g/cm³[6]
O/Si Ratio ~2.1[6]
Breakdown Strength 6.20 - 7.42 MV/cm[6]

Visualization: RALD Workflow

RALD_Workflow cluster_0 Single RALD Cycle TMA_pulse 1. TMA Pulse (Catalyst Deposition) Purge1 2. N2/Ar Purge TMA_pulse->Purge1 TBOS_pulse 3. TBOS Pulse (SiO2 Deposition) Purge1->TBOS_pulse Purge2 4. N2/Ar Purge TBOS_pulse->Purge2 Process Repeat N Cycles Purge2->Process Start Start Start->TMA_pulse End End Process->TMA_pulse Next Cycle Process->End Final Cycle

Caption: Workflow for a single cycle of Rapid Atomic Layer Deposition (RALD) of SiO₂.

Low-Pressure Chemical Vapor Deposition (LPCVD) of Metal Silicate Films

This protocol outlines the co-deposition of metal silicate films (e.g., HfO₂/SiO₂, ZrO₂/SiO₂) using TBOS and anhydrous metal nitrates in an LPCVD reactor. This method allows for the formation of compositional spreads and can achieve very high deposition rates at low temperatures.[9]

Experimental Protocol

Materials and Equipment:

  • This compound (≥99.9% purity)

  • Anhydrous metal nitrate (B79036) (e.g., Hf(NO₃)₄, Zr(NO₃)₄)

  • High-purity nitrogen (N₂) carrier gas

  • Modified cold-wall LPCVD reactor

  • Substrates (e.g., Si(100) wafers)

  • Heating system for substrate (e.g., halogen lamp)

  • Characterization tools (e.g., ellipsometer, Rutherford Backscattering Spectrometry - RBS)

Procedure:

  • Substrate Preparation: Clean and load substrates into the LPCVD reactor.

  • Precursor Handling: Heat the TBOS and anhydrous metal nitrate precursors in separate containers to achieve sufficient vapor pressure. The specific temperatures will depend on the metal nitrate used.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (e.g., 130-250 °C).[9]

    • Introduce the TBOS and metal nitrate precursors into the reactor simultaneously using a carrier gas (e.g., N₂). The flow rates of the carrier gas for each precursor can be adjusted to control the film composition.

    • The deposition time will determine the final film thickness.

  • Characterization: After deposition, characterize the film thickness, refractive index, and composition using appropriate techniques.

Data Presentation: LPCVD of Metal Silicates

The following table summarizes key quantitative data for the LPCVD of metal silicate films using TBOS.

ParameterValueReference
Silicon Precursor This compound (TBOS)[9]
Metal Precursors Anhydrous metal nitrates (e.g., Hf(NO₃)₄, Zr(NO₃)₄, Sn(NO₃)₄)[9]
Substrate Temperature < 250 °C (examples at 130 °C and 200 °C)[9]
Carrier Gas Nitrogen (N₂)[9]
Carrier Gas Flow Rate 10 sccm (for each precursor)[9]
Deposition Rate Up to 3000 Å/min (e.g., ~2000 Å/min at 130 °C)[9]
Film Composition 5-50% metal content, adjustable by precursor flow[9]
Characterization Ellipsometry (thickness, refractive index), RBS (composition)[9]

Visualization: LPCVD Logical Relationships

LPCVD_Relationships cluster_precursors Precursors cluster_parameters Process Parameters cluster_outputs Film Properties TBOS This compound (TBOS) Film Metal Silicate Film (e.g., HfO2/SiO2) TBOS->Film MetalNitrate Anhydrous Metal Nitrate (e.g., Hf(NO3)4) MetalNitrate->Film Temperature Substrate Temperature (< 250 °C) Temperature->Film FlowRate N2 Carrier Gas Flow Rate FlowRate->Film Composition Adjustable Composition (5-50% Metal) FlowRate->Composition DepRate High Deposition Rate (up to 3000 Å/min) Film->DepRate Film->Composition

Caption: Logical relationships in the LPCVD of metal silicates using TBOS.

Safety and Handling

This compound is a moisture-sensitive solid. It should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) in a dry, well-ventilated area.[9] The material can decompose slowly in contact with moist air or water, liberating t-butanol.[9] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols: Tris(tert-butoxy)silanol for Microelectronics Thin Film Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in materials science and semiconductor fabrication.

Introduction

Tris(tert-butoxy)silanol (TBS), with the chemical formula ((CH₃)₃CO)₃SiOH, is a versatile organosilicon precursor widely utilized in the microelectronics industry for the deposition of high-quality silicon-based thin films.[1][2] Its unique chemical structure, featuring a reactive silanol (B1196071) group (-SiOH) sterically shielded by three bulky tert-butoxy (B1229062) groups, provides distinct advantages in vapor deposition processes.[1] TBS is particularly valued for its role in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), enabling the fabrication of highly conformal silicon dioxide (SiO₂) films, low-k dielectrics, and metal silicate (B1173343) glasses at relatively low temperatures.[1][3]

This document provides detailed application notes and experimental protocols for the use of this compound in fabricating thin films for microelectronic devices.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of TBS is presented below. This data is essential for handling the precursor and designing deposition processes.

PropertyValueReference
Chemical Formula C₁₂H₂₈O₄Si[2][4]
Molecular Weight 264.43 g/mol [2][4]
Appearance White crystalline solid or powder[2]
Melting Point 63-65 °C[2][4]
Boiling Point 205-210 °C[5][6]
Purity ≥99% (up to 99.999%+)[2][4]
Sensitivity Moisture sensitive[2][4]

Applications and Quantitative Data

TBS is a precursor for several advanced deposition techniques, primarily valued for its ability to produce high-quality films with precise control.

Rapid Atomic Layer Deposition (RALD) of Silicon Dioxide (SiO₂)

A key application of TBS is in catalytic, or "rapid," ALD processes for depositing SiO₂. When used with a catalyst such as trimethylaluminum (B3029685) (TMA), TBS can achieve exceptionally high growth rates while maintaining the self-limiting behavior characteristic of ALD.[1][7] This process is advantageous for applications requiring thick, highly conformal insulating layers.[7] The TMA catalyst facilitates the polymerization of silanol molecules and subsequent cross-linking to form a dense SiO₂ network.[7][8]

ParameterValueDeposition ConditionsReference
Precursor This compound (TBS)-[1]
Co-Reactant/Catalyst Trimethylaluminum (TMA)-[1]
Growth Per Cycle (GPC) ~12 nm/cycle120 - 250 °C[1][7]
Deposition Temperature As low as 120 °C-[1]
Film Properties Smooth, amorphous, carbon-free SiO₂-[1]
Low-k SiOx/AlOx Nanolaminate Films by Pulsed CVD

TBS is used to fabricate low-k dielectric nanolaminates, which are crucial for reducing parasitic capacitance in advanced interconnects. In a hybrid pulsed CVD process, TBS is combined with an aluminum precursor, such as Aluminum-tri-sec-butoxide (ATSB), to create SiOx/AlOx nanolaminates.[3][9] This water-free process allows for the deposition of low-density films with dielectric constants (k) significantly lower than that of conventional SiO₂ (k ≈ 3.9).[3]

ParameterValueDeposition ConditionsReference
Silicon Precursor This compound (TBS)60s exposure at 200 °C[3][9]
Aluminum Precursor Aluminum-tri-sec-butoxide (ATSB)50 pulses at 330 °C[3][9]
Dielectric Constant (k) 2.5For a 2:1 Si:Al ratio[3]
Dielectric Constant (k) 3.3For a 1:1 Si:Al ratio[3]
Selectivity Selective deposition on Si₃N₄ over WAniline (B41778) passivation on W[3]
Self-Limiting CVD for Ultra-Thin SiO₂ Films

TBS can be used alone to form an ultra-thin, self-limited silicon oxide film on a silicon surface.[10] Upon exposure to a Si(100) surface at room temperature, TBS rapidly forms a silicon oxide layer approximately 10 Å thick.[10] The majority of hydrocarbon byproducts desorb spontaneously, with remaining tert-butoxy groups removed by gentle heating, making this a clean process for forming thin gate dielectrics or interface layers.[10]

ParameterValueDeposition ConditionsReference
Precursor This compound (TBS)-[10]
Film Thickness ~10 Å (1 nm)Exposure at 300 K (27 °C)[10]
Post-Deposition Anneal ~700 K (427 °C)To remove residual tert-butoxy groups[10]
Characterization XPS, RAIRS-[10]

Experimental Protocols & Workflows

The following sections provide detailed protocols for key thin film fabrication processes using this compound.

Protocol 1: Rapid ALD of SiO₂ using TBS and TMA

This protocol describes a typical catalytic ALD process for depositing a thick, conformal SiO₂ film.

Materials and Equipment:

  • ALD Reactor capable of handling liquid/solid precursors with heating up to 300 °C.

  • Substrates (e.g., Silicon wafers).

  • This compound (TBS), solid, in a heated bubbler.

  • Trimethylaluminum (TMA), liquid.

  • High-purity Nitrogen (N₂) or Argon (Ar) carrier/purge gas.

Procedure:

  • Substrate Preparation: Clean substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and metallic contaminants. Load substrates into the ALD reactor.

  • Reactor Conditions:

    • Set substrate temperature to 150-250 °C.

    • Maintain a constant flow of purge gas (e.g., 50-100 sccm N₂).

    • Heat the TBS precursor vessel to 70-80 °C to ensure adequate vapor pressure.

  • Deposition Cycle (repeat N times):

    • Step A: TMA Pulse (Catalyst Seeding): Introduce TMA vapor into the reactor for 0.1 - 0.5 seconds. The TMA reacts with surface hydroxyls to create a catalytic Al-O layer.

    • Step B: Purge: Purge the reactor with N₂ gas for 10 - 30 seconds to remove unreacted TMA and gaseous byproducts.

    • Step C: TBS Pulse (SiO₂ Growth): Introduce TBS vapor into the reactor for 1.0 - 5.0 seconds. The TBS catalytically reacts and polymerizes on the TMA-activated surface.

    • Step D: Purge: Purge the reactor with N₂ gas for 20 - 60 seconds to remove unreacted TBS and byproducts.

  • Process Completion: After completing the desired number of cycles (N), cool the reactor under a constant flow of inert gas before removing the substrates.

RALD_Workflow cluster_cycle ALD Cycle (Repeat N times) TMA Step A: TMA Pulse (Catalyst) Purge1 Step B: N₂ Purge TMA->Purge1 TBS Step C: TBS Pulse (Precursor) Purge1->TBS Purge2 Step D: N₂ Purge TBS->Purge2 End End: SiO₂ Film Purge2->End Start Start: Clean Substrate Start->TMA

Fig. 1: Experimental workflow for Rapid Atomic Layer Deposition (RALD) of SiO₂.
Protocol 2: Pulsed CVD of Low-k SiOx/AlOx Nanolaminates

This protocol outlines a hybrid, two-temperature process for depositing a selective low-k dielectric film.

Materials and Equipment:

  • CVD/ALD Reactor with dual temperature zone control.

  • Substrates (e.g., patterned wafers with Si₃N₄ and Tungsten (W) surfaces).

  • This compound (TBS).

  • Aluminum-tri-sec-butoxide (ATSB), liquid.

  • Aniline (for surface passivation).

  • High-purity N₂ or Ar gas.

Procedure:

  • Surface Passivation (Optional): To achieve selective deposition, passivate metal (e.g., W) surfaces by exposing the substrate to aniline vapor at ~300 °C.

  • Substrate Loading: Load substrates into the reactor.

  • Supercycle for Nanolaminate Deposition (repeat N times):

    • Part 1: AlOx Deposition

      • Set substrate temperature to 330 °C.

      • Perform 50 pulses of ATSB. Each pulse should be ~500 ms, followed by a 10-second N₂ purge. This deposits a thin, catalytic AlOx layer on the dielectric surfaces.

    • Part 2: SiOx Deposition

      • Lower the substrate temperature to 200 °C.

      • Introduce a continuous flow of TBS vapor for 60 seconds. The TBS will selectively react with and grow upon the AlOx layer.

      • Follow with a thorough N₂ purge.

  • Process Completion: After the desired number of supercycles, cool the reactor and remove the substrates. The resulting film is a SiOx/AlOx nanolaminate with a low dielectric constant.

Nanolaminate_Formation cluster_precursors cluster_process Pulsed CVD Supercycle ATSB ATSB (Aluminum Precursor) Process1 Part 1: ATSB Pulsing @ 330°C ATSB->Process1 TBS TBS (Silicon Precursor) Process2 Part 2: TBS Exposure @ 200°C TBS->Process2 Process1->Process2 FinalFilm Low-k SiOx/AlOx Nanolaminate Film Process2->FinalFilm

Fig. 2: Logical workflow for forming low-k SiOx/AlOx nanolaminates.

Conceptual Mechanism and Characterization

Conceptual Mechanism of Catalytic (Rapid) ALD

The high growth rate in rapid ALD is attributed to a catalytic mechanism where the TMA-treated surface promotes the polymerization of TBS.

  • Catalyst Seeding: The initial TMA pulse forms Al-CH₃ groups on the surface.

  • TBS Reaction: The -OH group of the incoming TBS molecule reacts with an Al-CH₃ group, anchoring the TBS and releasing methane.

  • Polymerization: Subsequent TBS molecules can insert into the Al-O bond, leading to the growth of siloxane polymer chains.[7]

  • Cross-linking: These chains cross-link via condensation reactions, forming a dense Si-O-Si network and releasing byproducts like tert-butanol. This cross-linking step ultimately self-limits the film growth for a given exposure.[8]

RALD_Mechanism Surface Substrate Surface (-OH groups) TMA_React TMA Pulse Forms Al-O Catalytic Sites Surface->TMA_React TBS_React TBS Pulse Reacts with Al-O Sites TMA_React->TBS_React Polymer Siloxane Polymer Chain Growth TBS_React->Polymer Crosslink Cross-Linking & Densification Polymer->Crosslink Film SiO₂ Thin Film Crosslink->Film

Fig. 3: Conceptual pathway for SiO₂ formation during Rapid ALD.
Film Characterization

The resulting thin films are typically analyzed using a suite of surface science and materials characterization techniques to determine their thickness, composition, and electrical properties.

  • X-ray Photoelectron Spectroscopy (XPS): To verify chemical composition and stoichiometry (e.g., Si:O ratio) and confirm the absence of carbon impurities.[10]

  • Transmission Electron Microscopy (TEM): To measure film thickness, conformality on 3D structures, and visualize nanolaminate layers.[11]

  • Reflection Absorption Infrared Spectroscopy (RAIRS): To study chemical bonding and the removal of precursor ligands.[10]

  • Ellipsometry: For rapid, non-destructive measurement of film thickness and refractive index.

  • Capacitance-Voltage (C-V) Measurements: To determine the dielectric constant (k-value) and electrical quality of insulating films.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements:

    • H315: Causes skin irritation.[12]

    • H319: Causes serious eye irritation.[12]

    • H335: May cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[4]

References

Application Notes and Protocols for the Synthesis of Mesoporous Materials Using Silanol Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoporous materials, particularly mesoporous silica (B1680970) nanoparticles (MSNs), have garnered significant attention in various scientific fields, including drug delivery, catalysis, and sensing, owing to their unique properties such as high surface area, large pore volume, and tunable pore size.[1] The synthesis of these materials typically involves the sol-gel process, where a silica precursor undergoes hydrolysis and condensation in the presence of a structure-directing agent, usually a surfactant. While tetraethyl orthosilicate (B98303) (TEOS) is the most commonly used silica precursor, other silanol-based precursors are also of interest.[2][3] This document provides an overview of the synthesis of mesoporous materials, with a focus on the potential application of Tris(tert-butoxy)silanol.

This compound is a silanol (B1196071) compound that serves as a silicon oxide source and a precursor in various deposition systems.[4][5] It is known for its reactivity with metal alkyl amides, making it a versatile component in the formation of metal silicates and silica layers.[5] While its primary documented applications are in atomic layer deposition (ALD) for creating highly conformal silicon dioxide thin films, its potential as a precursor in the sol-gel synthesis of mesoporous materials is a subject of scientific inquiry.[5]

Synthesis of Mesoporous Silica: A Generalized Protocol

Experimental Protocol: Modified Stöber Method

This protocol describes the synthesis of mesoporous silica nanoparticles using a cationic surfactant (CTAB) as the template.

Materials:

  • Silica Precursor: Tetraethyl orthosilicate (TEOS) is commonly used. For investigational purposes, this compound could be substituted, likely requiring adjustments to solvent and hydrolysis conditions due to its different reactivity.

  • Surfactant (Structure-Directing Agent): Cetyltrimethylammonium bromide (CTAB)

  • Solvent: Deionized water and Ethanol (B145695)

  • Catalyst: Ammonium (B1175870) hydroxide (B78521) (28-30 wt%) or Sodium Hydroxide[1]

  • Solvent for Template Removal: Acidified Methanol (B129727) (e.g., HCl in methanol) or calcination.

Procedure:

  • Surfactant Solution Preparation: Dissolve a specific amount of CTAB in a mixture of deionized water and ethanol with vigorous stirring.

  • Catalyst Addition: Add the catalyst (e.g., ammonium hydroxide) to the surfactant solution and continue stirring until the solution becomes clear. The pH of the solution significantly affects the hydrolysis and condensation rates.[6]

  • Silica Precursor Addition: Add the silica precursor dropwise to the solution under continuous stirring. The molar ratios of the reactants (precursor:surfactant:water:catalyst) are critical and need to be carefully controlled to achieve the desired particle size and porosity.[7]

  • Reaction: Allow the reaction to proceed for a set period (typically several hours) at a controlled temperature to allow for the hydrolysis and condensation of the silica precursor around the surfactant micelles, leading to the formation of nanoparticles.[2]

  • Particle Collection: Collect the synthesized nanoparticles by centrifugation or filtration and wash them with deionized water and ethanol to remove any unreacted chemicals.

  • Template Removal:

    • Solvent Extraction: Resuspend the nanoparticles in an acidic methanol solution and stir for several hours to extract the CTAB template. Repeat this step multiple times for complete removal.

    • Calcination: Alternatively, heat the dried nanoparticles in a furnace at a high temperature (e.g., 550 °C) for several hours to burn off the organic template.

  • Final Product: The resulting white powder consists of mesoporous silica nanoparticles.

Data Presentation

The properties of mesoporous silica nanoparticles are highly dependent on the synthesis parameters. The following table summarizes typical quantitative data obtained from the characterization of MSNs synthesized using TEOS as a precursor. For this compound, the data is hypothetical and for illustrative purposes, as specific experimental data for its use in sol-gel synthesis of MSNs is not available in the reviewed literature.

PropertyTEOS-derived MSNs (Typical Values)This compound-derived MSNs (Hypothetical)
Particle Size (nm) 100 - 500150 - 600
BET Surface Area (m²/g) 800 - 1200700 - 1100
Pore Volume (cm³/g) 0.8 - 1.20.7 - 1.1
Pore Size (nm) 2 - 62 - 8

Visualizations

Logical Workflow of Mesoporous Silica Nanoparticle Synthesis

The following diagram illustrates the key steps involved in the synthesis of mesoporous silica nanoparticles.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing cluster_final Final Steps Prep Prepare Surfactant and Precursor Solutions Mix Mix Solutions and Add Catalyst Prep->Mix Combine React Hydrolysis and Condensation Mix->React Initiate Collect Collect Nanoparticles (Centrifugation/Filtration) React->Collect Formed Particles Wash Wash Nanoparticles Collect->Wash Template_Removal Template Removal (Extraction/Calcination) Wash->Template_Removal Final_Product Mesoporous Silica Nanoparticles Template_Removal->Final_Product

Caption: General workflow for the synthesis of mesoporous silica nanoparticles.

Signaling Pathway: Sol-Gel Process

This diagram outlines the fundamental chemical transformations occurring during the sol-gel synthesis of silica materials.

Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_assembly Self-Assembly cluster_final_structure Final Structure Silica_Precursor Silica Precursor (e.g., Si(OR)4 or (tBuO)3SiOH) Hydrolyzed_Silica Hydrolyzed Silica (Silanol Groups, Si-OH) Silica_Precursor->Hydrolyzed_Silica + H2O - ROH or tBuOH Siloxane_Bond Siloxane Bond Formation (Si-O-Si) Hydrolyzed_Silica->Siloxane_Bond - H2O or ROH Silica_Surfactant_Composite Silica-Surfactant Composite Siloxane_Bond->Silica_Surfactant_Composite Surfactant_Micelles Surfactant Micelles Surfactant_Micelles->Silica_Surfactant_Composite Mesoporous_Silica Mesoporous Silica Silica_Surfactant_Composite->Mesoporous_Silica Template Removal

Caption: Key chemical stages in the sol-gel synthesis of mesoporous silica.

References

Troubleshooting & Optimization

How to improve the yield of Tris(tert-butoxy)silanol synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of Tris(tert-butoxy)silanol, focusing on improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding synthesis method for this compound?

The most prevalent and effective method is a two-step synthesis starting from silicon tetrachloride (SiCl₄).[1]

  • Formation of Tris(tert-butoxy)chlorosilane: Silicon tetrachloride is reacted with tert-butanol (B103910) to form the intermediate, Tris(tert-butoxy)chlorosilane.

  • Hydrolysis: The chlorosilane intermediate is then hydrolyzed to produce the final product, this compound.

A reported yield for the hydrolysis of tri-tert-butoxy-chloro-silane is as high as 93.0%.[2]

Q2: What are the primary causes of low yield in this synthesis?

Low yields are typically due to undesired side reactions, primarily the self-condensation of silanol (B1196071) molecules to form siloxanes (Si-O-Si bonds).[1] This can be triggered by several factors, including elevated temperatures, residual acidity (HCl), and the presence of metallic impurities.[1][3]

Q3: How can self-condensation be minimized during the hydrolysis step?

To prevent the formation of siloxanes and improve yield, the following conditions are critical:

  • Low-Temperature Hydrolysis: Maintaining the reaction temperature below 25°C is crucial.[1]

  • Acid Scavengers: Use an inorganic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct as it forms.[1] This prevents acid-catalyzed condensation.

  • Purity of Water: Use deionized water to avoid contamination with metal ions that can catalyze the condensation reaction.[1]

  • Steric Hindrance: The bulky tert-butoxy (B1229062) groups naturally provide a steric shield around the silicon atom, which helps stabilize the compound against self-condensation.[1]

Q4: How should the final product be purified?

Vacuum distillation is the recommended method for purifying this compound.[1] This technique is effective because elevated temperatures (>100°C) at atmospheric pressure can cause product degradation.[1]

Troubleshooting Guide

Problem: The yield of the Tris(tert-butoxy)chlorosilane intermediate (Step 1) is low.

Possible CauseRecommended Solution
Incorrect Stoichiometry Ensure a precise 3:1 molar ratio of tert-butanol to SiCl₄ to facilitate the complete substitution of chlorine atoms.[1]
High Reaction Temperature Conduct the reaction at sub-ambient temperatures, ideally between -40°C and 0°C, to minimize side reactions like the formation of polysiloxanes.[1]
Inefficient HCl Removal Use a nonpolar solvent like hexanes to stabilize intermediates and ensure the efficient removal of gaseous HCl, which can be managed with scrubbers on a larger scale.[1]
Inappropriate Catalyst Avoid transition metal catalysts like FeCl₃, as they can promote polymerization. Use of inorganic bases like calcium hydride (CaH₂) can improve yields by sequestering HCl.[1]

Problem: The final product is an oil or has a low melting point, indicating impurities.

Possible CauseRecommended Solution
Incomplete Hydrolysis Allow the hydrolysis reaction to proceed for a sufficient duration, typically 3-6 hours at 0-25°C.[1]
Presence of Siloxanes Re-evaluate the hydrolysis conditions. Ensure the temperature was kept low and an acid scavenger was used effectively to prevent condensation. Purify the product via vacuum distillation.[1]
Moisture Contamination The compound is sensitive to moisture.[2][4] Use anhydrous synthesis protocols and handle the final product under an inert atmosphere.[1]

Data Presentation

Table 1: Key Reaction Parameters for Yield Optimization

ParameterStep 1: Chlorosilane FormationStep 2: HydrolysisRationale for High Yield
Temperature -40°C to 0°C[1]0°C to 25°C[1]Minimizes side reactions (polysiloxane formation, self-condensation).[1]
Reactant Ratio 3:1 (tert-butanol : SiCl₄)[1]N/AEnsures complete substitution of chlorine atoms.[1]
Solvent Nonpolar (e.g., hexanes)[1]N/AStabilizes intermediates and improves reaction efficiency.[1]
Additives HCl Scavenger (e.g., CaH₂)[1]Acid Scavenger (e.g., pyridine)[1]Neutralizes HCl byproduct, preventing acid-catalyzed condensation.[1]
Reaction Time N/A3–6 hours[1]Ensures complete hydrolysis of the chlorosilane intermediate.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₈O₄Si[2]
Molecular Weight 264.43 g/mol [5]
Appearance White crystals or powder[4]
Melting Point 63-65 °C[2]
Boiling Point 205-210 °C (lit.)
Vapor Pressure 5–10 Torr @ 80°C[1]
Sensitivity Moisture sensitive[2][4]

Experimental Protocols

High-Yield Synthesis of this compound from Silicon Tetrachloride

Step A: Synthesis of Tris(tert-butoxy)chlorosilane

  • Preparation: Set up a reaction flask equipped with a dropping funnel, a mechanical stirrer, and a condenser under a dry nitrogen atmosphere.

  • Reagents: Charge the flask with a nonpolar solvent such as hexanes. Cool the flask to between -40°C and 0°C using an appropriate cooling bath.

  • Reaction: Add silicon tetrachloride (SiCl₄) to the cooled solvent. Slowly add a solution of tert-butanol (3 molar equivalents) in the same solvent from the dropping funnel to the SiCl₄ solution while stirring vigorously.

  • HCl Removal: Maintain a steady flow of nitrogen to help carry away the gaseous HCl byproduct. The reaction progress can be monitored by the cessation of HCl evolution.

  • Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. The resulting solution of Tris(tert-butoxy)chlorosilane is typically used directly in the next step without isolation.

Step B: Hydrolysis to this compound

  • Preparation: Cool the solution of Tris(tert-butoxy)chlorosilane from Step A to between 0°C and 25°C.

  • Hydrolysis: Add an acid scavenger, such as pyridine, to the solution. Slowly add deionized water while maintaining the temperature below 25°C.

  • Reaction Time: Continue stirring the mixture for 3-6 hours within the specified temperature range to ensure complete hydrolysis.

  • Isolation: After the reaction is complete, perform an aqueous work-up to remove any salts and water-soluble impurities. Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound as a white solid.

Visualizations

G cluster_0 Step 1: Chlorosilane Formation cluster_1 Step 2: Hydrolysis SiCl4 SiCl₄ + 3 t-BuOH Reaction1 Reaction SiCl4->Reaction1 Params1 Key Parameters: - Temp: -40 to 0°C - Solvent: Hexanes - Ratio: 1:3 Params1->Reaction1 Intermediate [(t-BuO)₃SiCl] + 3 HCl Reaction1->Intermediate Hydrolysis_Input [(t-BuO)₃SiCl] + H₂O Intermediate->Hydrolysis_Input Proceed to Hydrolysis Reaction2 Hydrolysis Hydrolysis_Input->Reaction2 Params2 Key Parameters: - Temp: < 25°C - Additive: Pyridine - Time: 3-6 hrs Params2->Reaction2 Product Final Product: (t-BuO)₃SiOH Reaction2->Product

Caption: Workflow for High-Yield this compound Synthesis.

G Start Low Yield or Impure Product Cause1 Problem in Step 1: Chlorosilane Formation? Start->Cause1 Cause2 Problem in Step 2: Hydrolysis? Start->Cause2 Sol1 Verify Reactant Ratio (3:1) Lower Reaction Temp. (-40 to 0°C) Ensure Efficient HCl Removal Cause1->Sol1 Solution Sol2 Lower Hydrolysis Temp. (< 25°C) Use Acid Scavenger (Pyridine) Use Deionized Water Purify via Vacuum Distillation Cause2->Sol2 Solution

Caption: Troubleshooting Logic for Low Yield Synthesis.

References

Preventing self-condensation of Tris(tert-butoxy)silanol during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the self-condensation of Tris(tert-butoxy)silanol during its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevention of self-condensation.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Incomplete reaction of silicon tetrachloride with tert-butanol (B103910).Ensure a precise 3:1 molar ratio of tert-butanol to SiCl₄.[1]
Self-condensation of the desired product into siloxanes.Maintain sub-ambient temperatures (-40°C to 0°C) during the initial reaction and hydrolysis (0–25°C). Use an acid scavenger like pyridine (B92270) or calcium chloride during hydrolysis to neutralize HCl.[1]
Loss of product during purification.Use vacuum distillation (10–50 mbar) for purification, as temperatures above 100°C can cause degradation.[1]
Product is a viscous oil or solid, not a crystalline solid Presence of siloxane byproducts from self-condensation.Review and optimize reaction conditions to minimize condensation (see above). Recrystallization from a nonpolar solvent like hexanes may help purify the product.
Residual solvent.Ensure complete removal of solvent under vacuum after synthesis and purification.
Characterization (e.g., NMR) shows unexpected peaks Signals corresponding to Si-O-Si linkages are present.This confirms self-condensation. Re-evaluate the control of temperature, moisture, and acidity during the synthesis. In-situ NMR monitoring can help track the formation of intermediates and byproducts.[1]
Broad peaks in the NMR spectrum.This may indicate the presence of various oligomeric species resulting from condensation. Improved purification or resynthesis with stricter control over reaction parameters is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound self-condensation during synthesis?

A1: The primary cause of self-condensation is the reaction between the silanol (B1196071) (Si-OH) groups of two this compound molecules to form a siloxane (Si-O-Si) bond and water. This reaction is catalyzed by both acids and bases. During the synthesis, the presence of hydrochloric acid (HCl), a byproduct of the reaction between silicon tetrachloride and tert-butanol, can significantly promote this unwanted side reaction.[1]

Q2: How can I minimize the self-condensation of this compound?

A2: Several key strategies can be employed to minimize self-condensation:

  • Temperature Control: Maintain low temperatures throughout the synthesis. The initial reaction of SiCl₄ with tert-butanol should be conducted at sub-ambient temperatures (-40°C to 0°C), and the subsequent hydrolysis should be performed between 0°C and 25°C.[1]

  • Acid Scavengers: Use an acid scavenger, such as pyridine or an inorganic base like calcium chloride (CaCl₂), during the hydrolysis step to neutralize the HCl byproduct.[1]

  • Use of Nonpolar Solvents: Conducting the reaction in a nonpolar solvent like hexanes can help stabilize the intermediates and improve the yield.[1]

  • Controlled Addition of Reagents: Slow, dropwise addition of reagents can help to control the exothermic nature of the reaction and maintain a consistent low temperature.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis by atmospheric moisture.[1]

Q3: What is the role of the bulky tert-butoxy (B1229062) groups in preventing self-condensation?

A3: The three bulky tert-butoxy groups attached to the silicon atom create significant steric hindrance. This "steric shield" physically obstructs the close approach of two silanol molecules, making it more difficult for the Si-OH groups to react and form a siloxane bond. This inherent structural feature contributes to the relative stability of this compound compared to silanols with smaller substituents.[1]

Q4: How can I confirm that my product is free from self-condensation byproducts?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

  • ¹H NMR: The spectrum of pure this compound will show a sharp singlet for the protons of the tert-butoxy groups and a distinct singlet for the hydroxyl proton. The presence of broad signals or multiple peaks in the tert-butoxy region may indicate the formation of different siloxane species.

  • ²⁹Si NMR: This technique is particularly informative. The silicon atom in this compound has a characteristic chemical shift. The formation of Si-O-Si bonds will result in new peaks at different chemical shifts, providing direct evidence of condensation.[1]

Q5: What are the ideal storage conditions for this compound to prevent degradation?

A5: To prevent moisture-induced self-condensation over time, this compound should be stored in a tightly sealed, dry container at a low temperature, typically between 2°C and 8°C.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound with Minimized Self-Condensation

This protocol is synthesized from best practices described in the literature to minimize self-condensation.[1]

Step 1: Formation of Tris(tert-butoxy)chlorosilane

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagents:

    • Silicon tetrachloride (SiCl₄)

    • Anhydrous tert-butanol

    • Anhydrous hexanes (nonpolar solvent)

  • Procedure:

    • Dissolve tert-butanol (3.0 equivalents) in anhydrous hexanes in the reaction flask and cool the solution to -40°C using a suitable cooling bath (e.g., acetonitrile/dry ice).

    • Add silicon tetrachloride (1.0 equivalent) to the dropping funnel with anhydrous hexanes.

    • Add the SiCl₄ solution dropwise to the stirred tert-butanol solution over a period of 1-2 hours, ensuring the temperature does not rise above -30°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to 0°C and stir for an additional 2-3 hours.

Step 2: Hydrolysis to this compound

  • Preparation: Prepare a separate flask containing a mixture of deionized water and an acid scavenger (e.g., pyridine, 1.1 equivalents relative to HCl produced). Cool this mixture to 0°C.

  • Procedure:

    • Slowly add the Tris(tert-butoxy)chlorosilane solution from Step 1 to the stirred water/pyridine mixture at 0°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 3-6 hours.

    • Separate the organic layer and wash it with cold, deionized water to remove any remaining salts and pyridine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation (10-50 mbar) to obtain pure this compound as a white crystalline solid.

Data Presentation

Table 1: Summary of Reaction Parameters to Minimize Self-Condensation

ParameterRecommended ConditionRationale
Stoichiometry (tert-butanol:SiCl₄) 3:1 molar ratioEnsures complete substitution of chlorine atoms.[1]
Reaction Temperature (Step 1) -40°C to 0°CMinimizes side reactions, including polysiloxane formation.[1]
Hydrolysis Temperature (Step 2) 0°C to 25°CControls the rate of hydrolysis and reduces the risk of condensation.[1]
Solvent Nonpolar (e.g., hexanes)Stabilizes intermediates and improves yield.[1]
Acid Scavenger Pyridine or CaCl₂Neutralizes HCl byproduct, preventing acid-catalyzed condensation.[1]
Water Purity DeionizedAvoids metal ions that can catalyze condensation.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents premature hydrolysis from atmospheric moisture.[1]
Purification Method Vacuum Distillation (10-50 mbar)Prevents thermal degradation at elevated temperatures.[1]

Visualizations

SelfCondensationPrevention cluster_synthesis This compound Synthesis cluster_problem Problem: Self-Condensation cluster_causes Contributing Factors cluster_solutions Preventative Measures SiCl4 SiCl₄ Intermediate Tris(tert-butoxy)chlorosilane SiCl4->Intermediate + 3 t-BuOH tBuOH tert-Butanol tBuOH->Intermediate Product This compound Intermediate->Product + H₂O H2O Water H2O->Product Condensation Self-Condensation Product->Condensation Siloxane Siloxane Byproduct (Si-O-Si) Condensation->Siloxane HighTemp High Temperature HighTemp->Condensation Acidity Acidity (HCl) Acidity->Condensation Moisture Excess Moisture Moisture->Condensation LowTemp Low Temperature Control LowTemp->Condensation AcidScavenger Acid Scavenger AcidScavenger->Condensation Anhydrous Anhydrous Conditions Anhydrous->Condensation StericHindrance Bulky tert-butoxy Groups StericHindrance->Condensation

Figure 1: A logical diagram illustrating the factors that contribute to the self-condensation of this compound during its synthesis and the key preventative measures to mitigate this side reaction.

References

Common impurities in Tris(tert-butoxy)silanol and their removal.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(tert-butoxy)silanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and their removal during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in commercial this compound?

A1: Common impurities can arise from the synthesis process or degradation. These typically include:

  • Siloxanes: Such as hexamethyldisiloxane, formed through the self-condensation of the silanol (B1196071), which can be catalyzed by acidic or basic traces.[1]

  • Residual Starting Materials: Depending on the synthetic route, these may include incompletely reacted tert-butanol (B103910) or residual chlorosilanes like silicon tetrachloride (SiCl₄).[1]

  • Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze, leading to the formation of various partially hydrolyzed species and ultimately silica. Proper storage in a dry, inert atmosphere is crucial.[1][2]

Q2: My reaction is yielding unexpected byproducts or failing completely. Could impurities in this compound be the cause?

A2: Yes, impurities in this compound can significantly impact reactions. For instance:

  • Siloxanes: These are generally less reactive than the parent silanol and can act as an inert impurity, reducing the effective concentration of your reagent and leading to lower yields.

  • Residual Acids/Chlorides: Trace amounts of acids (like HCl from the synthesis) can catalyze undesired side reactions or decomposition of sensitive substrates.[1]

  • Water/Hydrolysis Products: The presence of moisture can affect any water-sensitive components in your reaction mixture.

Q3: How can I detect impurities in my this compound sample?

A3: Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method for identifying and quantifying volatile impurities like residual solvents or siloxanes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of organic impurities. ²⁹Si NMR is particularly useful for identifying different silicon environments, helping to distinguish the desired silanol from various siloxane species.[1]

  • Infrared (IR) Spectroscopy: A sharp O-H stretching band around 3719 cm⁻¹ is characteristic of the silanol group.[1] Broadening of this peak may suggest the presence of water or hydrogen-bonded species.

Q4: What are the recommended methods for purifying this compound?

A4: The primary methods for purifying this compound are sublimation and recrystallization.

  • Sublimation: This technique is effective for separating the volatile this compound from non-volatile impurities.

  • Recrystallization: This method purifies the compound based on solubility differences between the silanol and its impurities in a given solvent. A common solvent for this process is pentane.[3]

  • Vacuum Distillation: Fractional distillation under reduced pressure (10–50 mbar) can also be used for purification, particularly to remove less volatile impurities.[1]

Impurity Removal: Protocols and Data

Below are detailed experimental protocols for the most common purification techniques.

Quantitative Analysis of Purification

While specific batch-to-batch results will vary, purification can significantly improve the purity of this compound. The following table provides representative data on the effectiveness of these methods.

Purification MethodTypical Starting Purity (by GC)Typical Final Purity (by GC)Key Impurities Removed
Recrystallization~95-98%>99.5%Siloxanes, non-polar synthesis byproducts
Sublimation~97-98%>99.9%Non-volatile residues, salts, some colored impurities
Vacuum Distillation~95%>99%Less volatile organic impurities, some siloxanes

Note: Data is compiled from typical results and may not reflect all possible outcomes.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Pentane

This method is effective for removing less soluble impurities at low temperatures.

Materials:

  • Crude this compound

  • Anhydrous n-pentane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask (vacuum filtration apparatus)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of n-pentane at room temperature. The compound should not be fully soluble.

  • Gently heat the mixture while stirring until the solvent begins to boil.

  • Add hot n-pentane dropwise until all the solid has just dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold n-pentane to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification by Sublimation

Sublimation is an excellent method for obtaining high-purity material, especially for removing non-volatile impurities.

Materials:

  • Crude this compound

  • Sublimation apparatus (cold finger condenser)

  • Vacuum pump

  • Heating mantle or oil bath

Procedure:

  • Place the crude this compound at the bottom of the sublimation apparatus.

  • Assemble the apparatus, ensuring the cold finger is positioned correctly above the sample.

  • Connect the apparatus to a vacuum line and evacuate to a pressure of approximately 0.1 mmHg or lower.

  • Begin circulating a coolant (e.g., cold water) through the cold finger.

  • Gently heat the bottom of the apparatus using a heating mantle or oil bath to a temperature of 40-50°C. This compound has a significant vapor pressure at this temperature under vacuum.

  • The compound will sublime (turn from a solid to a gas) and then deposit as pure crystals on the cold surface of the condenser.

  • Continue the process until a sufficient amount of material has collected on the cold finger.

  • Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.

  • Carefully and slowly vent the apparatus to atmospheric pressure with an inert gas like nitrogen or argon.

  • Disassemble the apparatus and scrape the purified crystals from the cold finger.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues that may be related to this compound impurities.

A Problem Observed (e.g., Low Yield, Side Products) B Assess Reagent Purity A->B C Purity Acceptable? B->C D Investigate Other Reaction Parameters C->D Yes E Select Purification Method C->E No F Recrystallization E->F G Sublimation E->G H Vacuum Distillation E->H I Perform Purification F->I G->I H->I J Confirm Purity (GC-MS, NMR) I->J K Use Purified Reagent J->K cluster_impurities Common Impurities cluster_methods Purification Methods Siloxanes Siloxanes Recrystallization Recrystallization Siloxanes->Recrystallization Effective VacuumDistillation Vacuum Distillation Siloxanes->VacuumDistillation Effective StartingMaterials Starting Materials (e.g., tert-butanol) StartingMaterials->VacuumDistillation Highly Effective NonVolatile Non-Volatile Residues (e.g., Salts) NonVolatile->Recrystallization Effective Sublimation Sublimation NonVolatile->Sublimation Highly Effective

References

Optimizing temperature and pressure for Tris(tert-butoxy)silanol ALD.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Tris(tert-butoxy)silanol (TBS) for Atomic Layer Deposition (ALD).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this compound ALD?

The optimal deposition temperature for ALD using this compound, particularly in rapid ALD processes with a trimethylaluminum (B3029685) (TMA) catalyst, generally falls within a window of 150°C to 275°C. However, the ideal temperature is dependent on the specific process parameters and desired film properties. Lower temperatures, around 150°C to 175°C, can lead to higher growth rates.[1][2] For instance, in rapid ALD, a peak growth rate of approximately 2.3 nm/cycle has been observed at 200°C.[2] It is important to note that at lower temperatures (e.g., 150°C), there is a higher likelihood of incorporating C-H species and hydrogen into the film due to reduced cross-linking rates of the siloxane polymerization.[2] Conversely, higher temperatures, such as 230°C, can produce films with fewer undesirable Si-CH3, Si-OH, and Si-H bonds.[3][4]

Q2: How does precursor pressure affect the deposition process?

Precursor pressure, specifically the partial pressure of this compound, plays a critical role in the growth rate of the silicon dioxide film. Higher precursor pressures generally lead to increased growth rates.[1] For a related precursor, Tris(tert-pentoxy)silanol (B100008) (TPS), SiO2 ALD thicknesses of 125–140 Å were achieved at higher pressures of approximately 1 Torr.[1] This is attributed to higher precursor fluxes increasing the rate of siloxane polymerization.[1] It is crucial to ensure the precursor delivery system can maintain a stable and sufficient vapor pressure to achieve reproducible results.

Q3: What are the typical pulse and purge times for a this compound ALD cycle?

Pulse and purge times are highly dependent on the reactor geometry, process temperature, and pressure. For rapid ALD processes using a TMA catalyst and a similar precursor, Tris(tert-pentoxy)silanol (TPS), the following provides a general guideline:

  • TMA Pulse: 0.02 - 2 seconds[3]

  • TMA Purge: 4 - 60 seconds[3]

  • Silanol (B1196071) Pulse (TPS): 10 - 110 seconds[3]

  • Silanol Purge (TPS): 10 - 600 seconds[3]

It is essential to optimize these times for your specific reactor to ensure self-limiting growth and prevent chemical vapor deposition (CVD) components. Insufficient purge times can lead to gas-phase reactions and non-ideal film growth.[5]

Q4: Why is a catalyst like Trimethylaluminum (TMA) often used with this compound?

Trimethylaluminum (TMA) is frequently used as a catalyst in what is known as "rapid ALD" of silicon dioxide.[6] The TMA pre-pulse creates a catalytic surface that significantly enhances the growth per cycle (GPC).[6] The proposed mechanism involves the insertion of silanol molecules into Al-O bonds, leading to the formation of siloxane polymer chains, which then cross-link to form a dense SiO2 film.[1][6] This catalytic process can increase the GPC by over 100 times compared to conventional SiO2 ALD.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Growth Rate Insufficient precursor temperature or pressure.Increase the bubbler/source temperature for this compound to increase its vapor pressure. Ensure all precursor delivery lines are adequately heated to prevent condensation.
Deposition temperature is too high.While counterintuitive, for rapid ALD, higher temperatures can sometimes lead to a slight decrease in the growth rate.[2] Optimize the deposition temperature within the recommended window (150°C - 275°C).
Inadequate catalyst layer.If using a catalyst like TMA, ensure the TMA pulse is sufficient to saturate the surface. Optimize the TMA pulse time.
Poor Film Uniformity Non-uniform precursor distribution.Check the design of the gas inlet and showerhead. Optimize the purge times to ensure complete removal of precursors between pulses.
Temperature gradients across the substrate.Verify the temperature uniformity of the substrate heater.
High Carbon or Hydrogen Impurities Deposition temperature is too low.Lower temperatures can result in incomplete reactions and the incorporation of hydrocarbon fragments.[2] Increasing the deposition temperature (e.g., to 230°C) can help produce cleaner films.[3][4]
Incomplete precursor reaction.Increase the silanol pulse time to ensure complete surface saturation.
Film Peeling or Poor Adhesion Substrate surface is not properly prepared.Ensure the substrate is clean and has appropriate surface termination (e.g., hydroxyl groups for initial precursor reaction). A pre-deposition treatment, such as an O2 plasma clean, may be necessary.
High film stress.High growth rates can sometimes lead to increased film stress. Optimize the deposition parameters, potentially at a slightly higher temperature, to improve film density.
Particle Contamination Gas-phase reactions.This occurs when precursor and reactant molecules react in the gas phase before reaching the substrate. Increase the purge times significantly to ensure complete separation of the precursor pulses.[5]
Precursor decomposition.Ensure the precursor source temperature is not set too high, which could lead to thermal decomposition before it reaches the reactor.

Experimental Data and Protocols

Process Parameters for Rapid SiO₂ ALD using a Silanol Precursor

The following table summarizes process parameters from studies on a closely related precursor, Tris(tert-pentoxy)silanol (TPS), which can serve as a starting point for optimizing this compound processes.

ParameterValueReference
Deposition Temperature 140 - 230 °C[3]
Process Pressure 0.6 Torr[3]
TMA Pulse Time 2 s[3]
TMA Purge Time 4 s[3]
TPS Pulse Time 30 - 90 s (saturates at longer times for higher temps)[3]
TPS Purge Time 120 s[3]
Carrier Gas (Ar) Flow Rate 180 sccm[3][5]
Experimental Protocol: Rapid ALD of SiO₂

This protocol is adapted from methodologies used for Tris(tert-pentoxy)silanol and should be optimized for your specific ALD system and this compound.

  • Substrate Preparation: Prepare the substrate by performing a standard cleaning procedure to remove organic and particulate contamination. A final rinse in deionized water followed by drying with nitrogen is recommended.

  • System Preparation:

    • Load the substrate into the ALD reactor.

    • Heat the reactor to the desired deposition temperature (e.g., 200°C).

    • Heat the this compound source to a temperature that provides adequate vapor pressure (e.g., 80°C, though this needs to be optimized for TBS).

    • Heat all precursor delivery lines to a temperature above the source temperature to prevent condensation.

  • Deposition Cycle:

    • Step 1: TMA Pulse: Introduce TMA into the reactor for a predetermined time (e.g., 0.5 s) to form a catalytic layer.

    • Step 2: TMA Purge: Purge the reactor with an inert gas (e.g., Ar or N₂) for a sufficient time (e.g., 10 s) to remove any unreacted TMA and reaction byproducts.

    • Step 3: this compound Pulse: Introduce this compound vapor into the reactor for a set duration (e.g., 50 s).

    • Step 4: this compound Purge: Purge the reactor again with the inert gas for an extended period (e.g., 120 s) to remove unreacted silanol and byproducts.

  • Repeat: Repeat the deposition cycle until the desired film thickness is achieved.

  • Post-Deposition: Cool down the reactor under an inert atmosphere before removing the coated substrate.

Visualizations

ALD_Cycle_Workflow cluster_0 ALD Cycle for this compound start Start Cycle tma_pulse Step 1: TMA Pulse start->tma_pulse tma_purge Step 2: TMA Purge tma_pulse->tma_purge Introduce TMA tbs_pulse Step 3: TBS Pulse tma_purge->tbs_pulse Purge with Ar/N2 tbs_purge Step 4: TBS Purge tbs_pulse->tbs_purge Introduce TBS end_cycle End Cycle tbs_purge->end_cycle Purge with Ar/N2

Caption: A typical workflow for a single ALD cycle using TMA as a catalyst and this compound (TBS) as the silicon precursor.

Troubleshooting_Flowchart start Deposition Issue Identified low_gpc Low Growth Rate? start->low_gpc poor_uniformity Poor Uniformity? start->poor_uniformity high_impurities High Impurities? start->high_impurities low_gpc->poor_uniformity No check_temp_pressure Check Precursor Temp & Pressure low_gpc->check_temp_pressure Yes poor_uniformity->high_impurities No check_temp_gradient Check Substrate Temp Uniformity poor_uniformity->check_temp_gradient Yes increase_dep_temp Increase Deposition Temperature high_impurities->increase_dep_temp Yes solution Problem Resolved high_impurities->solution No optimize_tma Optimize TMA Pulse check_temp_pressure->optimize_tma optimize_tma->solution optimize_purge Optimize Purge Times check_temp_gradient->optimize_purge optimize_purge->solution increase_pulse Increase TBS Pulse Time increase_dep_temp->increase_pulse increase_pulse->solution

Caption: A logical troubleshooting flowchart for common issues encountered during this compound ALD.

References

Troubleshooting poor film quality in silica deposition with Tris(tert-butoxy)silanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tris(tert-butoxy)silanol for silica (B1680970) (SiO₂) film deposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for silica deposition?

This compound (TBS) is a liquid organosilicon compound with the chemical formula ((CH₃)₃CO)₃SiOH. It is used as a precursor for depositing high-purity silicon dioxide films through methods like Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Atomic Layer Deposition (ALD). Its advantages include high vapor pressure, thermal stability, and the ability to deposit conformal films at relatively low temperatures. The bulky tert-butoxy (B1229062) groups can help in reducing steric hindrance during the deposition process.

Q2: What are the key safety precautions when handling this compound?

This compound is sensitive to moisture and should be handled and stored under an inert gas atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.[1] It is recommended to store the precursor at low temperatures (below 5°C).[2] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the chemical.

Q3: What are the typical byproducts of silica deposition using this compound?

The primary byproducts of the thermal decomposition of this compound during deposition are tert-butanol (B103910) and water, resulting from the elimination of the tert-butoxy groups and condensation of silanol (B1196071) groups to form a Si-O-Si network.[1] In plasma-enhanced processes, other carbon-containing species may also be generated.

Q4: How does deposition temperature affect the quality of the silica film?

Deposition temperature significantly influences the growth rate and properties of the silica film. For instance, in ALD processes using this compound and a catalyst like trimethylaluminum (B3029685) (TMA), the growth rate can be very high at lower temperatures (e.g., 2.3 nm/cycle at 200°C) and then slightly decrease as the temperature increases.[3] Higher temperatures generally lead to denser films with better electrical properties, such as a higher breakdown strength, due to more efficient cross-linking and removal of residual carbon and hydrogen.[3]

Troubleshooting Guide for Poor Film Quality

This guide addresses common issues encountered during silica deposition with this compound and provides potential causes and solutions.

Problem 1: Low Film Density and Poor Electrical Properties
Potential Cause Recommended Solution
Incomplete Precursor Reaction: At lower deposition temperatures, the decomposition of this compound may be incomplete, leading to the incorporation of carbon and hydrogen impurities (from the tert-butoxy groups) into the film. This results in a less dense film with a lower refractive index and poor electrical insulation.[3]Increase the substrate temperature to promote more complete precursor reaction and desorption of byproducts. For ALD, increasing the temperature from 150°C to 275°C has been shown to improve film density and breakdown strength.[3] Optimize plasma power (in PECVD) to enhance precursor dissociation.
Insufficient Oxidant: In processes that use an oxidant (e.g., oxygen, ozone), an insufficient supply can lead to a silicon-rich film with suboptimal stoichiometry (SiOₓ where x < 2).Increase the flow rate of the oxidant gas. Optimize the oxidant-to-precursor ratio to achieve stoichiometric SiO₂.
Moisture in the Precursor: Hydrolysis of this compound due to moisture contamination can lead to the formation of siloxane oligomers in the precursor, which can negatively impact film density.[1]Ensure the precursor is handled and stored in a dry, inert environment. Use a point-of-use purifier for the carrier gas to remove any traces of moisture.
Problem 2: High Surface Roughness or Particle Formation
Potential Cause Recommended Solution
Gas Phase Nucleation: High precursor partial pressure or excessively high deposition temperatures can lead to the formation of particles in the gas phase, which then incorporate into the film, increasing its roughness.Reduce the precursor flow rate or the bubbler temperature to lower the precursor partial pressure. Optimize the deposition temperature to avoid homogeneous gas-phase reactions.
Precursor Condensation: If the temperature of the gas lines and showerhead is too low, the precursor can condense, leading to the formation of droplets that result in non-uniform growth and particle formation.Ensure all gas lines and the showerhead are heated to a temperature above the precursor's dew point but below its decomposition temperature.
Inadequate Purge Times (ALD): Insufficient purging between precursor and reactant pulses in ALD can lead to chemical vapor deposition (CVD)-like growth, resulting in higher roughness and non-uniformity.Increase the purge time to ensure all non-reacted precursor and byproducts are removed from the chamber before the next pulse.
Problem 3: Poor Film Adhesion
Potential Cause Recommended Solution
Substrate Contamination: Organic residues or native oxides on the substrate surface can interfere with the nucleation and bonding of the silica film, leading to poor adhesion.Implement a thorough substrate cleaning procedure before deposition. This may include solvent cleaning, followed by a plasma treatment (e.g., with oxygen or argon plasma) to remove organic contaminants and activate the surface.
High Film Stress: A significant mismatch in the coefficient of thermal expansion between the silica film and the substrate can lead to high internal stress, causing the film to peel off.Optimize deposition parameters to reduce film stress. This can sometimes be achieved by adjusting the deposition temperature, pressure, or plasma power. A post-deposition annealing step can also help to relieve stress.

Data Presentation

Table 1: Effect of Deposition Temperature on Silica Film Properties in ALD

Data obtained from ALD of SiO₂ using this compound and trimethylaluminum as a catalyst.[3]

Deposition Temperature (°C)Growth Rate (nm/cycle)Film Density (g/cm³)O/Si RatioBreakdown Strength (MV/cm)
150-2.0~2.16.20 ± 0.82
2002.3-~2.1-
2751.62.2~2.17.42 ± 0.81

Experimental Protocols

Protocol 1: Generic PECVD of Silica using this compound

  • Substrate Preparation:

    • Clean the substrate using a standard cleaning procedure (e.g., RCA-1 and RCA-2 for silicon wafers) to remove organic and metallic contaminants.

    • Perform a final rinse in deionized water and dry with nitrogen gas.

    • Load the substrate into the PECVD chamber immediately to minimize re-contamination.

  • Precursor Handling and Delivery:

    • Ensure the this compound bubbler is maintained at a constant temperature (e.g., 40-60°C) to ensure a stable vapor pressure.

    • Use a carrier gas (e.g., Argon or Nitrogen) to transport the precursor vapor to the deposition chamber. The carrier gas flow rate will control the precursor delivery rate.

    • Heat all gas lines from the bubbler to the chamber to prevent precursor condensation.

  • Deposition Process:

    • Pump down the chamber to a base pressure of <1 x 10⁻⁶ Torr.

    • Set the substrate temperature to the desired value (e.g., 200-350°C).

    • Introduce the oxidant gas (e.g., O₂, N₂O) and the carrier gas with the this compound vapor.

    • Set the process pressure (e.g., 0.5-2 Torr).

    • Ignite the plasma at a specified RF power (e.g., 50-200 W).

    • Deposit the film for the desired time to achieve the target thickness.

  • Post-Deposition:

    • Turn off the plasma and gas flows.

    • Allow the substrate to cool down under vacuum or in an inert gas atmosphere.

    • Vent the chamber and unload the substrate.

    • Consider a post-deposition anneal (e.g., at 400-600°C in N₂ or O₂) to densify the film and remove residual impurities.

Mandatory Visualization

cluster_precursor This compound Structure Si Si O1 O Si->O1 O2 O Si->O2 O3 O Si->O3 OH OH Si->OH tBu1 t-Bu O1->tBu1 tBu2 t-Bu O2->tBu2 tBu3 t-Bu O3->tBu3

Caption: Chemical structure of this compound.

start Poor Film Quality Observed issue1 Low Density / Poor Electrical Properties start->issue1 issue2 High Roughness / Particles start->issue2 issue3 Poor Adhesion start->issue3 cause1a Incomplete Reaction issue1->cause1a cause1b Insufficient Oxidant issue1->cause1b cause2a Gas Phase Nucleation issue2->cause2a cause2b Inadequate Purge issue2->cause2b cause3a Substrate Contamination issue3->cause3a solution1a Increase Temperature / Optimize Plasma cause1a->solution1a solution1b Increase Oxidant Flow cause1b->solution1b solution2a Reduce Precursor Flow / Optimize Temp. cause2a->solution2a solution2b Increase Purge Time cause2b->solution2b solution3a Improve Substrate Cleaning cause3a->solution3a

Caption: Troubleshooting workflow for poor silica film quality.

References

Controlling the hydrolysis rate of Tris(tert-butoxy)silanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(tert-butoxy)silanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

Issue 1: Slow or Incomplete Hydrolysis

Q: My reaction with this compound is proceeding very slowly or appears to be incomplete. What are the possible causes and how can I accelerate the hydrolysis rate?

A: The slow hydrolysis of this compound is often attributed to its significant steric hindrance from the three tert-butoxy (B1229062) groups.[1] These bulky groups protect the silicon center from nucleophilic attack by water. Several factors can be adjusted to control and increase the rate of hydrolysis:

  • pH Adjustment: The hydrolysis of silanes is slowest at a neutral pH of around 7. The rate can be significantly increased by catalysis under acidic or basic conditions. For non-amino silanes, adjusting the pH to a range of 3 to 5 with an acid catalyst is a common practice to accelerate hydrolysis.

  • Temperature: Increasing the reaction temperature will generally increase the rate of hydrolysis, as with most chemical reactions.

  • Solvent Choice: The choice of solvent can impact the solubility and interaction of the silane (B1218182) with water. While alcohols are often used as co-solvents, it's important to note that an excess of alcohol, a byproduct of the hydrolysis, can slow down the reaction rate.

  • Water Concentration: As a reactant, a sufficient concentration of water is necessary for the hydrolysis to proceed to completion.

FactorCondition for Slow HydrolysisCondition for Fast Hydrolysis
pH Neutral (pH ≈ 7)Acidic (pH 3-5) or Basic
Temperature Low TemperatureHigh Temperature
Solvent High concentration of alcohol co-solventSolvent system ensuring good water miscibility
Water Conc. Insufficient waterStoichiometric excess of water
Issue 2: Premature Condensation and Gel Formation

Q: I am observing the formation of insoluble precipitates or gelation in my this compound solution. How can I prevent this?

A: Premature condensation of the hydrolyzed silanol (B1196071) groups (Si-OH) to form siloxane bonds (Si-O-Si) can lead to oligomerization and gelation. The same factors that promote hydrolysis often also promote condensation. Here's how to manage it:

  • Control of pH: While acidic conditions accelerate hydrolysis, a very low pH can also strongly facilitate silanol condensation. A pH of around 4 is often considered optimal to balance hydrolysis and minimize condensation during storage of hydrolyzed silane solutions.[2]

  • Concentration: Higher concentrations of the silane will lead to a faster rate of both hydrolysis and self-condensation. Working with more dilute solutions can help to control the condensation process.

  • Temperature Control: Elevated temperatures will accelerate condensation. If premature polymerization is an issue, consider running the reaction at a lower temperature, even if it slows down the hydrolysis rate.

  • Use of Acid Scavengers: During the synthesis of this compound from chlorinated precursors, acid scavengers like pyridine (B92270) or inorganic bases are used to neutralize HCl, which can catalyze condensation.[1] This principle can be applied if acidic byproducts are present in your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound is sensitive to moisture.[3][4] It should be stored in a tightly sealed, dry container under an inert atmosphere (e.g., nitrogen or argon).[4][5] Recommended storage is at 2–8°C to prevent degradation.[1]

Q2: How does the structure of this compound affect its reactivity compared to other alkoxysilanes?

A2: The three bulky tert-butoxy groups in this compound create significant steric hindrance around the silicon atom. This steric bulk reduces the rate of nucleophilic attack by water, making its hydrolysis slower and more controlled compared to less hindered alkoxysilanes like methoxy (B1213986) or ethoxy silanes.[1] This enhanced stability is a key property for its application in processes like atomic layer deposition (ALD).[1]

Q3: Can I monitor the progress of the hydrolysis reaction?

A3: Yes, the hydrolysis of this compound can be monitored using spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy can be used to observe the disappearance of Si-O-C stretching bands and the appearance of a broad Si-OH stretching band.[6] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁹Si NMR, is a very direct method to track the changes in the silicon environment as the alkoxy groups are replaced by hydroxyl groups.[6]

Q4: What are the primary applications of controlling the hydrolysis rate of this compound in research and drug development?

A4: The controlled hydrolysis of this compound is crucial in several advanced applications:

  • Surface Modification: In drug delivery and biomaterials science, it can be used to modify the surface of substrates to control properties like hydrophobicity, biocompatibility, and drug loading/release kinetics.

  • Catalyst Synthesis: It serves as a precursor for the synthesis of well-defined heterogeneous catalysts.[1]

  • Thin Film Deposition: In materials science and semiconductor manufacturing, it is a key precursor for the atomic layer deposition (ALD) of high-quality silicon dioxide (SiO₂) thin films.[1][7][8]

Experimental Protocols

Protocol 1: General Procedure for Controlled Hydrolysis

This protocol provides a general guideline for the controlled hydrolysis of this compound for applications like surface modification.

  • Solvent Preparation: Prepare a mixture of an organic solvent (e.g., toluene (B28343) or ethanol) and deionized water. The ratio will depend on the desired hydrolysis rate.

  • pH Adjustment (Optional): If catalysis is required, adjust the pH of the water or the solvent/water mixture to the desired acidic or basic level using a suitable acid (e.g., HCl) or base (e.g., NH₄OH).

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve a known concentration of this compound in the solvent.

  • Initiation of Hydrolysis: Add the water or water/solvent mixture to the silane solution with stirring.

  • Reaction Monitoring: Maintain the reaction at the desired temperature and monitor the progress of the hydrolysis using FTIR or NMR spectroscopy, as described in the FAQs.

  • Subsequent Use: Once the desired degree of hydrolysis is achieved, the solution can be used for the intended application (e.g., addition to a substrate for surface modification).

Protocol 2: Quantitative Analysis of Hydrolysis by FTIR

This protocol outlines a method for quantifying the hydrolysis rate using FTIR spectroscopy.

  • Instrumentation: Utilize an FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring of the liquid sample.

  • Sample Preparation: Initiate the hydrolysis reaction as described in Protocol 1 directly on the ATR crystal or in a reaction vessel from which samples can be periodically drawn.

  • Data Acquisition: Record FTIR spectra at regular time intervals.

  • Spectral Analysis: Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the increase in the broad Si-OH stretching band (around 3700-3200 cm⁻¹).

  • Quantification: The concentration of the unhydrolyzed silane can be determined by integrating the area of a characteristic Si-O-C peak and comparing it to a calibration curve.

Visualizations

Hydrolysis_Factors cluster_factors Controlling Factors cluster_outcomes Reaction Outcomes pH pH Hydrolysis Rate Hydrolysis Rate pH->Hydrolysis Rate Condensation Rate Condensation Rate pH->Condensation Rate Temperature Temperature Temperature->Hydrolysis Rate Temperature->Condensation Rate Solvent Solvent Solvent->Hydrolysis Rate Concentration Concentration Concentration->Hydrolysis Rate Concentration->Condensation Rate

Caption: Factors influencing the hydrolysis and condensation rates.

Surface_Modification_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_post_processing Post-Processing A This compound Solution C Controlled Hydrolysis (pH, Temp, Solvent) A->C B Substrate (e.g., Silica) D Surface Reaction (Condensation with Surface -OH) B->D C->D E Washing D->E F Drying E->F G Functionalized Surface F->G

Caption: Experimental workflow for surface modification.

References

Strategies to enhance the stability of Tris(tert-butoxy)silanol solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Tris(tert-butoxy)silanol solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has turned cloudy/formed a precipitate. What is happening and how can I prevent it?

A1: Cloudiness or precipitation in your this compound solution is a common sign of degradation. This occurs through two primary mechanisms: hydrolysis and condensation.

  • Hydrolysis: this compound is sensitive to moisture.[1][2] In the presence of water, the tert-butoxy (B1229062) groups can be hydrolyzed, forming tert-butanol (B103910) and more reactive silanol (B1196071) groups.

  • Condensation: The newly formed silanol groups, or the original this compound itself, can then undergo condensation to form siloxane (Si-O-Si) bonds, leading to the formation of larger, insoluble oligomers and polymers.[3]

Troubleshooting Steps:

  • Moisture Control: Ensure all solvents are anhydrous and that experiments are conducted under an inert atmosphere (e.g., nitrogen or argon).[3][4] Use of Schlenk lines or a glovebox is recommended.[3]

  • Solvent Choice: Use dry, aprotic solvents such as toluene (B28343) or hexanes for storing and handling this compound solutions.[4] If an alcohol must be used, select one that matches the alkoxy groups to prevent transesterification (though this is less of a concern with the tert-butoxy groups).[4]

  • Proper Storage: Store solid this compound and its solutions in a tightly sealed container at low temperatures (2-8°C) to minimize degradation.[3][5]

Q2: How does pH affect the stability of my this compound solution?

A2: The pH of the solution plays a critical role in the rates of both hydrolysis and condensation.

  • Acidic Conditions (pH 3-5): In this range, the rate of hydrolysis is accelerated, but the rate of condensation is significantly slowed.[6][7] This can be advantageous when a controlled hydrolysis to more reactive silanols is desired without immediate polymerization.

  • Neutral Conditions (pH ~7): The rates of both hydrolysis and condensation are generally at their minimum around neutral pH.[6]

  • Basic Conditions (pH > 8): Basic conditions strongly promote the condensation of silanols, leading to rapid formation of siloxane networks and potential gelation.[6][7]

For enhanced long-term storage stability of a this compound solution, maintaining anhydrous and near-neutral conditions is generally recommended. If the goal is to generate reactive silanols for subsequent reactions, a mildly acidic, anhydrous environment is preferred.

Q3: Can I use additives to improve the stability of my this compound solution?

A3: Yes, certain additives can help to improve solution stability.

  • Acid Scavengers: During the synthesis of this compound from trichlorosilane, acidic byproducts are formed. The presence of acid can catalyze condensation. Using an acid scavenger, such as pyridine (B92270) or an inorganic base like calcium carbonate, can neutralize these acids and improve the stability of the final product.[1][8]

  • Chelating Agents: A patented method suggests that after neutralization with a metal-containing base, adding a chelating agent can further stabilize the silanol solution by sequestering the metal ions that might otherwise catalyze condensation.[8]

  • Alcohols: In some applications involving polysiloxanes, the addition of an alcohol has been shown to stabilize the viscosity of the solution, likely by participating in equilibrium reactions that hinder extensive network formation.[9]

Q4: My subsequent reaction with the this compound solution is giving low yields. Could this be related to solution stability?

A4: Absolutely. The degradation of this compound into insoluble oligomers and polymers reduces the concentration of the active monomeric species in your solution, which will directly impact the yield of your desired reaction.

Troubleshooting Steps:

  • Use Fresh Solutions: Prepare this compound solutions fresh whenever possible.

  • Verify Purity: Before use, you can verify the purity of your solution using techniques like ¹H NMR to ensure that significant degradation has not occurred. The presence of a large peak corresponding to tert-butanol is an indicator of hydrolysis.

  • Strict Anhydrous Conditions: Re-evaluate your experimental setup to ensure that all components are rigorously dried and that the reaction is performed under a robust inert atmosphere.

Data Presentation

Table 1: Storage Stability of 1% Aqueous Silane (B1218182) Solutions at Room Temperature [11]

Silane Coupling AgentOptimal pH for SolubilityStorage Stability
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane10.0> 30 days
3-Aminopropyltriethoxysilane10.0> 30 days
3-Glycidyloxypropyltrimethoxysilane5.3> 30 days
3-Chloropropyltrimethoxysilane4.0> 30 days
Vinyltrimethoxysilane3.9~ 10 days
3-Mercaptopropyltrimethoxysilane4.0~ 1 day
3-Methacryloxypropyltrimethoxysilane4.2~ 1 day

Experimental Protocols

To assess the stability and degradation of your this compound solutions, the following analytical techniques are recommended:

Protocol 1: Quantitative ¹H NMR Spectroscopy for Monitoring Hydrolysis

This method allows for the quantification of this compound and its primary hydrolysis byproduct, tert-butanol.

Materials:

  • This compound solution to be analyzed

  • Anhydrous deuterated solvent (e.g., CDCl₃ or Toluene-d₈)

  • Internal standard (e.g., 1,4-bis(trimethylsilyl)benzene (B82404) or another stable compound with a known concentration and a singlet peak in a clear region of the spectrum)

  • NMR tubes and caps

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard into a clean, dry vial.

    • Dissolve the internal standard in a known volume of anhydrous deuterated solvent.

    • In a separate dry NMR tube, add a precise volume of your this compound solution.

    • Add a precise volume of the internal standard solution to the NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 value is recommended.

  • Data Analysis:

    • Integrate the singlet peak from the internal standard.

    • Integrate the singlet peak corresponding to the tert-butoxy protons of this compound (around 1.3 ppm).

    • Integrate the singlet peak corresponding to the tert-butyl protons of tert-butanol (around 1.2 ppm).

    • The concentration of this compound and tert-butanol can be calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * Concentration_IS Where:

      • N_protons is the number of protons giving rise to the integrated signal.

      • IS refers to the internal standard.

Protocol 2: FTIR Spectroscopy for Monitoring Condensation

This method is used to qualitatively or semi-quantitatively monitor the formation of siloxane bonds (Si-O-Si) from the condensation of silanol groups (Si-OH).

Materials:

  • This compound solution

  • Anhydrous solvent (e.g., CCl₄ for solution-phase analysis)

  • FTIR spectrometer with a suitable sample cell (e.g., liquid transmission cell or ATR probe)

Procedure:

  • Baseline Spectrum:

    • Acquire a background spectrum of the pure solvent.

  • Sample Analysis:

    • Prepare a dilute solution of your this compound in the chosen anhydrous solvent.

    • Acquire the FTIR spectrum of the sample.

  • Data Analysis:

    • Monitor the following key spectral regions:

      • Si-OH stretch: A sharp band around 3719 cm⁻¹ corresponds to the free silanol group.[3] A broader band at lower wavenumbers indicates hydrogen-bonded silanols.

      • Si-O-Si stretch: The appearance and growth of bands in the 1000-1100 cm⁻¹ region indicate the formation of siloxane bonds.[12]

    • By tracking the decrease in the Si-OH band intensity and the increase in the Si-O-Si band intensity over time, you can monitor the condensation process.

Protocol 3: Thermogravimetric Analysis (TGA) for Thermal Stability

This protocol determines the thermal stability and decomposition profile of this compound.

Materials:

  • Solid this compound sample

  • TGA instrument

Procedure:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the solid this compound into a TGA crucible.

  • TGA Measurement:

    • Place the crucible in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve will show the temperatures at which mass loss occurs.

    • The onset temperature of decomposition indicates the beginning of thermal instability. For this compound, decomposition has been noted to begin above 205°C.[1]

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates for different degradation steps.[13]

Visualizations

The following diagrams illustrate the key chemical pathways and a general experimental workflow for stability testing.

Degradation Pathway of this compound TBS This compound ((tBuO)3SiOH) Hydrolyzed Hydrolyzed Intermediate ((tBuO)2Si(OH)2) TBS->Hydrolyzed Hydrolysis Condensation Siloxane Dimer/Oligomer (Si-O-Si) TBS->Condensation Condensation tBuOH tert-Butanol Hydrolyzed->tBuOH Hydrolyzed->Condensation H2O H2O (Moisture) H2O->Hydrolyzed

Caption: Chemical pathways for the degradation of this compound.

Experimental Workflow for Stability Assessment start Prepare this compound Solution store Store under Varied Conditions (Temp, pH, Additives) start->store sample Take Aliquots at Time Intervals store->sample analysis Analytical Techniques sample->analysis nmr ¹H NMR (Hydrolysis) analysis->nmr ftir FTIR (Condensation) analysis->ftir tga TGA (Thermal Stability) analysis->tga data Data Analysis & Comparison nmr->data ftir->data tga->data end Determine Optimal Stability Conditions data->end

Caption: General workflow for assessing the stability of this compound solutions.

References

Identifying and mitigating side reactions in Tris(tert-butoxy)silanol chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common side reactions encountered in Tris(tert-butoxy)silanol chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when using this compound?

A1: The most common side reaction is self-condensation, where two molecules of this compound react to form a disiloxane (B77578) and a molecule of water.[1] This process can continue to form longer polysiloxane chains, which can complicate purification and reduce the yield of the desired product. The bulky tert-butoxy (B1229062) groups on the silicon atom provide steric hindrance that helps to stabilize the silanol (B1196071) and reduce the rate of this condensation compared to less hindered silanols.[2]

Q2: What factors promote the self-condensation of this compound?

A2: The self-condensation reaction is primarily catalyzed by the presence of moisture, acids, or bases.[1] Even trace amounts of these can significantly accelerate the formation of siloxane byproducts. Therefore, maintaining anhydrous and neutral reaction conditions is critical for minimizing this side reaction.

Q3: How can I detect the presence of siloxane byproducts in my reaction mixture?

A3: The presence of siloxane byproducts can be detected using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is particularly useful for distinguishing between the silanol (Si-OH) and siloxane (Si-O-Si) environments.[3] The chemical shift of the silicon atom in this compound is different from that in its corresponding disiloxane. In-situ NMR monitoring can be used to track the progress of the reaction and the formation of any side products.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile components in the reaction mixture. The siloxane byproducts will have different retention times and mass spectra compared to the starting silanol.[4]

  • Thin Layer Chromatography (TLC): Siloxane byproducts are generally less polar than the corresponding silanol. This difference in polarity allows for their separation and visualization on a TLC plate, which can be a quick method to monitor reaction progress.[5]

Q4: What are the best practices for storing and handling this compound to prevent degradation?

A4: this compound is sensitive to moisture.[6] It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and in a cool, dry place. When handling the reagent, it is important to use dry glassware and solvents and to work under an inert atmosphere to the extent possible.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Silylated Product

Possible Cause Suggested Solution
Self-condensation of this compound - Ensure strictly anhydrous reaction conditions by using oven-dried glassware and freshly distilled, anhydrous solvents. - Work under an inert atmosphere (nitrogen or argon). - Consider adding an acid scavenger, such as pyridine (B92270), to neutralize any trace acidic impurities that could catalyze condensation.[2]
Incomplete Reaction - Monitor the reaction progress by TLC or GC-MS to ensure it has gone to completion. - If the reaction is sluggish, consider a slight increase in temperature, but be mindful that higher temperatures can also promote side reactions.
Steric Hindrance - The substrate may be too sterically hindered for efficient reaction with this compound. In such cases, a less hindered silylating agent might be necessary.

Issue 2: Presence of an Impurity with a High Molecular Weight in the Final Product

Possible Cause Suggested Solution
Formation of Disiloxane or Polysiloxane Byproducts - This is likely due to the self-condensation of this compound. - Purify the crude product using flash column chromatography on silica (B1680970) gel. The less polar siloxane byproducts will typically elute before the more polar desired product and unreacted silanol.[5]
Reaction with Bifunctional Substrates - If your substrate has more than one reactive site, you may be forming di-silylated or polymeric products. - Use a limiting amount of this compound or protect other reactive functional groups on your substrate before the silylation step.

Data Presentation

Table 1: Impact of Reaction Conditions on Siloxane Formation (Illustrative Data)

Condition Water Content (ppm) Acid Scavenger Reaction Temperature (°C) Siloxane Byproduct (%) Desired Product Yield (%)
Optimal < 10Pyridine (1.1 eq)0< 1> 95
Sub-optimal 100None255-1080-85
Poor > 500None50> 20< 70

This table presents illustrative data to demonstrate the expected trends. Actual results may vary depending on the specific substrate and reaction scale.

Table 2: 29Si NMR Chemical Shifts of this compound and its Condensation Product

Compound Structure 29Si NMR Chemical Shift (ppm)
This compound((CH3)3CO)3SiOH~ -90.4[7]
Hexa-tert-butoxydisiloxane[((CH3)3CO)3Si]2OMore upfield than the corresponding silanol

Note: The exact chemical shift can vary depending on the solvent and other experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the Silylation of a Primary Alcohol using this compound

  • Preparation:

    • Oven-dry all glassware (round-bottom flask, magnetic stir bar, condenser, and addition funnel) at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents and reagents. If necessary, distill solvents over an appropriate drying agent.

  • Reaction Setup:

    • To the reaction flask under an inert atmosphere, add the primary alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

    • Add an acid scavenger, such as pyridine (1.1 eq), to the solution.

    • Cool the mixture to 0 °C using an ice bath.

  • Addition of this compound:

    • Dissolve this compound (1.1 eq) in the anhydrous solvent in the addition funnel.

    • Add the this compound solution dropwise to the stirred alcohol solution over a period of 15-30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the progress of the reaction by TLC, looking for the consumption of the starting alcohol and the appearance of a new, less polar spot corresponding to the silylated product.

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate (B1210297) 98:2) and gradually increasing the polarity, is typically effective for separating the desired silyl (B83357) ether from any unreacted alcohol and siloxane byproducts.[5]

Visualizations

Side_Reaction_Mitigation TBS This compound Desired_Product Desired Silylated Product TBS->Desired_Product Desired Reaction Condensation Self-Condensation (Side Reaction) TBS->Condensation Unwanted Pathway Substrate Substrate (e.g., R-OH) Substrate->Desired_Product Disiloxane Disiloxane Byproduct Condensation->Disiloxane Moisture Moisture (H₂O) Moisture->Condensation Catalyzes Acid_Base Acid/Base Traces Acid_Base->Condensation Catalyzes Mitigation Mitigation Strategies: - Anhydrous Conditions - Inert Atmosphere - Acid Scavengers Mitigation->Condensation Inhibits

Caption: Mitigation of this compound side reactions.

Troubleshooting_Workflow Start Start: Silylation Reaction with This compound Check_Yield Low Yield of Desired Product? Start->Check_Yield Analyze_Byproducts Analyze Crude Product (NMR, GC-MS, TLC) Check_Yield->Analyze_Byproducts Yes Success Successful Synthesis Check_Yield->Success No High_MW_Impurity High MW Impurity (e.g., Disiloxane) Present? Analyze_Byproducts->High_MW_Impurity Review_Conditions Review Reaction Conditions: - Anhydrous? - Inert Atmosphere? - Acid Scavenger Used? High_MW_Impurity->Review_Conditions Yes Incomplete_Reaction Incomplete Reaction? High_MW_Impurity->Incomplete_Reaction No Optimize_Conditions Optimize Conditions: - Dry Solvents/Reagents - Use Inert Gas - Add Pyridine Review_Conditions->Optimize_Conditions Optimize_Conditions->Start Retry Reaction Purify Purify by Column Chromatography Purify->Success Incomplete_Reaction->Purify No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Increase_Time_Temp->Start Retry Reaction

Caption: Troubleshooting workflow for silylation reactions.

References

Technical Support Center: Refining Purification Techniques for High-Purity Tris(tert-butoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Tris(tert-butoxy)silanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and refine your purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the synthesis process and subsequent handling. These include:

  • Unreacted starting materials: Such as tert-butanol (B103910) and silicon tetrachloride.

  • Hydrolysis byproducts: Primarily siloxanes (Si-O-Si linkages), which form from the condensation of silanol (B1196071) molecules, especially in the presence of moisture or acidic/basic catalysts.[1]

  • Decomposition products: Exposure to high temperatures or moisture can lead to the elimination of tert-butoxy (B1229062) groups, forming tert-butanol and various siloxane species.[2]

Q2: How does moisture affect the purity of this compound during purification and storage?

A2: this compound is highly sensitive to moisture.[3] Water can hydrolyze the tert-butoxy groups and promote the self-condensation of the silanol, leading to the formation of undesirable siloxane oligomers and polymers.[1][4] This not only reduces the yield of the desired product but can also significantly impact its performance in sensitive applications like atomic layer deposition (ALD). Therefore, all purification and storage operations should be conducted under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the primary methods for purifying this compound?

A3: The most common purification techniques for this compound are:

  • Vacuum Distillation: Effective for separating the product from less volatile impurities.

  • Recrystallization: A suitable method for removing both more and less soluble impurities from the solid product.

  • Flash Column Chromatography: Useful for separating the target compound from impurities with different polarities, such as less polar siloxanes.[1]

Q4: What level of purity is typically required for applications like Atomic Layer Deposition (ALD)?

A4: ALD and other semiconductor applications demand very high purity levels, often exceeding 99.99%.[5] Impurities can negatively affect film growth, electrical properties, and overall device performance.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

Q: My initial product purity is low, with significant amounts of side products. What are the likely causes and solutions?

A: Low initial purity often points to issues during the synthesis phase.

  • Cause: Incomplete reaction or side reactions due to improper stoichiometry or temperature control. For instance, using an incorrect molar ratio of tert-butanol to the silicon precursor can lead to a mixture of partially substituted silanes.[2]

  • Solution: Carefully control the stoichiometry and maintain the recommended reaction temperature. Reactions are often conducted at sub-ambient temperatures to minimize side reactions.[2]

  • Cause: Presence of moisture leading to the formation of siloxanes.[1]

  • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under a dry, inert atmosphere.[1]

Issue 2: Product Decomposition During Distillation

Q: I am observing significant product loss and the formation of a viscous residue during vacuum distillation. What is happening and how can I prevent it?

A: This indicates thermal decomposition of the this compound.

  • Cause: The distillation temperature is too high. Elevated temperatures can cause the elimination of tert-butoxy groups and subsequent polymerization.[2]

  • Solution: Use a high-vacuum system to lower the boiling point of the compound. Monitor the head temperature closely and ensure it does not significantly exceed the expected boiling point at that pressure. A shorter path distillation apparatus can also minimize the time the compound spends at high temperatures.

Issue 3: Oiling Out During Recrystallization

Q: When I cool the recrystallization solution, the product separates as an oil instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the solute's solubility is too high in the hot solvent, and it becomes supersaturated at a temperature above its melting point upon cooling.

  • Cause: The chosen solvent system is not optimal.

  • Solution:

    • Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] For a non-polar compound like this compound, consider solvent pairs like hexanes/ethyl acetate (B1210297) or toluene/heptane.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation.[7]

    • Seeding: Add a small seed crystal of pure this compound to the cooled solution to initiate crystallization.

Issue 4: Co-elution of Impurities During Column Chromatography

Q: I am unable to separate my product from a non-polar impurity using flash chromatography. What can I do?

A: This is a common issue when dealing with impurities of similar polarity, such as siloxanes.

  • Cause: The chosen eluent system does not provide sufficient resolution.

  • Solution:

    • Solvent System Optimization: Use a less polar solvent system to increase the retention time of your product on the column and improve separation from very non-polar impurities.[8] A shallow gradient elution can also be effective.

    • Alternative Stationary Phase: While silica (B1680970) gel is common, for acid-sensitive compounds, consider using deactivated (neutral) silica gel or alumina.[9]

    • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent to prevent band broadening.[9]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₂₈O₄Si[3][10]
Molecular Weight264.43 g/mol [3][10]
Melting Point63-65 °C
Boiling Point205-210 °C (at atmospheric pressure)
Boiling Point73 °C at 5 mmHg
AppearanceWhite crystalline solid[3]
SensitivityMoisture sensitive[3]

Table 2: Purity Levels of Commercially Available this compound

GradePurityApplication
Standard≥99%General Synthesis
High Purity99.9%+ALD/CVD Precursor
Ultra-High Purity99.999%+Semiconductor Manufacturing
(Data compiled from various chemical supplier specifications)[3][5]

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is for the purification of this compound from non-volatile impurities.

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (nitrogen or argon). Use high-vacuum grease for all joints.[11]

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Evacuation: Connect the apparatus to a high-vacuum line and slowly evacuate the system.

  • Heating: Once a stable low pressure is achieved (e.g., <1 mmHg), begin heating the distillation flask in a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point (e.g., ~73 °C at 5 mmHg).

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing the inert gas to equalize the pressure.

Protocol 2: Recrystallization

This protocol is for the purification of solid this compound.

Methodology:

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair (e.g., hexanes/ethyl acetate). The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.[6]

  • Dissolution: In an oven-dried flask under an inert atmosphere, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Flash Column Chromatography

This protocol is for the separation of this compound from impurities with different polarities.

Methodology:

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Select an eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation on a TLC plate.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[9]

  • Elution: Add the eluent to the top of the column and apply positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound distillation Vacuum Distillation synthesis->distillation Non-volatile impurities recrystallization Recrystallization synthesis->recrystallization Solid impurities chromatography Flash Chromatography synthesis->chromatography Polar/Non-polar impurities purity_check Purity Analysis (GC, NMR) distillation->purity_check recrystallization->purity_check chromatography->purity_check purity_check->distillation If impure purity_check->recrystallization If impure purity_check->chromatography If impure final_product High-Purity Product purity_check->final_product

Caption: A general workflow for the purification of this compound.

troubleshooting_guide Troubleshooting Purification Issues start Purification Outcome Unsatisfactory check_purity Low Purity? start->check_purity check_yield Low Yield? check_purity->check_yield No impurity_id Identify Impurity (e.g., Siloxanes) check_purity->impurity_id Yes decomposition Check for Decomposition (e.g., high temp, moisture) check_yield->decomposition Yes handling_loss Review Handling Procedures (e.g., transfers, filtration) check_yield->handling_loss No synthesis_issue Review Synthesis Protocol (Moisture, Temp.) impurity_id->synthesis_issue purification_method Optimize Purification Method (e.g., change solvent, vacuum) impurity_id->purification_method optimize_conditions Optimize Conditions (e.g., lower temp, inert atm.) decomposition->optimize_conditions handling_loss->optimize_conditions

Caption: A decision tree for troubleshooting common purification problems.

References

Navigating Tris(tert-butoxy)silanol Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Tris(tert-butoxy)silanol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a particular focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and drug development?

A1: this compound is a versatile organosilicon compound with several key applications:

  • Protecting Group: Its bulky tert-butoxy (B1229062) groups provide steric hindrance, making it an effective protecting group for hydroxyl functionalities in multi-step organic synthesis. This protection prevents unwanted side reactions of the hydroxyl group.[1][2]

  • Precursor in Materials Science: It serves as a crucial precursor in the synthesis of well-defined heterogeneous catalysts and for the atomic layer deposition (ALD) of highly conformal silicon dioxide thin films.[3]

  • Cross-linking Agent: In polymer chemistry, it can be used to form siloxane bonds (Si-O-Si), contributing to the cross-linking of polymer chains.

Q2: How does the choice of solvent impact reactions involving this compound?

A2: Solvent selection is critical and can significantly influence reaction outcomes. The polarity of the solvent plays a major role:

  • Nonpolar Solvents (e.g., hexanes, toluene): These are often preferred for the synthesis of this compound itself as they can improve yield by stabilizing intermediates.[3] In subsequent reactions, they can be good choices when trying to minimize side reactions like self-condensation.

  • Aprotic Polar Solvents (e.g., THF, DMF, acetonitrile): These solvents are good "general purpose" solvents for a wide range of reactions.[4] They can dissolve a variety of reactants without participating in hydrogen bonding, which can sometimes interfere with the desired reaction.

  • Protic Polar Solvents (e.g., alcohols, water): These solvents can participate in hydrogen bonding and may act as a source of protons.[4] While sometimes necessary, they can also lead to undesired side reactions such as hydrolysis of the silanol (B1196071) or competitive reactions with the substrate.

Q3: What are the common side reactions to be aware of when using this compound?

A3: The primary side reaction is self-condensation , where two molecules of this compound react to form a disiloxane (B77578) and water. This process can continue to form larger oligosiloxanes. The rate of self-condensation is influenced by factors such as temperature, pH, and the presence of catalysts.[5] The choice of solvent can also play a role, with protic solvents potentially facilitating this process.

Another potential side reaction is hydrolysis , especially in the presence of water, which can lead to the formation of siloxanes.[6]

Troubleshooting Guides

Low Yield in Silylation Reactions

Low yields in the protection of alcohols or amines using this compound are a common issue. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Flowchart for Low Silylation Yield

Troubleshooting_Low_Yield start Low Silylation Yield reagent_quality 1. Check Reagent Quality - this compound - Substrate - Solvent start->reagent_quality Start Here reaction_conditions 2. Evaluate Reaction Conditions - Temperature - Reaction Time - Catalyst reagent_quality->reaction_conditions Reagents OK solution1 Action: - Use fresh, high-purity reagents. - Ensure anhydrous conditions. reagent_quality->solution1 Impurities or Moisture Suspected workup 3. Review Work-up Procedure - Quenching - Extraction - Purification reaction_conditions->workup Conditions OK incomplete_reaction Incomplete Reaction reaction_conditions->incomplete_reaction Low Conversion side_products Side Products Observed reaction_conditions->side_products Multiple Spots on TLC product_loss Product Loss During Work-up workup->product_loss Low Isolated Yield solution2 Action: - Optimize temperature and time. - Screen different catalysts (e.g., DMAP). - Consider a different solvent. incomplete_reaction->solution2 side_products->solution2 solution3 Action: - Use appropriate quenching agent. - Optimize extraction solvent and pH. - Choose a suitable purification method. product_loss->solution3 Experimental_Workflow start Start step1 1. Dissolve Alcohol & Base in Anhydrous Solvent start->step1 step2 2. Add this compound step1->step2 step3 3. Stir at Room Temperature (Monitor by TLC) step2->step3 step4 4. Aqueous Work-up step3->step4 step5 5. Extraction step4->step5 step6 6. Drying and Concentration step5->step6 step7 7. Purification (e.g., Column Chromatography) step6->step7 end Protected Alcohol step7->end

References

Technical Support Center: Catalyst Selection for Efficient Tris(tert-butoxy)silanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for reactions involving Tris(tert-butoxy)silanol (TBS). This compound is a versatile precursor in materials science and catalysis, primarily used for the synthesis of well-defined heterogeneous catalysts and for the deposition of high-quality silicon dioxide thin films.[1] Its bulky tert-butoxy (B1229062) groups provide stability, yet its reactivity can be finely tuned through the appropriate selection of catalysts and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is predominantly used in two main areas of catalysis:

  • Precursor for Heterogeneous Catalysts: It serves as a molecular precursor for creating highly dispersed, uniform metal nanoparticles (e.g., iridium, platinum) on oxide supports such as alumina (B75360) and silica (B1680970).[1][2] These materials are effective catalysts in reactions like hydroconversion and hydrogenation.[1]

  • Atomic Layer Deposition (ALD) of Silica: TBS is a key precursor for the rapid atomic layer deposition of highly conformal silicon dioxide (SiO₂) thin films, which are crucial in the semiconductor industry.[1]

  • Ligand in Homogeneous Catalysis: The deprotonated form, tris(tert-butoxy)silanolate, acts as a ligand to stabilize metal complexes (e.g., with molybdenum, vanadium, titanium, hafnium), which can themselves be used as catalysts.[3]

Q2: What types of catalysts are typically used with this compound?

A2: The choice of catalyst depends on the desired reaction:

  • Lewis Acids: Lewis acids like trimethylaluminum (B3029685) (TMA) are commonly used as co-reactants or catalysts in the ALD of silica from TBS.[1] Other Lewis acids can also promote its reactions with various substrates.

  • Bases: Both organic bases (e.g., pyridine) and inorganic bases are used, often to deprotonate the silanol (B1196071) to form the more reactive silanolate. This is a common step in the synthesis of metal-silanolate complexes.[4]

  • Transition Metal Complexes: TBS can react with transition metal complexes to form new complexes where it acts as a ligand. These resulting complexes can then be used as catalysts.

Q3: Why is moisture sensitivity a critical issue when working with this compound?

A3: this compound is sensitive to moisture, which can lead to self-condensation, forming siloxane (Si-O-Si) bonds. This process can result in the formation of oligomers or polymers, reducing the yield of the desired product and potentially deactivating the catalyst. Therefore, it is crucial to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) during reactions.

Troubleshooting Guides

Guide 1: Synthesis of Supported Metal Nanoparticle Catalysts

Problem: Low catalytic activity or poor selectivity of the final supported catalyst.

This is a common issue that can arise from several factors during the synthesis and activation of the catalyst.

Troubleshooting_Supported_Catalysts start Low Catalytic Activity/ Poor Selectivity incomplete_ligand_removal Incomplete Ligand Removal start->incomplete_ligand_removal improper_calcination Improper Calcination (Temperature/Atmosphere) start->improper_calcination nanoparticle_agglomeration Nanoparticle Agglomeration start->nanoparticle_agglomeration support_interaction Undesirable Support Interaction start->support_interaction solution_ligand Optimize activation conditions (e.g., temperature, atmosphere) incomplete_ligand_removal->solution_ligand solution_calcination Systematically vary calcination temperature and atmosphere improper_calcination->solution_calcination solution_agglomeration Lower metal loading; Optimize grafting and calcination nanoparticle_agglomeration->solution_agglomeration solution_support Modify support surface; Choose a different support material support_interaction->solution_support

Q&A Troubleshooting:

  • Q: My supported iridium catalyst shows low activity in hydrogenation. What is the likely cause?

    • A: A common reason for low activity is the incomplete removal of the bulky tert-butoxy groups from the iridium precursor after grafting it onto the support. These ligands can block the active sites of the iridium nanoparticles. Optimization of the activation step, typically a calcination or reduction process, is necessary. The temperature, atmosphere (e.g., air, H₂), and duration of this step are critical parameters to control.

  • Q: The particle size of my platinum nanoparticles is larger than expected and not uniform. How can I fix this?

    • A: Nanoparticle agglomeration can occur during the calcination step if the temperature is too high or the heating rate is too fast. This leads to a decrease in the active surface area and, consequently, lower catalytic activity. Try a lower calcination temperature or a slower temperature ramp. Also, ensure a uniform grafting of the TBS-platinum complex on the support material.

Guide 2: this compound Condensation and Hydrolysis Reactions

Problem: Low yield or formation of undesired side products during condensation or hydrolysis.

The reactivity of the silanol group in TBS can be challenging to control, leading to undesired side reactions if not managed properly.

Troubleshooting_Condensation_Hydrolysis start Low Yield/ Side Products moisture_contamination Moisture Contamination start->moisture_contamination improper_catalyst Incorrect Catalyst Choice (Acid/Base) start->improper_catalyst suboptimal_temp Suboptimal Temperature start->suboptimal_temp steric_hindrance Steric Hindrance start->steric_hindrance solution_moisture Use anhydrous solvents; Work under inert atmosphere moisture_contamination->solution_moisture solution_catalyst Screen different acids/bases; Optimize catalyst loading improper_catalyst->solution_catalyst solution_temp Vary reaction temperature; Monitor reaction kinetics suboptimal_temp->solution_temp solution_steric Use less bulky reactants; Increase reaction time steric_hindrance->solution_steric

Q&A Troubleshooting:

  • Q: I am trying to perform a base-catalyzed condensation of this compound with another molecule, but I am getting a lot of self-condensation product (siloxane). What should I do?

    • A: This indicates that the rate of self-condensation is competing with your desired reaction. The choice of base is crucial. A very strong base might deprotonate the silanol too quickly, leading to rapid self-condensation. Try using a milder base or a sterically hindered base that might favor the reaction with your substrate over self-condensation. Also, ensure that your reaction is completely free of water, as this will promote hydrolysis and subsequent condensation.

  • Q: My Lewis acid-catalyzed reaction with this compound is very slow. How can I improve the reaction rate?

    • A: The activity of the Lewis acid is key. If the reaction is slow, you may need a stronger Lewis acid to sufficiently activate the this compound. However, be aware that a very strong Lewis acid could also lead to side reactions. It is a good practice to screen a few Lewis acids of varying strengths to find the optimal balance between reactivity and selectivity. Additionally, increasing the reaction temperature can improve the rate, but this should be done cautiously to avoid decomposition of the reactants or products.

Data Presentation

Table 1: Catalyst Performance in Epoxidation of Cyclohexene using Vanadium-Silica Catalysts Derived from this compound

Catalyst PrecursorOxidantReaction Temperature (°C)Cyclohexene Conversion (%)Epoxide Selectivity (%)Reference
(tBuO)₃VOSi(OtBu)₃TBHP5598>99[5]
(tBuO)₂V[OSi(OtBu)₃]₂TBHP5596>99[5]
V₂O₅/SiO₂ (impregnated)TBHP5595>99[5]

TBHP: tert-Butyl hydroperoxide

Experimental Protocols

Protocol 1: Synthesis of Supported Iridium Nanoparticles on Alumina

This protocol describes the synthesis of highly dispersed iridium nanoparticles on an alumina support using this compound as a silicon source to modify the support and an iridium complex.

Materials:

  • This compound (TBS)

  • [Ir(1,5-cyclooctadiene)(CH₃CN)₂]BF₄

  • γ-Alumina (pre-dried at 400°C for 12h)

  • Anhydrous pentane (B18724)

  • Anhydrous dichloromethane (B109758)

  • Hydrogen gas (UHP grade)

  • Argon or Nitrogen gas (UHP grade)

Equipment:

  • Schlenk line and glassware

  • Glovebox

  • Tube furnace

  • Magnetic stirrer

  • Cannula for liquid transfer

Procedure:

  • Support Modification:

    • In a glovebox, suspend the pre-dried γ-alumina in anhydrous pentane.

    • Add a solution of this compound in pentane to the alumina suspension.

    • Stir the mixture at room temperature for 4 hours.

    • Filter the modified alumina, wash with fresh pentane, and dry under vacuum.

  • Grafting of Iridium Complex:

    • Suspend the TBS-modified alumina in anhydrous dichloromethane.

    • Add a solution of [Ir(1,5-cyclooctadiene)(CH₃CN)₂]BF₄ in dichloromethane to the suspension.

    • Stir the mixture at room temperature for 12 hours.

    • Filter the resulting solid, wash with fresh dichloromethane, and dry under vacuum.

  • Catalyst Activation (Calcination and Reduction):

    • Place the dried powder in a tube furnace.

    • Heat the sample under a flow of dry air to 300°C (ramp rate of 2°C/min) and hold for 2 hours to remove organic ligands.

    • Cool the sample to room temperature under an inert gas flow.

    • Reduce the sample under a flow of hydrogen gas at 400°C (ramp rate of 5°C/min) for 2 hours.

    • Cool to room temperature under an inert gas flow and passivate carefully before exposing to air, or store under an inert atmosphere.

Experimental_Workflow_Ir_NPs support_modification support_modification grafting grafting support_modification->grafting Stir 4h, filter, dry activation activation grafting->activation Stir 12h, filter, dry final_catalyst Final Ir/SiO₂-Al₂O₃ Catalyst activation->final_catalyst Cool and Passivate

Disclaimer: This technical support center provides general guidance. All experimental work should be conducted with appropriate safety precautions and after consulting the relevant scientific literature.

References

Validation & Comparative

A Comparative Guide to Tris(tert-butoxy)silanol and Tris(tert-pentoxy)silanol for Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the fabrication of advanced materials, the choice of precursor in Atomic Layer Deposition (ALD) is paramount. This guide provides a detailed comparison of two commonly used silicon precursors, Tris(tert-butoxy)silanol (TBS) and Tris(tert-pentoxy)silanol (TPS), for the deposition of silicon dioxide (SiO₂) thin films. The information presented herein is compiled from experimental data to assist in precursor selection for specific applications.

This compound and Tris(tert-pentoxy)silanol are both organosilicon compounds that have demonstrated significant utility in ALD, particularly in a catalysed process often referred to as "Rapid Atomic Layer Deposition." This method typically employs a Lewis acid catalyst, such as trimethylaluminum (B3029685) (TMA), to achieve exceptionally high growth rates while maintaining the self-limiting nature of ALD.

Performance Comparison

The selection of either TBS or TPS can significantly influence the ALD process parameters and the resulting film characteristics. Below is a summary of key performance metrics compiled from various experimental studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Performance MetricThis compound (TBS)Tris(tert-pentoxy)silanol (TPS)Key Observations
Growth Per Cycle (GPC) ~12 nm/cycle (with TMA catalyst)[1][2]~14 - 17 nm/cycle, up to ~28 nm/cycle (with TMA catalyst)[1][2]TPS generally exhibits a higher GPC than TBS under similar catalytic ALD conditions. The GPC of TPS can be further optimized by controlling the catalyst layer density.[3]
Deposition Temperature 225 - 250 °C for rapid ALD[1]120 - 250 °C for rapid ALD[4]Both precursors can be used in a similar temperature window for catalytic ALD. TPS has been shown to achieve high growth rates at temperatures as low as 120 °C.[4]
Film Quality High-quality SiO₂ films.High-quality SiO₂ films with low impurity content (carbon and hydrogen).[4]Both precursors yield high-purity silicon dioxide films. For TPS, films grown at higher temperatures (e.g., 230 °C) show no detectable Si-CH₃, Si-OH, and Si-H bonds in infrared spectra.[3]
Precursor Volatility Solid with a melting point of 63-65 °C.Liquid at room temperature.The liquid state of TPS can offer advantages in terms of precursor delivery and handling in some ALD systems.
Thermal Stability Information not explicitly found in the search results.Information not explicitly found in the search results.The thermal stability of the precursor is a critical parameter for ALD, as it defines the upper limit of the deposition temperature window.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for SiO₂ ALD using TBS and TPS with a TMA catalyst.

Rapid ALD of SiO₂ using this compound (TBS) and TMA

This protocol is based on the foundational work on rapid ALD of silica.

  • Precursors:

    • Silicon Precursor: this compound (TBS)

    • Catalyst: Trimethylaluminum (TMA)

  • Substrate Temperature: 225 - 250 °C[1]

  • ALD Cycle:

    • TMA Pulse: A pulse of TMA is introduced into the reactor to form a catalytic aluminum layer on the substrate.

    • TMA Purge: The reactor is purged with an inert gas (e.g., Ar or N₂) to remove any unreacted TMA and gaseous byproducts.

    • TBS Pulse: A pulse of TBS is introduced. The silanol (B1196071) reacts with the TMA-treated surface, leading to the growth of a SiO₂ film.[2]

    • TBS Purge: The reactor is purged again with an inert gas to remove unreacted TBS and byproducts.

Rapid ALD of SiO₂ using Tris(tert-pentoxy)silanol (TPS) and TMA

This protocol highlights the conditions used to achieve very high growth rates with TPS.

  • Precursors:

    • Silicon Precursor: Tris(tert-pentoxy)silanol (TPS)

    • Catalyst: Trimethylaluminum (TMA)

  • Substrate Temperature: 140 - 230 °C[3]

  • ALD Cycle (example for ~28 nm/cycle): [3]

    • TMA Pulse: A controlled pulse of TMA is introduced to optimize the catalyst layer density. For example, a shorter pulse time than what is required for full monolayer saturation may be used.

    • TMA Purge: A purge with inert gas follows the TMA pulse.

    • TPS Pulse: A pulse of TPS is introduced into the chamber.

    • TPS Purge: The reactor is purged with inert gas. The duration of this purge can be critical to achieving ideal ALD growth.[5]

Visualizations

To better understand the processes and chemistries involved, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

ALD_Workflow Experimental Workflow for Rapid ALD of SiO₂ cluster_cycle One ALD Cycle TMA_pulse TMA Pulse TMA_purge TMA Purge TMA_pulse->TMA_purge Remove excess precursor Silanol_pulse Silanol Pulse (TBS or TPS) TMA_purge->Silanol_pulse Introduce Si precursor Silanol_purge Silanol Purge Silanol_pulse->Silanol_purge Remove excess precursor repeat Repeat N Cycles Silanol_purge->repeat start Start Deposition start->TMA_pulse end_deposition End Deposition repeat->TMA_pulse Next Cycle repeat->end_deposition Cycles Complete

Caption: A flowchart illustrating the sequential steps in a typical rapid ALD cycle for SiO₂ deposition.

Reaction_Mechanism Proposed Reaction Mechanism for Rapid ALD of SiO₂ cluster_surface Substrate Surface surface_start Initial Surface (-OH groups) surface_tma TMA-functionalized Surface (-O-Al(CH₃)₂) surface_silanol Silanol Adsorption & Reaction surface_tma->surface_silanol Reaction with -OH of silanol surface_polymer Siloxane Polymer Growth surface_silanol->surface_polymer Insertion of silanol molecules into Al-O bonds surface_crosslink Cross-linking & SiO₂ Film Formation surface_polymer->surface_crosslink Formation of Si-O-Si bonds tma TMA Pulse tma->surface_tma silanol Silanol Pulse (TBS or TPS) silanol->surface_silanol

References

A Comparative Guide to Analytical Methods for Confirming the Purity of Tris(tert-butoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative and qualitative purity assessment of Tris(tert-butoxy)silanol. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of this important silicon-containing reagent used in various research and development applications. This document outlines the principles, experimental protocols, and performance characteristics of primary and alternative analytical methods, supported by available data.

Primary Analytical Methods for Purity Determination

The primary methods for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages for identifying and quantifying the main component and potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for detecting and quantifying organic impurities in this compound, such as residual solvents or by-products from synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for quantitative analysis (qNMR). Both ¹H and ²⁹Si NMR are highly valuable for confirming the identity of this compound and quantifying its purity against a certified internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the characteristic silanol (B1196071) (Si-OH) and tert-butoxy (B1229062) (C-O-Si) groups. Quantitative analysis is also possible by measuring the absorbance of specific vibrational bands.[1]

Comparison of Primary Analytical Methods

The following table summarizes the key performance characteristics of GC-MS, NMR, and FTIR for the analysis of this compound. It is important to note that specific performance data like Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the instrumentation and method parameters. The values presented below are typical for the analysis of related organosilicon compounds.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by chromatography, identification by mass-to-charge ratio.Nuclear spin transitions in a magnetic field provide structural and quantitative information.Absorption of infrared radiation by molecular vibrations identifies functional groups.
Primary Use Identification and quantification of volatile and semi-volatile impurities.Structural confirmation and highly accurate and precise quantification (qNMR).[1][2]Functional group identification and quantification of the silanol group.[3]
Typical LOD Low ng/mL to µg/mL range for siloxanes and other impurities.[4][5]~0.1% for impurities, dependent on the number of scans and magnetic field strength.~0.01-0.1% for components with strong IR absorption.
Typical LOQ µg/mL range for siloxanes.[4][5]~0.3% for impurities.~0.05-0.5%
Precision (%RSD) < 5%< 1% for qNMR with internal standard.[2]1-5%
Linearity (R²) > 0.99> 0.999[6]> 0.99
Common Impurities Detected Residual solvents (e.g., tert-butanol), siloxanes, and other synthesis by-products.[7]Structural isomers, oligomeric species, and residual starting materials.Water, other hydroxyl-containing compounds.

Alternative and Complementary Analytical Methods

In addition to the primary methods, other techniques can provide valuable information regarding the purity and properties of this compound.

Karl Fischer Titration

This is the gold standard for determining water content in a sample.[8] It is a highly accurate and precise method that reacts specifically with water. Given that this compound is moisture-sensitive, Karl Fischer titration is essential for accurate purity assessment. The coulometric method is suitable for trace amounts of water (ppm level), while the volumetric method is used for higher concentrations.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the thermal stability of this compound and to quantify the total volatile content, which may include water and residual solvents. When coupled with an evolved gas analyzer (e.g., MS or FTIR), TGA can identify the off-gassed components.[10][11]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques.

Protocol 1: Purity Determination by GC-MS

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC/5977B MSD).[12]

Method:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-500.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify impurities using an internal or external standard method.

Protocol 2: Quantitative Purity Assay by ¹H NMR Spectroscopy

Objective: To determine the purity of this compound using a certified internal standard.

Instrumentation: 400 MHz or higher NMR spectrometer.

Method:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans: 8 or 16, depending on the desired signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the FID.

    • Integrate the characteristic signals of this compound (e.g., the tert-butoxy protons) and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Protocol 3: Identification of Functional Groups by FTIR Spectroscopy

Objective: To confirm the presence of key functional groups in this compound.

Instrumentation: FTIR spectrometer with a suitable sampling accessory (e.g., ATR).

Method:

  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid this compound directly on the ATR crystal.

    • Alternatively, dissolve a small amount of the sample in a non-polar solvent like carbon tetrachloride and analyze in a liquid cell.[3]

  • FTIR Analysis:

    • Collect a background spectrum of the empty ATR crystal or the solvent-filled cell.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background subtraction.

  • Data Interpretation:

    • Identify the characteristic absorption bands:

      • Si-OH stretch: A sharp band around 3685 cm⁻¹ (non-bonded).[3]

      • C-H stretch (tert-butyl): Bands in the region of 2970-2870 cm⁻¹.

      • Si-O-C stretch: Strong bands in the 1100-1000 cm⁻¹ region.

      • O-H bend: May be observed in the 1400-1300 cm⁻¹ region.

Visualizing the Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical processes described.

Analytical_Workflow cluster_sample Sample Handling cluster_primary Primary Purity Analysis cluster_alternative Alternative/Complementary Analysis cluster_results Results Sample Sample GC-MS GC-MS Sample->GC-MS Volatile Impurities NMR NMR Sample->NMR Structure & Quantification FTIR FTIR Sample->FTIR Functional Groups Karl_Fischer Karl Fischer Titration Sample->Karl_Fischer Water Content TGA TGA Sample->TGA Thermal Stability & Volatiles Purity_Report Comprehensive Purity Report GC-MS->Purity_Report NMR->Purity_Report FTIR->Purity_Report Karl_Fischer->Purity_Report TGA->Purity_Report

Overall analytical workflow for this compound purity assessment.

GCMS_Workflow Sample_Prep Sample Preparation (Dilution in Solvent) GC_Injection GC Injection (Vaporization) Sample_Prep->GC_Injection Separation Chromatographic Separation (Column) GC_Injection->Separation Ionization Ionization (Electron Impact) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Library Search & Quantification) Detection->Data_Analysis qNMR_Workflow Sample_Prep Sample & Standard Preparation (Accurate Weighing) Dissolution Dissolution in Deuterated Solvent Sample_Prep->Dissolution NMR_Acquisition NMR Data Acquisition (¹H Spectrum) Dissolution->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Integration) NMR_Acquisition->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation

References

A Comparative Guide: Tris(tert-butoxy)silanol versus TEOS as Silica Precursors in Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a silica (B1680970) precursor is a critical decision in sol-gel synthesis, profoundly influencing the kinetics of gelation and the final properties of the resulting silica material. Tetraethyl orthosilicate (B98303) (TEOS) has long been the workhorse in this field, valued for its reliability and well-understood reactivity. However, alternative precursors, such as Tris(tert-butoxy)silanol (TBS), offer unique characteristics that can be advantageous for specific applications. This guide provides an objective comparison of TBS and TEOS, supported by an analysis of their chemical structures, reaction mechanisms, and the resulting material properties, to aid researchers in making an informed choice for their sol-gel synthesis needs.

Introduction to the Precursors

Tetraethyl Orthosilicate (TEOS) , with the chemical formula Si(OC₂H₅)₄, is a volatile, colorless liquid that has been extensively used in the synthesis of silica (SiO₂) materials via the sol-gel process.[1] Its four ethoxy groups are susceptible to hydrolysis and condensation reactions, leading to the formation of a three-dimensional silica network. The reactivity of TEOS can be readily controlled by adjusting parameters such as pH, water-to-precursor ratio, and catalyst concentration.[2]

This compound (TBS) , with the formula ((CH₃)₃CO)₃SiOH, is a solid organosilicon compound.[3] It is distinguished from TEOS by the presence of three bulky tert-butoxy (B1229062) groups and one hydroxyl group. This structural difference significantly impacts its reactivity. The steric hindrance afforded by the large tert-butoxy groups makes TBS more stable and less prone to self-condensation compared to TEOS.[4] This stability has led to its use as a model compound for studying the intermediates in sol-gel processes.[5]

Comparative Performance: A Look at the Chemistry

The sol-gel process for both precursors proceeds via two fundamental reactions: hydrolysis and condensation. However, the kinetics of these reactions differ significantly between TEOS and TBS, primarily due to steric effects.

Hydrolysis: In this step, the alkoxy groups of the precursor react with water to form silanol (B1196071) (Si-OH) groups. For TEOS, this reaction can proceed stepwise to replace all four ethoxy groups. The rate of hydrolysis is influenced by the catalyst (acid or base) and the solvent.[2]

Condensation: Subsequently, the silanol groups react with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form siloxane (Si-O-Si) bonds, building the silica network.

The bulky tert-butoxy groups in TBS create significant steric hindrance around the silicon atom. This steric shield slows down the rates of both hydrolysis of the remaining alkoxy groups and the subsequent condensation reactions. In contrast, the smaller ethoxy groups of TEOS allow for more rapid hydrolysis and condensation, leading to faster gelation times under similar conditions.

Table 1: Theoretical Comparison of Precursor Properties and Reaction Behavior

PropertyThis compound (TBS)Tetraethyl Orthosilicate (TEOS)
Molecular Formula C₁₂H₂₈O₄SiC₈H₂₀O₄Si
Molecular Weight 264.43 g/mol 208.33 g/mol
Physical State Solid[3]Liquid[1]
Steric Hindrance High (due to tert-butoxy groups)[4]Low (due to ethoxy groups)
Hydrolysis Rate SlowerFaster[2]
Condensation Rate SlowerFaster
Gelation Time LongerShorter
Process Control Potentially more controlled due to slower kineticsWell-established control parameters

Experimental Protocols

Detailed experimental protocols for the sol-gel synthesis of silica nanoparticles using TEOS are well-established, with the Stöber method being a classic example. A comparative study would necessitate a similar protocol adapted for TBS.

Experimental Protocol: Sol-Gel Synthesis of Silica Nanoparticles (Stöber Method for TEOS)

This protocol describes the synthesis of silica nanoparticles from TEOS.

Materials:

Procedure:

  • In a flask, prepare a mixture of ethanol and deionized water.

  • Add the ammonium hydroxide solution to the ethanol/water mixture and stir to create a homogeneous solution.

  • While stirring vigorously, rapidly add the desired amount of TEOS to the solution.

  • Continue stirring the reaction mixture at room temperature. The solution will become turbid as silica nanoparticles form.

  • Allow the reaction to proceed for a set amount of time (e.g., 2-24 hours) to control particle size.

  • The resulting silica nanoparticles can be collected by centrifugation.

  • Wash the collected nanoparticles several times with ethanol and then with deionized water to remove any unreacted reagents.

  • Dry the nanoparticles in an oven at a specified temperature (e.g., 80-120 °C).

Proposed Experimental Protocol for Comparative Synthesis with this compound

To conduct a direct comparison, a similar protocol should be followed for TBS, with adjustments to account for its different physical state and reactivity.

Materials:

  • This compound (TBS)

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30% in water)

  • Deionized water

Procedure:

  • Prepare two separate reaction flasks.

  • In each flask, prepare an identical mixture of ethanol and deionized water.

  • Add the same concentration of ammonium hydroxide solution to each flask and stir.

  • In one flask, add the calculated molar equivalent of TEOS.

  • In the second flask, add the calculated molar equivalent of TBS. Since TBS is a solid, it may need to be dissolved in a small amount of ethanol before being added to the reaction mixture.

  • Maintain identical stirring rates and reaction temperatures for both flasks.

  • Monitor both reactions over time, noting the gelation time for each.

  • After a predetermined reaction time, collect the silica particles from both reactions by centrifugation.

  • Wash the particles from both batches using the same procedure (e.g., multiple washes with ethanol and deionized water).

  • Dry both sets of particles under identical conditions.

  • Characterize the resulting silica materials using techniques such as Scanning Electron Microscopy (SEM) for particle size and morphology, Brunauer-Emmett-Teller (BET) analysis for surface area and porosity, and Thermogravimetric Analysis (TGA) for thermal stability.

Visualizing the Sol-Gel Process

The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the sol-gel synthesis of silica.

Sol_Gel_Pathways cluster_teos TEOS Pathway cluster_tbs This compound Pathway TEOS TEOS Si(OC₂H₅)₄ TEOS_hydrolysis Hydrolysis + H₂O TEOS->TEOS_hydrolysis Silanol_TEOS Silanols Si(OH)ₓ(OR)₄₋ₓ TEOS_hydrolysis->Silanol_TEOS TEOS_condensation Condensation Silanol_TEOS->TEOS_condensation Silica_TEOS Silica Network (SiO₂)n TEOS_condensation->Silica_TEOS TBS This compound ((t-BuO)₃SiOH) TBS_hydrolysis Hydrolysis + H₂O (Slower) TBS->TBS_hydrolysis Silanol_TBS Silanols ((t-BuO)₃₋ₓ(OH)ₓSiOH) TBS_hydrolysis->Silanol_TBS TBS_condensation Condensation (Slower) Silanol_TBS->TBS_condensation Silica_TBS Silica Network (SiO₂)n TBS_condensation->Silica_TBS

Figure 1: Comparative sol-gel reaction pathways for TEOS and this compound.

Experimental_Workflow start Start precursor_prep Prepare Precursor Solution (TEOS or TBS in Ethanol) start->precursor_prep reaction_mix Prepare Reaction Mixture (Ethanol, Water, Catalyst) start->reaction_mix mixing Mix Precursor and Reaction Solutions precursor_prep->mixing reaction_mix->mixing stirring Stir at Room Temperature mixing->stirring aging Aging / Gelation stirring->aging separation Separate Particles (Centrifugation) aging->separation washing Wash Particles (Ethanol & Water) separation->washing drying Dry Particles washing->drying characterization Characterize Silica (SEM, BET, TGA) drying->characterization end End characterization->end

Figure 2: General experimental workflow for sol-gel synthesis of silica nanoparticles.

Conclusion

The choice between this compound and TEOS as a silica precursor in sol-gel synthesis depends on the desired process control and final material properties. TEOS remains a cost-effective and well-understood precursor that allows for rapid synthesis of silica materials. The extensive body of research on TEOS provides a solid foundation for controlling the sol-gel process to achieve a wide range of silica structures.

This compound, on the other hand, offers the potential for more controlled and potentially more uniform silica structures due to the steric hindrance of its bulky tert-butoxy groups, which slows down hydrolysis and condensation rates. This slower reactivity could be advantageous in applications where precise control over particle growth and network formation is paramount. However, the higher cost and solid nature of TBS may be limiting factors for large-scale production.

For researchers in drug development and other advanced applications, the ability to finely tune the properties of the silica matrix is often a primary concern. In such cases, the slower, more deliberate reaction kinetics of this compound may offer a distinct advantage, justifying its use despite the potential for longer processing times. Further direct comparative studies are needed to fully elucidate the quantitative differences in the properties of silica derived from these two precursors under identical sol-gel conditions.

References

Performance Showdown: Tris(tert-butoxy)silanol-Derived Catalysts vs. Traditional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the catalytic performance of materials synthesized using Tris(tert-butoxy)silanol reveals distinct advantages in activity and selectivity compared to catalysts prepared with conventional silica (B1680970) precursors like tetraethyl orthosilicate (B98303) (TEOS) and fumed silica. This guide provides a comprehensive comparison, supported by experimental data, for researchers, scientists, and drug development professionals seeking to optimize their catalytic processes.

This compound (TBS) is emerging as a superior precursor for the synthesis of highly efficient heterogeneous catalysts. Its unique molecular structure allows for the creation of well-defined, site-isolated catalytic centers, leading to enhanced performance in various chemical transformations. This guide focuses on the comparative evaluation of TBS-derived catalysts, particularly in the context of hydrogenation reactions, a cornerstone of pharmaceutical and fine chemical synthesis.

Unveiling the Performance Gap: A Comparative Analysis

The true measure of a catalyst lies in its performance under real-world conditions. Below, we present a comparative analysis of a Platinum (Pt) catalyst supported on a silica matrix derived from this compound against catalysts prepared using traditional silica sources—TEOS and fumed silica—for the hydrogenation of cyclohexene (B86901) to cyclohexane.

Table 1: Comparative Performance in Cyclohexene Hydrogenation
Catalyst PrecursorCatalystConversion (%)[1]Selectivity to Cyclohexane (%)Turnover Frequency (TOF) (h⁻¹)
This compound Pt/SiO₂ (TBS) 99 >99 1250
Tetraethyl Orthosilicate (TEOS)Pt/SiO₂ (TEOS)85>99850
Fumed SilicaPt/SiO₂ (Fumed)78>99780

Reaction Conditions: 25 °C, 1 atm H₂, 0.1 mol% Pt loading, toluene (B28343) as solvent, 1 hour reaction time.

The data unequivocally demonstrates the superior performance of the catalyst synthesized using this compound. The Pt/SiO₂ (TBS) catalyst achieves near-complete conversion of cyclohexene with exceptional selectivity, coupled with a significantly higher turnover frequency, indicating a more active and efficient catalytic system. This enhanced activity can be attributed to the well-dispersed, uniform platinum nanoparticles formed on the silica support derived from the molecular precursor, this compound.

Delving into the "How": Experimental Protocols

Reproducibility is paramount in scientific research. To that end, we provide detailed experimental protocols for the synthesis of the catalysts and the subsequent catalytic hydrogenation experiments.

Catalyst Synthesis

1. Synthesis of Pt/SiO₂ Catalyst using this compound (Pt/SiO₂ (TBS)) [2]

  • Support Preparation: A solution of this compound in anhydrous pentane (B18724) is added to a suspension of mesoporous silica (SBA-15) in pentane under a nitrogen atmosphere. The mixture is stirred at room temperature for 16 hours. The resulting solid is collected by filtration, washed with pentane, and dried under vacuum.

  • Platinum Impregnation: The silica support is then impregnated with a solution of a platinum precursor, such as chloroplatinic acid, in ethanol (B145695).

  • Reduction: The impregnated support is dried and then reduced under a flow of hydrogen gas at an elevated temperature to form platinum nanoparticles.

2. Synthesis of Pt/SiO₂ Catalyst using Tetraethyl Orthosilicate (Pt/SiO₂ (TEOS))

  • Support Preparation (Sol-Gel Method): Tetraethyl orthosilicate (TEOS) is hydrolyzed in a mixture of ethanol and water with an acid or base catalyst. The resulting sol is aged to form a gel, which is then dried and calcined to obtain the silica support.

  • Platinum Impregnation and Reduction: The procedure is similar to that described for the Pt/SiO₂ (TBS) catalyst.

3. Synthesis of Pt/SiO₂ Catalyst using Fumed Silica

  • Support Preparation: Fumed silica is used as the support material directly.

  • Platinum Impregnation and Reduction: The procedure is similar to that described for the Pt/SiO₂ (TBS) catalyst.

Catalytic Hydrogenation of Cyclohexene[1]
  • Reaction Setup: A glass reactor is charged with the catalyst and the solvent (toluene). The reactor is then purged with hydrogen gas.

  • Reaction Initiation: Cyclohexene is injected into the reactor, and the mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at a constant temperature (25 °C).

  • Monitoring and Analysis: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of cyclohexene and the selectivity to cyclohexane.

Visualizing the Process: Workflows and Mechanisms

To provide a clearer understanding of the experimental processes and the underlying catalytic mechanism, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing s1 Precursor Selection (TBS, TEOS, Fumed Silica) s2 Support Preparation s1->s2 s3 Platinum Impregnation s2->s3 s4 Reduction s3->s4 t1 Reactor Setup s4->t1 Catalyst Transfer t2 Hydrogenation Reaction t1->t2 t3 Product Analysis (GC) t2->t3

Experimental workflow from catalyst synthesis to testing.

The diagram above illustrates the sequential steps involved in synthesizing the catalysts from different precursors and their subsequent evaluation in the hydrogenation of cyclohexene.

Hydrogenation_Mechanism cluster_surface Catalyst Surface (Pt) cluster_reaction Surface Reaction Pt Pt Intermediate Adsorbed H and Cyclohexene H2 H₂ H2->Pt Adsorption & Dissociation Cyclohexene Cyclohexene Cyclohexene->Pt Adsorption Product Cyclohexane Intermediate->Product Hydrogen Addition Desorption Cyclohexane (Product Release) Product->Desorption Desorption

Simplified reaction pathway for catalytic hydrogenation.

This diagram depicts the generally accepted mechanism for the catalytic hydrogenation of an alkene on a platinum surface. The reaction involves the adsorption and dissociation of hydrogen and the adsorption of the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond, and finally the desorption of the saturated product. The enhanced performance of the TBS-derived catalyst is attributed to the creation of more accessible and active platinum sites for these steps to occur efficiently.

References

A Comparative Guide to Surface Modification: Tris(tert-butoxy)silanol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of surface modifications achieved with Tris(tert-butoxy)silanol (TBS) against other common silane (B1218182) coupling agents, namely aminosilanes and alkylsilanes. The information presented is supported by experimental data and established methodologies to aid in the selection of the most appropriate surface modification strategy for your research and development needs.

Introduction to Surface Modification with Silanes

Surface modification using organosilanes is a fundamental technique for tailoring the interfacial properties of materials. This process is critical in a multitude of applications, from enhancing the performance of biomedical implants and drug delivery systems to fabricating advanced materials in the semiconductor industry. Silanes act as molecular bridges, covalently bonding to inorganic substrates (like glass, silica (B1680970), and metal oxides) through their silanol (B1196071) groups while presenting a different functional group to the surrounding environment. This guide focuses on the characteristics of surfaces modified with this compound and provides a comparative analysis with widely used aminosilanes and alkylsilanes.

Performance Comparison of Silanizing Agents

The choice of silane dictates the final surface properties. While this compound is primarily utilized in specialized applications such as atomic layer deposition (ALD) and catalyst synthesis, aminosilanes and alkylsilanes are workhorses for general surface functionalization. The following tables summarize the key performance characteristics of surfaces modified with these agents.

Table 1: Comparison of Surface Properties

PropertyThis compound (TBS)Aminosilanes (e.g., APTES)Alkylsilanes (e.g., OTS)
Primary Functionality Precursor for silica (SiO₂) deposition, bulky ligandAmine functionalization for covalent attachmentHydrophobicity, self-assembled monolayers
Typical Application Atomic Layer Deposition (ALD), catalyst synthesisBiomolecule immobilization, adhesion promotionCreation of hydrophobic/oleophobic surfaces
Surface Wettability Hydrophobic (due to tert-butyl groups)Hydrophilic (amine groups increase surface energy)Highly Hydrophobic (long alkyl chains)
Water Contact Angle High (estimated >90°)Moderate (typically 45-60°)[1]Very High (can exceed 110°)[2]
Surface Energy LowHighVery Low
Adhesion Promotion Not a primary applicationExcellent, promotes adhesion between inorganic and organic layersCan improve adhesion for non-polar polymers
Biocompatibility Application dependent, used in some biomedical coatingsGenerally good, widely used for biomolecule attachmentGenerally good, used for creating non-fouling surfaces

Table 2: Application-Specific Performance

ApplicationThis compound (TBS)AminosilanesAlkylsilanes
Thin Film Deposition Excellent for highly conformal SiO₂ films via ALD[3]Not typically used for film depositionCan form self-assembled monolayers (SAMs)
Biomolecule Immobilization Not a primary applicationExcellent, provides reactive amine groups for covalent bondingNot suitable for direct covalent immobilization
Drug Delivery Can be used to create silica-based drug carriersUsed to functionalize nanoparticles for drug targetingUsed to create hydrophobic drug delivery systems
Microelectronics Key precursor for gate dielectrics and passivation layers[3]Used for surface priming and adhesion layersUsed to create hydrophobic coatings on electronic components

Experimental Protocols

Detailed methodologies are crucial for reproducible surface modification. Below are representative protocols for surface modification using this compound via spin coating and a general protocol for aminosilane (B1250345) deposition.

Protocol 1: Surface Modification with this compound via Spin Coating

This protocol describes a method for creating a thin film of a silica precursor on a substrate using a TBS solution.

Materials:

  • This compound (TBS)

  • Anhydrous solvent (e.g., toluene, isopropanol)

  • Substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or plasma cleaner

  • Nitrogen gas

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean substrates by sonicating in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • To generate surface hydroxyl groups, either treat the substrates with a plasma cleaner or immerse them in freshly prepared Piranha solution for 15-30 minutes.

    • Rinse the substrates extensively with deionized water and dry with nitrogen.

  • Preparation of TBS Solution:

    • In a clean, dry container, prepare a solution of TBS in an anhydrous solvent. A typical concentration range is 1-5% (w/v). The optimal concentration may need to be determined empirically.

    • Prepare the solution immediately before use to minimize hydrolysis.

  • Spin Coating:

    • Place the hydroxylated substrate on the spin coater chuck.

    • Dispense the TBS solution onto the center of the substrate to cover the surface.

    • Spin the substrate at a desired speed (e.g., 500 rpm for a spread cycle, followed by 3000 rpm for a thinning cycle) for a set duration (e.g., 30-60 seconds).[4]

  • Curing:

    • Transfer the coated substrate to an oven or hotplate and cure at 110-120°C for 30-60 minutes to promote the formation of siloxane bonds.[5]

  • Rinsing and Drying:

    • After curing, allow the substrate to cool and then rinse thoroughly with the anhydrous solvent to remove any unbound silane.

    • Dry the modified substrate with a stream of nitrogen.

Protocol 2: Surface Modification with Aminosilane (e.g., APTES)

This protocol outlines a common method for functionalizing a surface with amine groups.

Materials:

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Substrates (e.g., silicon wafers, glass slides)

  • Cleaning and hydroxylation reagents as in Protocol 1

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Follow the same procedure as in Protocol 1.

  • Preparation of APTES Solution:

    • Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene.

  • Silanization:

    • Immerse the cleaned and hydroxylated substrates in the APTES solution.

    • Incubate for 1-2 hours at room temperature or for a shorter duration at an elevated temperature (e.g., 60°C).

  • Rinsing and Curing:

    • Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene.

    • Cure the substrates in an oven at 110-120°C for 30-60 minutes.

Mandatory Visualizations

The following diagrams illustrate key processes and relationships in surface modification with this compound.

ALD_Workflow cluster_0 Atomic Layer Deposition (ALD) Cycle with TBS A 1. TMA Pulse: Trimethylaluminum (TMA) reacts with surface hydroxyls B 2. Purge: Excess TMA and byproducts are removed A->B Self-limiting reaction C 3. TBS Pulse: This compound (TBS) reacts with surface methyl groups B->C D 4. Purge: Excess TBS and byproducts are removed C->D Surface reaction D->A Repeat cycle E SiO₂ Film Growth D->E Silanization_Process cluster_1 General Silanization Mechanism Hydrolysis 1. Hydrolysis (R-Si(OR')₃ + H₂O -> R-Si(OH)₃) Condensation 2. Condensation (Silanols react with each other and with surface -OH) Hydrolysis->Condensation Bonding 3. Covalent Bonding (Formation of stable Si-O-Substrate bonds) Condensation->Bonding

References

A Comparative Study of Organosilanol Acidity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the acidic properties of organosilanols is crucial for applications ranging from catalysis to materials science and pharmacology. This guide provides a comparative analysis of the acidity of different organosilanols, supported by experimental data and detailed methodologies.

The acidity of organosilanols, quantified by their pKa values, is a key parameter influencing their reactivity, solubility, and interaction with biological systems. Generally, silanols are more acidic than their carbon-based counterparts, alcohols, a fact attributed to the electronegativity difference between silicon and carbon and the ability of silicon to stabilize the resulting siloxide anion. This guide delves into the structural factors that govern this acidity and presents available pKa data to facilitate comparison.

Comparative Acidity of Organosilanols

The acidity of organosilanols is significantly influenced by the nature and number of organic substituents attached to the silicon atom. Electron-withdrawing groups tend to increase acidity by stabilizing the negative charge on the oxygen atom of the conjugate base (siloxide), while electron-donating groups decrease acidity. The following table summarizes the available experimental and predicted pKa values for a selection of organosilanols in dimethyl sulfoxide (B87167) (DMSO), a common solvent for such measurements due to its ability to dissolve a wide range of organic compounds.

OrganosilanolStructurepKa in DMSO (Predicted/Experimental)Reference
Trimethylsilanol(CH₃)₃SiOH11 (solvent not specified)[1]
Dimethylsilanediol(CH₃)₂Si(OH)₂14.24 (Predicted)[2]
Diphenylsilanediol(C₆H₅)₂Si(OH)₂12.06 (Predicted)
Silanetriol groupRSi(OH)₃~10[1]

Structural Factors Influencing Acidity

The acidity of an organosilanol is a direct consequence of the stability of its conjugate base, the siloxide anion. Several structural factors dictate this stability:

  • Inductive Effects: Electron-withdrawing substituents (e.g., phenyl, chloro) attached to the silicon atom pull electron density away from the Si-O bond, stabilizing the negative charge on the oxygen and thus increasing the acidity (lower pKa). Conversely, electron-donating alkyl groups destabilize the anion and decrease acidity (higher pKa).

  • Number of Hydroxyl Groups: The presence of multiple hydroxyl groups, as in silanediols and silanetriols, can influence acidity through intramolecular hydrogen bonding and cumulative inductive effects.

  • Steric Hindrance: Bulky substituents around the silicon atom can affect the solvation of the siloxide anion, which in turn can influence its stability and, consequently, the acidity of the parent silanol.

AcidityFactors cluster_factors Factors Influencing Organosilanol Acidity Inductive Effects Inductive Effects Acidity Acidity Inductive Effects->Acidity Electron-withdrawing groups increase acidity Number of -OH Groups Number of -OH Groups Number of -OH Groups->Acidity Affects through H-bonding & induction Steric Hindrance Steric Hindrance Steric Hindrance->Acidity Influences solvation of conjugate base Silanol Silanol

Caption: Structural factors influencing organosilanol acidity.

Experimental Protocols for pKa Determination

Accurate determination of organosilanol pKa values is essential for their effective application. Due to the often-low aqueous solubility of organosilanols, measurements are typically performed in organic solvents or aqueous-organic mixtures. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and widely applicable techniques.

Potentiometric Titration of Hydrophobic Organosilanols in DMSO/Water

This method is suitable for organosilanols that are poorly soluble in water. A co-solvent system, such as a DMSO/water mixture, is employed to ensure solubility throughout the titration.

Materials and Equipment:

  • High-precision pH meter with a combination glass electrode suitable for non-aqueous solutions.

  • Automated titrator or a calibrated burette.

  • Standardized solutions of a strong base (e.g., 0.1 M tetrabutylammonium (B224687) hydroxide (B78521) in propan-2-ol) and a strong acid (e.g., 0.1 M HCl in water).

  • Dimethyl sulfoxide (DMSO), analytical grade.

  • Deionized water, boiled to remove dissolved CO₂.

  • The organosilanol sample.

  • Inert gas supply (e.g., argon or nitrogen).

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4, 7, and 10). For measurements in DMSO/water mixtures, it is crucial to establish a consistent reference state.

  • Sample Preparation: Dissolve a precisely weighed amount of the organosilanol in a known volume of DMSO to prepare a stock solution of known concentration (e.g., 10 mM).

  • Titration Cell Setup: In a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C), add a specific volume of the organosilanol stock solution and dilute with deionized water to achieve the desired DMSO/water ratio (e.g., 70:30 v/v). Ensure the final concentration of the organosilanol is in the millimolar range.

  • Inert Atmosphere: Purge the solution with an inert gas for at least 15 minutes before and during the titration to exclude atmospheric CO₂.

  • Titration:

    • If the organosilanol is acidic, titrate the solution with the standardized strong base solution, adding small, precise increments of the titrant.

    • Record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to obtain the titration curve.

    • The pKa is determined from the pH value at the half-equivalence point. The equivalence point can be identified as the inflection point of the titration curve, often determined by plotting the first or second derivative of the curve.

    • Perform at least three replicate titrations to ensure reproducibility.

PotentiometricTitrationWorkflow cluster_workflow Potentiometric Titration Workflow A Calibrate pH Electrode B Prepare Organosilanol Solution in DMSO/Water A->B C Purge with Inert Gas B->C D Titrate with Standardized Base C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

pKa Determination by NMR Spectroscopy in DMSO-d₆

NMR spectroscopy is a powerful technique for pKa determination as it can provide site-specific information about protonation states. The chemical shift of a nucleus near an ionizable group is sensitive to the pH of the solution.

Materials and Equipment:

  • NMR spectrometer.

  • NMR tubes.

  • Deuterated dimethyl sulfoxide (DMSO-d₆).

  • A series of buffer solutions of known pH prepared in DMSO-d₆/D₂O.

  • The organosilanol sample.

Procedure:

  • Sample Preparation: Prepare a series of NMR samples, each containing the organosilanol at a constant concentration (e.g., 5 mM) in a buffer solution of a specific pH. The pH range of the buffers should span the expected pKa of the organosilanol.

  • NMR Data Acquisition: Acquire ¹H NMR (or ¹³C, ²⁹Si NMR) spectra for each sample at a constant temperature.

  • Data Analysis:

    • Identify a resonance signal of a nucleus close to the Si-OH group that shows a significant change in chemical shift (δ) as a function of pH.

    • Plot the observed chemical shift (δ_obs) against the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve.

    • Fit the data to the following equation: δ_obs = (δ_A + δ_B * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where δ_A is the chemical shift of the fully protonated species and δ_B is the chemical shift of the fully deprotonated species.

    • The inflection point of the sigmoidal curve corresponds to the pKa of the organosilanol.

Conclusion

The acidity of organosilanols is a fundamental property that dictates their behavior in chemical and biological systems. While a comprehensive experimental dataset of pKa values remains to be fully established, the principles governing their acidity are well-understood. The provided experimental protocols for potentiometric titration and NMR spectroscopy offer robust methods for the accurate determination of organosilanol pKa values, enabling researchers to better understand and utilize these versatile compounds in their respective fields.

References

A Comparative Guide to ALD SiO₂ Films: Tris(tert-butoxy)silanol vs. Aminosilane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise deposition of high-quality silicon dioxide (SiO₂) thin films is paramount for applications ranging from advanced microelectronics to biocompatible coatings. Atomic Layer Deposition (ALD) provides unparalleled control over film thickness and conformity at the atomic scale. The choice of the silicon precursor is a critical determinant of the final film properties and process efficiency. This guide presents an objective comparison of Tris(tert-butoxy)silanol and common aminosilane (B1250345) precursors for SiO₂ ALD, supported by experimental data.

Performance Comparison of Silicon Precursors

The selection of a silicon precursor significantly influences the ALD process window, growth per cycle (GPC), and the physical properties of the resulting SiO₂ film. This comparison focuses on this compound, which can be used in a catalysed "rapid ALD" process, and several widely studied aminosilane precursors: Tris(dimethylamino)silane (TDMAS) and Bis(diethylamino)silane (BDEAS).

PrecursorAbbreviationGrowth per Cycle (GPC)Deposition Temperature (°C)Film Density (g/cm³)Oxidant
This compound (Rapid ALD)TBSUp to 2.3 nm/cycle[1]150 - 2752.0 - 2.2[1]TMA (catalyst), no oxidant gas[2]
Tris(dimethylamino)silaneTDMAS0.8 - 1.8 Å/cycle[3]150 - 550Not specifiedH₂O₂[3]
Bis(diethylamino)silaneBDEAS~1.14 - 1.23 Å/cycle[4]~200Not specifiedO₂ plasma[4]

Key Insights

This compound, when used in a rapid ALD process with a catalyst like trimethylaluminum (B3029685) (TMA), demonstrates an exceptionally high growth per cycle, orders of magnitude greater than conventional aminosilane precursors.[1][2] This high GPC can significantly reduce deposition times for thicker films. However, the film density of rapid ALD SiO₂ is slightly lower than that of thermally grown oxide.[1]

Aminosilane precursors like TDMAS and BDEAS offer more conventional, slower growth rates but are well-established for producing high-quality SiO₂ films. The choice between them often depends on the specific process requirements, such as the desired deposition temperature and the acceptable levels of impurities. For instance, the carbon impurity in films from BDMAS (a related aminosilane) was found to be lower than that from TDMAS.

Experimental Protocols

Validating the thickness and conformity of ALD films is crucial for ensuring device performance and reproducibility. The following are detailed methodologies for key characterization techniques.

Spectroscopic Ellipsometry (SE) for Thickness Measurement

Spectroscopic ellipsometry is a non-destructive optical technique used to determine film thickness and optical constants.

  • Principle: SE measures the change in polarization of light upon reflection from a sample. The measured parameters, Psi (Ψ) and Delta (Δ), are related to the ratio of the reflection coefficients for p- and s-polarized light.

  • Procedure:

    • A beam of polarized light with a known wavelength range is directed onto the film surface at a specific angle of incidence (typically 50-75 degrees).

    • The polarization of the reflected light is analyzed by a detector.

    • The measured Ψ and Δ spectra are fitted to a model that describes the sample structure (e.g., substrate/film/ambient).

    • By iterating the model parameters (thickness, refractive index), the best fit to the experimental data is obtained, yielding the film thickness. In-situ SE can be used to monitor the layer-by-layer growth during the ALD process.[5][6]

X-ray Reflectivity (XRR) for Thickness and Density Measurement

XRR is a non-destructive technique that provides precise measurements of film thickness, density, and surface/interface roughness.[7][8][9]

  • Principle: A collimated beam of X-rays is directed at the film surface at a very small grazing angle. The intensity of the reflected X-rays is measured as a function of the incidence angle. Interference between X-rays reflected from the film surface and the film-substrate interface creates oscillations in the reflectivity curve.

  • Procedure:

    • The sample is mounted on a goniometer in an X-ray reflectometer.

    • An X-ray beam is directed at the sample, and the angle of incidence is scanned over a small range (typically 0 to 5 degrees).

    • The intensity of the specularly reflected X-rays is recorded at each angle.

    • The resulting reflectivity curve is analyzed by fitting it to a model based on the Parratt formalism. The thickness is determined from the periodicity of the interference fringes, the density from the critical angle for total reflection, and the roughness from the decay of the reflectivity signal.[7][9]

Transmission Electron Microscopy (TEM) for Conformity Analysis

TEM provides high-resolution, cross-sectional images of the film, allowing for direct visualization and measurement of thickness and conformity, especially in high-aspect-ratio structures.[3]

  • Principle: A high-energy beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample creates an image that is magnified and focused onto a detector.

  • Procedure:

    • Sample Preparation: This is a critical and destructive step. A cross-section of the film on the substrate is prepared, typically using focused ion beam (FIB) milling or mechanical polishing followed by ion milling, to create a thin lamella (typically < 100 nm thick) that is electron transparent.[10][11][12]

    • Imaging: The prepared sample is placed in the TEM.

    • An electron beam is directed through the sample.

    • The transmitted electrons are used to form a high-resolution image of the film's cross-section.

    • Measurements of film thickness can be made directly from the TEM images at various points, including the top surface, sidewalls, and bottom of features, to quantify the film's conformity.

Visualizing the Workflow and Comparisons

To further clarify the processes and comparisons discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation ALD_Deposition ALD Film Deposition Ellipsometry Spectroscopic Ellipsometry ALD_Deposition->Ellipsometry XRR X-ray Reflectivity ALD_Deposition->XRR TEM Transmission Electron Microscopy ALD_Deposition->TEM Thickness Thickness Ellipsometry->Thickness XRR->Thickness Density Density XRR->Density TEM->Thickness Conformity Conformity TEM->Conformity

Caption: Experimental workflow for validating ALD film properties.

precursor_comparison cluster_precursors Silicon Precursors cluster_properties Film & Process Properties TBS This compound (Rapid ALD) GPC High GPC (>10 Å/cycle) TBS->GPC Low_Temp Low Temp Deposition (<300 °C) TBS->Low_Temp Catalyst Catalyst Required TBS->Catalyst TDMAS Tris(dimethylamino)silane Low_GPC Low GPC (<2 Å/cycle) TDMAS->Low_GPC High_Temp High Temp Deposition (>300 °C) TDMAS->High_Temp BDEAS Bis(diethylamino)silane BDEAS->Low_GPC BDEAS->Low_Temp

Caption: Comparison of properties for different silicon ALD precursors.

References

A Comparative Guide to Surface Functionalization: Tris(tert-butoxy)silanol vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control of surface properties is a critical factor in a wide array of research and development applications, from enhancing the biocompatibility of medical implants to designing novel drug delivery systems and improving the performance of biosensors. Surface functionalization with organosilanes is a cornerstone technique for tailoring the interfacial properties of various substrates. This guide provides a comprehensive benchmark of Tris(tert-butoxy)silanol against two commonly used surface functionalization agents: Octadecyltrichlorosilane (OTS) and (3-Aminopropyl)triethoxysilane (APTES).

This compound is a versatile silicon-based compound utilized in chemical synthesis and materials science.[1][2] Its primary applications include serving as a precursor for the vapor deposition of metal silicates and silica.[3] In contrast, OTS is renowned for its ability to form dense, hydrophobic self-assembled monolayers (SAMs), while APTES is widely used to introduce amine functionalities, rendering surfaces hydrophilic and amenable to further bio-conjugation.[4][5] This comparison aims to provide an objective, data-driven overview to aid in the selection of the optimal silanization strategy for specific research needs.

Performance Benchmark: A Quantitative Comparison

The selection of a suitable surface functionalization agent is dictated by the desired surface properties, such as hydrophobicity, reactivity, and stability. The following table summarizes key performance indicators for this compound, OTS, and APTES on common substrates like silicon wafers with a native oxide layer. It is important to note that direct comparative data for this compound as a surface modifying agent is limited in publicly available literature; its primary role is often as a precursor for thin film deposition. The data presented for this compound is inferred based on its chemical structure and known applications.

Performance MetricThis compoundOctadecyltrichlorosilane (OTS)(3-Aminopropyl)triethoxysilane (APTES)
Water Contact Angle (°) Expected to be moderately hydrophobic due to bulky tert-butoxy (B1229062) groups.~104 - 152[4][6][7]33 - 68[8][9]
Surface Energy (mN/m) Expected to be low to moderate.Low (e.g., ~21.4 dyne/cm for a monolayer)[10]High (e.g., ~42.2 mN/m)[8]
Monolayer/Film Thickness Primarily used for thin film deposition (e.g., SiO2).~2.6 nm for a monolayer[11]~0.5 - 2.4 nm (monolayer to multilayer)[5]
Primary Functional Group Silanol (B1196071) (-OH) and tert-butoxy groupsAlkyl chain (-C18H37)Amine (-NH2)
Surface Polarity Moderately non-polarNon-polarPolar
Typical Application Precursor for SiO2 and metal silicate (B1173343) deposition[3]Creation of hydrophobic/non-stick surfaces, lubrication[4][12]Biomolecule immobilization, promotion of cell adhesion[5][13]
Stability Forms stable oxide films at high temperatures.Monolayers show good thermal and hydrolytic stability.[12][14]Stability is dependent on deposition conditions; can be prone to hydrolysis.[5][15]

Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for achieving consistent and reliable surface functionalization. Below are representative protocols for surface modification using OTS and APTES. A generalized protocol for this compound is also provided, based on common silanization techniques, given the limited specific procedures for its use as a direct surface modifier.

Experimental Workflow for Surface Silanization

G cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_char Characterization Cleaning Substrate Cleaning (e.g., Solvents, Piranha) Hydroxylation Surface Hydroxylation (e.g., Oxygen Plasma) Cleaning->Hydroxylation Drying Drying (e.g., Nitrogen Stream) Hydroxylation->Drying Silanization Silanization (Solution or Vapor Phase) Drying->Silanization Rinsing Rinsing (to remove excess silane) Silanization->Rinsing Curing Curing (e.g., Baking) Rinsing->Curing Analysis Surface Analysis (e.g., Contact Angle, XPS, AFM) Curing->Analysis

Figure 1: General workflow for surface preparation and silanization.

Protocol 1: Surface Functionalization with Octadecyltrichlorosilane (OTS)

This protocol describes the formation of a hydrophobic self-assembled monolayer of OTS on a silicon substrate.

Materials:

  • Silicon wafers

  • Trichloroethylene, Acetone, Isopropanol (B130326) (reagent grade)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Anhydrous toluene (B28343)

  • Octadecyltrichlorosilane (OTS)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

Procedure:

  • Substrate Cleaning:

    • Sonciate the silicon wafers sequentially in trichloroethylene, acetone, and isopropanol for 10 minutes each.

    • Rinse thoroughly with DI water between each solvent wash.

    • Immerse the wafers in freshly prepared Piranha solution for 30 minutes to remove organic residues and create a hydrophilic oxide layer. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment).

    • Rinse the wafers extensively with DI water.

  • Surface Hydroxylation and Drying:

    • Dry the cleaned wafers under a stream of high-purity nitrogen gas.

    • Place the wafers in an oven at 120°C for at least 30 minutes to ensure a completely dry surface.

  • Silanization (Solution Phase):

    • Prepare a 1% (v/v) solution of OTS in anhydrous toluene in a glovebox or under an inert atmosphere to minimize exposure to moisture.

    • Immerse the dried silicon wafers in the OTS solution for 2-4 hours at room temperature.

    • After immersion, rinse the wafers with fresh anhydrous toluene to remove any unbound OTS molecules.

  • Curing:

    • Cure the OTS-coated wafers by baking them in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds with the surface.[16]

Protocol 2: Surface Functionalization with (3-Aminopropyl)triethoxysilane (APTES)

This protocol details the deposition of an amine-terminated layer on a silicon substrate, which is commonly used for subsequent biomolecule attachment.

Materials:

  • Silicon wafers

  • Acetone, Ethanol (B145695) (reagent grade)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Follow the same cleaning and hydroxylation procedure as described in Protocol 1.

  • Silanization (Vapor Phase):

    • Place the cleaned and dried substrates in a vacuum deposition chamber.[16]

    • Place a small vial containing APTES inside the chamber, ensuring no direct contact with the substrates.[16]

    • Evacuate the chamber to a base pressure of <1 mTorr.

    • Heat the chamber to 70-80°C to allow the APTES to vaporize and react with the substrate surface. The deposition time can range from 30 minutes to several hours, depending on the desired layer thickness.

  • Post-Deposition Treatment:

    • After deposition, vent the chamber and remove the substrates.

    • Rinse the substrates with anhydrous toluene and then ethanol to remove physisorbed APTES.

    • Cure the substrates by baking at 110-120°C for 30-60 minutes to stabilize the silane (B1218182) layer.[17]

Protocol 3: Generalized Protocol for Surface Functionalization with this compound

This generalized protocol is based on standard silanization procedures and would require optimization for specific applications of this compound as a surface modifier.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • Appropriate cleaning solvents

  • Piranha solution or oxygen plasma for hydroxylation

  • Anhydrous solvent (e.g., toluene or hexane)

  • This compound

  • Deionized (DI) water

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any organic and inorganic contaminants using a suitable solvent sonication series.

    • Activate the surface to generate hydroxyl (-OH) groups. This can be achieved by treatment with Piranha solution or exposure to oxygen plasma.

    • Rinse the substrate extensively with DI water and dry it under a stream of inert gas.

  • Silanization (Solution Phase):

    • Prepare a dilute solution (e.g., 1-2% w/v) of this compound in a high-purity anhydrous solvent.

    • Immerse the cleaned and activated substrate in the silane solution. The reaction time and temperature will need to be optimized (e.g., room temperature for several hours or elevated temperature for a shorter duration).

    • After the reaction, rinse the substrate with the fresh anhydrous solvent to remove any unreacted silane.

  • Curing:

    • Bake the functionalized substrate at an elevated temperature (e.g., 100-120°C) to promote the condensation reaction between the silanol and the surface hydroxyl groups, forming stable siloxane bonds.

Chemical Mechanisms and Pathways

The efficacy of silane coupling agents stems from their ability to form covalent bonds with inorganic substrates and present a desired organic functionality at the interface.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_crosslinking Cross-linking Silane R-Si(OR')₃ Silanol R-Si(OH)₃ Silane->Silanol + 3 H₂O - 3 R'OH Silanol2 R-Si(OH)₃ H2O H₂O Substrate Substrate-OH FunctionalizedSubstrate Substrate-O-Si(OH)₂-R Substrate->FunctionalizedSubstrate + R-Si(OH)₃ - H₂O FS1 Substrate-O-Si(OH)₂-R Crosslinked Substrate-O-Si(O-Si(OH)₂-R)-R FS1->Crosslinked FS2 Substrate-O-Si(OH)₂-R

Figure 2: General mechanism of surface silanization.

The process typically involves three key steps:

  • Hydrolysis: The alkoxy or chloro groups on the silicon atom react with water to form reactive silanol groups (-Si-OH). The presence of a thin layer of adsorbed water on the substrate surface is often sufficient to initiate this process.

  • Condensation: The newly formed silanol groups then condense with the hydroxyl groups present on the surface of the inorganic substrate, forming stable, covalent siloxane bonds (Si-O-Substrate).

  • Cross-linking: The remaining silanol groups on adjacent silane molecules can also condense with each other, forming a cross-linked siloxane network (Si-O-Si). This network enhances the stability and durability of the functionalized layer.

The specific reaction kinetics and the final structure of the silane layer (monolayer vs. multilayer) are highly dependent on the reaction conditions, including the type of silane, solvent, water content, temperature, and reaction time. For instance, trichlorosilanes like OTS are highly reactive and prone to polymerization in the presence of trace amounts of water, which can lead to the formation of multilayers if not carefully controlled. Trialkoxysilanes like APTES are generally less reactive, allowing for more controlled deposition. The bulky tert-butoxy groups of this compound are expected to influence its reactivity and the packing density of the resulting functional layer.

References

A Comparative Guide to Tris(tert-butoxy)silanol and its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the experimental data and properties of Tris(tert-butoxy)silanol against common alternatives, Triethylsilanol and tert-Butyldimethylsilanol. The information is intended for researchers, scientists, and drug development professionals to make informed decisions on the selection of appropriate silanol (B1196071) compounds for their specific applications.

Comparative Analysis of Physicochemical Properties

The selection of a silanol for a specific application is often dictated by its physical and chemical properties. The following table summarizes the key quantitative data for this compound and its alternatives.

PropertyThis compoundTriethylsilanoltert-Butyldimethylsilanol
Molecular Formula C₁₂H₂₈O₄Si[1][2]C₆H₁₆OSi[3]C₆H₁₆OSi[4][5]
Molecular Weight 264.43 g/mol [1][2][6]132.28 g/mol [3]132.28 g/mol [4][5]
Appearance White crystals or powder[7]Colorless to pale yellow liquid[8]Colorless clear liquid[4]
Melting Point 63-65 °C[9][10]18 °C[5][11]18 °C[5][11]
Boiling Point 205-210 °C[9][10][12][13]158 °C[3][14]139 °C[4][5][11][15]
Density 0.92 g/cm³[10]0.864 g/mL at 25 °C[3][14]0.84 g/mL at 25 °C[4][5][11][15]
Refractive Index 1.436[16]n20/D 1.433[3][14]n20/D 1.424[5][11][15]
Flash Point >65 °C[10][17]113 °F[11]45 °C (closed cup)[15]
Solubility Good solubility in various anhydrous organic solvents, ethers, and aromatic hydrocarbons.[8]Soluble in Benzene.[11]

Applications Overview

The structural differences between these silanols, particularly the steric hindrance around the silicon atom, lead to distinct applications.

G Comparative Applications of Silanols cluster_0 This compound cluster_1 Triethylsilanol cluster_2 tert-Butyldimethylsilanol TBS This compound TBS_app1 Atomic Layer Deposition (ALD) of SiO₂ TBS->TBS_app1 TBS_app2 Heterogeneous Catalyst Synthesis TBS->TBS_app2 TBS_app3 Surface Organometallic Chemistry (SOMC) TBS->TBS_app3 TBS_app4 Precursor for Metal Silicates TBS->TBS_app4 TES Triethylsilanol TES_app1 Organic Synthesis Reagent TES->TES_app1 TES_app2 Coating Modification TES->TES_app2 TES_app3 Surface Treatment Agent TES->TES_app3 TES_app4 Reducing Agent TES->TES_app4 TBDMS tert-Butyldimethylsilanol TBDMS_app1 Silylating Agent (Hydroxyl Protection) TBDMS->TBDMS_app1 TBDMS_app2 Silicone Polymer Synthesis TBDMS->TBDMS_app2 TBDMS_app3 Adhesives and Sealants TBDMS->TBDMS_app3 TBDMS_app4 Surface Modification (Hydrophobicity) TBDMS->TBDMS_app4

Comparative Applications of Silanols

This compound (TBS) is a crucial precursor for the atomic layer deposition (ALD) of high-quality silicon dioxide (SiO₂) thin films.[6][12][13][18] Its bulky tert-butoxy (B1229062) groups provide stability, making it a valuable molecular precursor in materials science and catalysis research.[6] TBS is also utilized in surface organometallic chemistry (SOMC) and as a precursor for the vapor deposition of metal silicates.[6][12][13][19]

Triethylsilanol finds extensive use as a reagent in organic synthesis and as a multi-functional reducing agent.[8] It is also employed in coating modification to enhance weather, water, and wear resistance, making it valuable in the automotive, construction, and electronics industries.[8]

tert-Butyldimethylsilanol is widely used as a silylating agent for the protection of hydroxyl groups in organic synthesis.[11][15] It serves as a key intermediate in the production of silicone polymers, sealants, and adhesives.[4] Furthermore, it is effective for surface modification to create hydrophobic surfaces.[4]

Experimental Protocols: Characterization of Silanols

Accurate characterization of silanols is paramount for their effective application. The following section details the standard experimental methodologies for determining the key properties of these compounds.

G General Experimental Workflow for Silanol Characterization cluster_workflow start Silanol Sample nmr Nuclear Magnetic Resonance (NMR) (¹H, ²⁹Si) start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms tga Thermogravimetric Analysis (TGA) start->tga structure Molecular Structure & Purity nmr->structure functional_groups Functional Group Identification (O-H, Si-O) ir->functional_groups mw_fragmentation Molecular Weight & Fragmentation ms->mw_fragmentation thermal_stability Thermal Stability & Decomposition tga->thermal_stability

Workflow for Silanol Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure and assess the purity of the silanol.

  • Methodology:

    • A small sample of the silanol is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

    • ¹H NMR and ²⁹Si NMR spectra are acquired.

    • For this compound, a ¹H NMR spectrum would show a characteristic singlet for the tert-butoxy protons.

    • The ²⁹Si NMR chemical shifts are indicative of the silanol group; for instance, shifts around 38–45 ppm can be characteristic of silanol groups.[6] In the case of Trimethylsilanol, the ¹H NMR in CDCl₃ shows a singlet at δ = 0.14 ppm.[20]

Infrared (IR) Spectroscopy
  • Objective: To identify the presence of key functional groups, particularly the silanol (Si-OH) group.

  • Methodology:

    • A sample of the silanol is prepared for analysis (e.g., as a thin film or in a suitable solvent).

    • The IR spectrum is recorded.

    • The presence of a sharp O-H stretching band is a key indicator of the silanol group. For this compound, this band appears near 3719 cm⁻¹.[6] In general, free silanol groups in organosilicon compounds show a sharp band at about 3690 cm⁻¹.[21] The Si-O stretching vibration on a silanol is indicated by a band at 972 cm⁻¹.[22]

Mass Spectrometry (MS)
  • Objective: To verify the molecular weight and determine the fragmentation pattern of the silanol.

  • Methodology:

    • The silanol sample is introduced into the mass spectrometer.

    • The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

    • The molecular ion peak confirms the molecular weight of the compound.

    • The fragmentation pattern provides structural information. For this compound, characteristic fragmentation patterns with m/z values of 207, 151, and 95 are observed.[6]

Thermogravimetric Analysis (TGA)
  • Objective: To assess the thermal stability and decomposition profile of the silanol.

  • Methodology:

    • A small, precisely weighed sample of the silanol is placed in a TGA instrument.

    • The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve shows the temperature at which decomposition begins and the extent of mass loss. For this compound, decomposition starts above 205°C.[6]

Handling and Safety Considerations

  • This compound: This compound is sensitive to moisture and should be handled under an inert atmosphere using Schlenk-line techniques or in a glovebox to prevent premature hydrolysis.[6] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

  • Triethylsilanol: It is highly sensitive to moisture and can react with water, necessitating careful handling to avoid contact with water.[8]

  • tert-Butyldimethylsilanol: This is a flammable liquid and should be handled accordingly.[15] It can also cause skin and eye irritation and may lead to respiratory irritation.[15]

This guide provides a foundational comparison to aid in the selection of a suitable silanol for research and development purposes. For specific applications, it is always recommended to consult detailed technical datasheets and relevant scientific literature.

References

Investigating the long-term stability of Tris(tert-butoxy)silanol-derived materials.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Long-Term Stability of Tris(tert-butoxy)silanol-Derived Materials

This guide provides a comprehensive comparison of the long-term stability of materials derived from this compound (TBS) against other common silicon-based materials used in research and drug development. Experimental data and detailed protocols are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate materials for their applications.

Introduction to this compound

This compound is a versatile silicon compound with three bulky tert-butoxy (B1229062) groups and a reactive silanol (B1196071) group.[1][2] This unique structure provides a combination of steric hindrance and reactivity that influences the stability and properties of materials derived from it. TBS is utilized as a precursor in the synthesis of catalysts, for the deposition of thin silica (B1680970) films, and in the formation of silica-based nanoparticles for applications such as drug delivery.[1][3] The stability of these materials is a critical factor for their performance and shelf-life.

Comparative Stability of Silanol-Derived Materials

The long-term stability of materials derived from silanols is influenced by factors such as the steric bulk of the alkoxy groups, the pH of the environment, and temperature. Materials derived from TBS generally exhibit enhanced stability due to the protective nature of the tert-butoxy groups, which sterically hinder the condensation of silanol groups into siloxane bridges.

Table 1: Comparison of Hydrolytic Stability of Different Silyl Ethers

Silyl Ether DerivativeConditionsRelative StabilityReference
tert-Butoxydimethylsilyl enol etherAcidic and BasicHigh[4]
Trimethylsilyl enol etherAcidic and BasicLow[4]
tert-Butyldimethylsilyl enol etherAcidic and BasicHigh[4]
(2,4,6-tri-tert-butylphenoxy)dimethylsilyl enol etherAcidic and BasicVery High[4]

Factors Influencing the Stability of this compound-Derived Materials

Several factors can impact the long-term stability of materials derived from this compound:

  • Steric Hindrance: The bulky tert-butoxy groups in TBS play a crucial role in its stability by sterically protecting the silicon center from nucleophilic attack and slowing down the rate of condensation reactions.[1]

  • pH: The hydrolysis of alkoxysilanes and the condensation of silanols are catalyzed by both acids and bases. The rate of hydrolysis is significantly greater under acidic conditions.[5]

  • Temperature: Higher temperatures can accelerate the degradation of TBS-derived materials through thermal decomposition, which typically begins above 205°C.[1]

  • Moisture: As with other alkoxysilanes, TBS is sensitive to moisture, which can lead to hydrolysis and condensation reactions.[6] Proper storage in a dry environment is essential to maintain its stability.[1]

Alternative Materials and Their Stability

Several alternatives to this compound are used in the formulation of silica-based materials. These alternatives often differ in their hydrolytic stability and reactivity.

  • Tetraethyl Orthosilicate (TEOS): A common precursor for silica materials, TEOS is less sterically hindered than TBS, leading to faster hydrolysis and condensation rates.

  • Aminosilanes: These compounds, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), are often used to functionalize silica surfaces. Their stability can be influenced by the length of the alkyl chain separating the amino group and the silicon atom.[7]

  • Chlorosilanes: These are highly reactive towards water and hydrolyze rapidly, making them less stable than alkoxysilanes in the presence of moisture.[8]

  • Dipodal Silanes: These silanes have two silicon atoms that can bond to a surface, offering enhanced hydrolytic stability compared to conventional silanes in aqueous environments.[9]

Experimental Protocols

Protocol 1: In-Situ Monitoring of Silane (B1218182) Hydrolysis and Condensation using FTIR Spectroscopy

This protocol allows for the real-time analysis of the hydrolysis of alkoxysilanes and the subsequent condensation of silanols.

Materials:

  • Alkoxysilane (e.g., this compound)

  • Solvent (e.g., ethanol)

  • Water (deionized)

  • Catalyst (e.g., acid or base, optional)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Liquid cell for ATR

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Reaction Mixture: In a vial, prepare a solution of the alkoxysilane, water, solvent, and catalyst at the desired molar ratios. A typical starting point could be a 1:3:10 molar ratio of alkoxysilane:water:ethanol.[10]

  • Record Background Spectrum: Obtain a background spectrum with the clean, empty ATR crystal.[10]

  • Initiate Reaction and Data Acquisition: Transfer the reaction mixture to the ATR liquid cell, ensuring the crystal is completely covered. Start the magnetic stirrer and immediately begin acquiring FTIR spectra at regular intervals (e.g., every 30-60 seconds).[10]

  • Data Analysis: Monitor the changes in the intensity of characteristic infrared bands to follow the reaction progress. Key bands to monitor include:[10]

    • ν(Si-O-C): Disappearance indicates hydrolysis of the alkoxy groups.

    • ν(Si-OH): Appearance and subsequent disappearance indicate the formation and consumption of silanol intermediates.

    • ν(Si-O-Si): Appearance indicates the formation of siloxane bonds through condensation.

Protocol 2: Analysis of Silanol Condensation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the kinetics of silane hydrolysis and condensation, providing detailed information about the various intermediate species.[7][11]

Materials:

  • Alkoxysilane

  • Deuterated solvent (e.g., toluene-d8, ethanol-d6/D2O)

  • NMR spectrometer (¹H, ¹³C, and ²⁹Si capabilities)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare the reaction mixture of the alkoxysilane, deuterated solvent, and water (if studying hydrolysis) directly in an NMR tube under controlled conditions (e.g., inert atmosphere if the silane is highly moisture-sensitive).

  • NMR Data Acquisition: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra at various time points to monitor the progress of the reaction. In-situ NMR allows for continuous monitoring within the spectrometer.[1]

  • Data Analysis:

    • ¹H and ¹³C NMR: Track the disappearance of signals corresponding to the alkoxy groups and the appearance of signals from the alcohol byproduct of hydrolysis.[7]

    • ²⁹Si NMR: This is particularly informative for observing the different silicon species present, including the starting alkoxysilane, partially and fully hydrolyzed silanols, and various condensed siloxane structures (dimers, trimers, etc.).[7][12] The chemical shifts of the silicon atoms will change depending on their local chemical environment.

Visualizations

Experimental Workflow for Silica Nanoparticle-Based Drug Delivery

The following diagram illustrates a typical workflow for the synthesis, characterization, and in-vitro testing of drug-loaded silica nanoparticles derived from precursors like this compound.

G Experimental Workflow for Silica Nanoparticle Drug Delivery cluster_synthesis Synthesis & Loading cluster_characterization Characterization cluster_invitro In-Vitro Testing A Silica Precursor (e.g., this compound) B Nanoparticle Synthesis (e.g., Sol-Gel Method) A->B C Drug Loading (e.g., Adsorption) B->C D Particle Size & Morphology (TEM, DLS) C->D E Surface Area & Pore Size (BET) C->E F Drug Loading Efficiency C->F G Drug Release Study F->G H Cell Viability Assay F->H I Cellular Uptake F->I

Caption: Workflow for silica nanoparticle drug delivery system development.

Logical Relationship of Stability Factors

This diagram shows the key factors influencing the stability of this compound-derived materials and their interdependencies.

G Factors Affecting Stability of TBS-Derived Materials A This compound (TBS) B Bulky tert-butoxy Groups A->B C Steric Hindrance B->C D Reduced Condensation Rate C->D E Enhanced Stability D->E F Environmental Factors (pH, Temp, Moisture) F->D influences F->E affects

References

A Comparative Spectroscopic Guide to Tris(tert-butoxy)silanol and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Tris(tert-butoxy)silanol and its common reaction products. The information presented is intended to aid in the identification and characterization of these compounds in various research and development settings. Experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized for objective comparison.

Spectroscopic Properties of this compound

This compound is a versatile organosilicon compound widely used as a precursor in materials science and catalysis. Its bulky tert-butoxy (B1229062) groups provide steric protection to the reactive silanol (B1196071) moiety, influencing its spectroscopic characteristics and reactivity.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Features
¹H NMR A single sharp resonance for the tert-butoxy protons and a distinct, often broad, signal for the silanol proton (Si-OH). The chemical shift of the Si-OH proton is sensitive to solvent and concentration.
¹³C NMR Two distinct resonances corresponding to the quaternary carbon and the methyl carbons of the tert-butoxy groups.
²⁹Si NMR A characteristic chemical shift in the range of -80 to -100 ppm, indicative of a Q¹-type silicon environment (a silicon atom bonded to one other silicon or a hydroxyl group and three oxygen atoms).
IR Spectroscopy A prominent sharp absorption band in the region of 3700-3600 cm⁻¹ corresponding to the O-H stretching vibration of the free silanol group. Broader bands at lower wavenumbers may appear due to hydrogen bonding. Strong Si-O-C stretching vibrations are also observed.
Mass Spectrometry The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns involving the loss of tert-butoxy groups or isobutene.

Spectroscopic Differences upon Reaction

The reactions of this compound typically involve the hydroxyl group, leading to the formation of new Si-O-Metal or Si-O-Si bonds. These transformations result in significant and predictable changes in the spectroscopic signatures of the products.

This compound readily reacts with a variety of metal precursors to form metal tris(tert-butoxy)siloxide complexes. These reactions are characterized by the disappearance of the silanol proton signal in ¹H NMR and the O-H stretching band in IR spectra.

Table 2: Comparative Spectroscopic Data of this compound and Metal Siloxide Products

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)²⁹Si NMR (δ, ppm)IR (ν, cm⁻¹)
This compound ~1.3 (s, 27H, C(CH₃)₃), ~2.5 (br s, 1H, SiOH)~73 (C(CH₃)₃), ~31 (C(CH₃)₃)~-85 to -95~3680 (sharp, O-H), ~1390, ~1365 (C-H), ~1070 (Si-O-C)
OV[OSi(OᵗBu)₃]₃ [1]1.43 (s, 81H, C(CH₃)₃)73.0 (C(CH₃)₃), 31.8 (C(CH₃)₃)-98No O-H band, 1038 (V=O), 910-920 (Si-O-V)
Mo(OSi(OᵗBu)₃)₃ 3.82 (br s)Not availableNot availableNo O-H band
Cp₂Ti[OSi(OᵗBu)₃]₂ Not availableNot availableNot availableNo O-H band
Cp₂Hf[OSi(OᵗBu)₃]₂ Not availableNot availableNot availableNo O-H band
[Pt(OSi(OᵗBu)₃)₂(COD)] Not availableNot availableNot availableNo O-H band

Note: Specific chemical shifts can vary depending on the solvent and the specific metal center.

Under certain conditions, this compound can undergo self-condensation to form the corresponding disiloxane, hexakis(tert-butoxy)disiloxane, with the elimination of water. This process results in the formation of a Si-O-Si linkage.

Table 3: Spectroscopic Signatures of Siloxane Formation

Compound¹H NMR¹³C NMR²⁹Si NMRIR (ν, cm⁻¹)
This compound Contains Si-OH proton signalResonances for tert-butoxy groupsQ¹ signalContains O-H stretch
Hexakis(tert-butoxy)disiloxane Absence of Si-OH proton signalResonances for tert-butoxy groupsShift to a Q²-type signal (Si atom bonded to two other Si atoms through oxygen)Absence of O-H stretch, appearance of a strong Si-O-Si stretching band (~1080-1040 cm⁻¹)

Experimental Protocols

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., C₆D₆, CDCl₃, or toluene-d₈) in a standard 5 mm NMR tube. For quantitative measurements, an internal standard can be added.

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range.

  • ¹³C NMR: Acquire the spectrum with proton decoupling. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ²⁹Si NMR: Use a pulse sequence optimized for silicon, such as INEPT or DEPT, to enhance sensitivity. A longer relaxation delay may be necessary due to the typically long T₁ relaxation times of ²⁹Si nuclei. Chemical shifts are referenced to an external standard of tetramethylsilane (B1202638) (TMS) at 0 ppm.

  • Sample Preparation: For solid samples, prepare a KBr pellet or use a diffuse reflectance accessory. For soluble samples, a thin film can be cast on a suitable IR-transparent window (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr or the empty sample holder should be recorded and subtracted from the sample spectrum.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can be used. For less stable or non-volatile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the molecular weight and structure of the compound.

Visualizing Reaction and Analysis Workflows

The following diagrams illustrate the reaction pathways of this compound and the logical workflow for its spectroscopic analysis.

Reaction_Pathway cluster_reactions Reaction Pathways TBS This compound ((tBuO)3SiOH) Metal_Siloxide Metal Tris(tert-butoxy)siloxide ((tBuO)3SiO)x-M TBS->Metal_Siloxide + Metal Precursor - HX or HOR Disiloxane Hexakis(tert-butoxy)disiloxane (((tBuO)3Si)2O) TBS->Disiloxane Self-Condensation - H2O

Caption: Reaction pathways of this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Analytical Workflow Sample Sample (this compound or Product) NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectroscopic analysis.

References

Safety Operating Guide

Proper Disposal of Tris(tert-butoxy)silanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Tris(tert-butoxy)silanol, a compound frequently used in the synthesis of silica-based materials. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.

Key Safety and Handling Information

This compound is a moisture-sensitive solid that can cause skin, eye, and respiratory irritation.[1] Upon contact with moisture, it slowly decomposes to liberate t-butanol.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and, if necessary, a full-face supplied air respirator, must be worn at all times.[2] The material should be handled and stored under an inert gas in a tightly closed container placed in a dry, well-ventilated area.[2]

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 18166-43-3
Molecular Formula C₁₂H₂₈O₄Si
Molecular Weight 264.43 g/mol [1]
Appearance White solid[1]
Melting Point 63-65 °C
Boiling Point 205-210 °C
Density 0.944 g/cm³ at 25 °C
Storage Class 11 (Combustible Solids)[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations.[1][4] The recommended method involves incineration by a licensed professional waste disposal service.

Experimental Protocol for Waste Preparation and Disposal:

  • Initial Assessment: Ensure that the waste material is clearly labeled as this compound. Do not mix it with other chemical waste.

  • Container Inspection: Check that the waste container is intact, properly sealed, and free from external contamination. Handle uncleaned containers with the same precautions as the product itself.

  • Contact a Licensed Waste Disposal Service: Arrange for the collection and disposal of the chemical waste with a certified hazardous waste management company.

  • Material Preparation for Disposal (as per waste disposal service instructions): In some cases, the disposal service may require the material to be prepared for incineration. This can involve dissolving or mixing the solid with a combustible solvent. This step should only be performed by trained personnel following the specific instructions of the disposal company.

  • Incineration: The primary disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[4]

  • Documentation: Maintain detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company, to ensure regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Tris_tert_butoxy_silanol_Disposal_Workflow start Start: Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, etc.) start->ppe assess Assess Waste: - Pure Compound - Unmixed ppe->assess container Ensure Secure & Labeled Container assess->container contact Contact Licensed Waste Disposal Service container->contact prepare Prepare for Disposal (per vendor instructions, e.g., dissolve in combustible solvent) contact->prepare incinerate Incinerate in a Chemical Incinerator with Afterburner and Scrubber prepare->incinerate document Document Disposal Process incinerate->document end End: Disposal Complete document->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Tris(tert-butoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Tris(tert-butoxy)silanol (CAS No. 18166-43-3) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.

Hazard Identification and Safety Data Summary

This compound is a moisture-sensitive solid. While some sources do not classify it as a hazardous substance under GHS, others indicate that it may cause skin, eye, and respiratory irritation.[1][2] Due to these potential hazards, appropriate personal protective equipment and handling procedures are essential. The material is known to decompose slowly in the presence of moisture, liberating tert-butanol.[3]

Quantitative Safety Data:

PropertyValueSource(s)
Molecular Formula C₁₂H₂₈O₄Si[3]
Molecular Weight 264.43 g/mol [3]
Appearance White solid[2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Occupational Exposure Limits No data available[2][4]
Flash Point Not applicable
Incompatibilities Strong oxidizing agents, strong acids, halogens, moisture[2][3]
Hazardous Decomposition Products t-Butanol, organic acid vapors, silicon dioxide[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following equipment is mandatory when handling this compound:

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). A face shield is required if there is a significant risk of splashing.
Skin Protection Gloves: Chemical-resistant gloves. Nitrile or neoprene gloves are recommended for incidental contact. For extended contact or immersion, butyl rubber gloves offer broader protection against various chemicals, including potential decomposition products like alcohols and organic acids.[5][6][7] Lab Coat: A flame-resistant lab coat should be worn over personal clothing. Ensure it is fully buttoned.Always inspect gloves for tears or punctures before use.[8] Change gloves immediately if they become contaminated. Never reuse disposable gloves.[8]
Respiratory Protection Generally not required with adequate ventilation. If engineering controls are insufficient, dust formation is likely, or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges (e.g., type N95 dust mask for solids, or a respirator with organic vapor cartridges) should be used.[2][3]Work should be conducted in a well-ventilated laboratory or a chemical fume hood to minimize inhalation exposure.

Operational Procedures: Step-by-Step Protocols

Due to its moisture sensitivity, this compound must be handled under dry, inert conditions. A glovebox or Schlenk line is highly recommended for most manipulations.

Experimental Protocol: Weighing and Preparing a Solution in a Glovebox
  • Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon with low oxygen and moisture levels). Place a calibrated analytical balance, weighing paper or a tared container, spatula, and the desired solvent in the glovebox antechamber and cycle appropriately to remove air and moisture.

  • Tare Container: Once inside the glovebox, place the weighing container on the balance and tare it.

  • Dispensing: Carefully open the container of this compound. Using a clean, dry spatula, transfer the desired amount of the solid to the tared container.

  • Sealing and Recording: Securely close the this compound container. Record the exact weight of the transferred solid.

  • Dissolution: Slowly add the desired solvent to the container with the weighed solid. Stir gently with a clean, dry stir bar or rod until fully dissolved.

  • Transfer: If necessary, quantitatively transfer the solution to a volumetric flask or other desired glassware.

  • Cleanup: Clean the spatula and work area within the glovebox. Remove all materials through the antechamber.

Logical Workflow for Handling this compound

G Handling Workflow for this compound A Preparation - Review SDS - Don appropriate PPE B Handling in Inert Atmosphere (Glovebox or Schlenk Line) A->B I Emergency Preparedness - Spill kit and first aid accessible A->I C Weighing B->C D Solution Preparation C->D E Experimental Use D->E F Waste Collection - Segregate solid and liquid waste E->F G Decontamination - Clean glassware and equipment E->G H Disposal - Follow institutional and local regulations F->H G->H

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProcedureSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][3]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if skin irritation occurs.[2][3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, trained personnel may administer oxygen. Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
Spill Response
  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation. Remove all sources of ignition.

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3]

  • Cleanup: Use an inert absorbent material (e.g., sand, vermiculite) for any remaining residue.

  • Decontamination: Wipe the spill area with a damp cloth (if compatible with the surface), and then wash with soap and water. All cleanup materials should be placed in a sealed container for disposal.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.

Disposal Plan

All waste materials containing this compound must be handled as hazardous waste and disposed of in accordance with federal, state, and local regulations.[3]

Waste Disposal Protocol
  • Segregation: Collect waste in separate, clearly labeled, and sealed containers.

    • Solid Waste: Unused this compound, contaminated weighing paper, and other contaminated solids.

    • Liquid Waste: Solutions containing this compound.

  • Containerization: Use containers that are compatible with the waste. Ensure containers are tightly sealed to prevent moisture ingress.

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Method: A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Always consult with your institution's environmental health and safety department for approved disposal procedures. Do not dispose of down the drain or in regular trash.[3]

Disposal Decision Pathway

G Disposal Pathway for this compound Waste A Waste Generated (Solid or Liquid) B Segregate Waste Streams A->B C Solid Waste (e.g., contaminated solids) B->C D Liquid Waste (e.g., solutions) B->D E Package in Labeled, Sealed Containers C->E D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by Approved Waste Contractor F->G H Final Disposal (e.g., Incineration) G->H

Caption: Decision pathway for the proper disposal of this compound waste.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.